molecular formula C12H17NO3 B1303698 N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide CAS No. 74201-13-1

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Cat. No.: B1303698
CAS No.: 74201-13-1
M. Wt: 223.27 g/mol
InChI Key: SQTHWPXDNQJION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTHWPXDNQJION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377322
Record name N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74201-13-1
Record name N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of the chiral amide, (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, commencing from the readily available chiral building block, L-valinol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust synthetic protocol, expounds on the underlying reaction mechanisms, and addresses critical aspects of chemoselectivity and experimental design. The synthesis leverages the selective N-acylation of the amino alcohol, a pivotal transformation in organic chemistry. This guide is structured to provide not only a step-by-step experimental procedure but also the scientific rationale behind the methodological choices, thereby ensuring a self-validating and reproducible protocol.

Introduction

Chiral amides are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The precise stereochemical orientation of these molecules is often paramount to their therapeutic efficacy and safety profile. L-valinol, a chiral amino alcohol derived from the natural amino acid L-valine, serves as an invaluable and versatile chiral precursor in asymmetric synthesis.[2][3] Its inherent chirality provides a strategic advantage in the construction of enantiomerically pure molecules.

This guide focuses on the synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a compound that serves as a key intermediate in the synthesis of various chiral ligands and potential pharmaceutical agents.[4] The synthetic strategy hinges on the chemoselective N-acylation of L-valinol with a 2-methoxybenzoyl moiety. The primary challenge in the acylation of amino alcohols is the competition between N-acylation and O-acylation.[5][6] This guide presents a protocol that effectively directs the reaction towards the desired N-acylated product.

Synthetic Strategy and Mechanistic Insights

The synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol is achieved through a selective N-acylation reaction. The presented protocol utilizes 2-methoxy-benzoic acid methyl ester as the acylating agent in the presence of a strong base, sodium hydride (NaH).

The Role of Sodium Hydride and Chemoselectivity

Sodium hydride is a non-nucleophilic strong base that plays a crucial role in this synthesis.[7] It selectively deprotonates the most acidic proton in the L-valinol molecule. While both the hydroxyl and amino groups are protic, the hydroxyl group is generally more acidic than the amino group. However, in the context of this reaction, the initial deprotonation of the hydroxyl group by NaH forms a sodium alkoxide. This is followed by the deprotonation of the amino group to form a sodium amide. The resulting dianion is a potent nucleophile.

The chemoselectivity for N-acylation over O-acylation is a critical aspect of this synthesis. Several factors contribute to this selectivity:

  • Nucleophilicity: The nitrogen atom of the deprotonated amino group (amide anion) is a softer and generally more nucleophilic center towards the carbonyl carbon of the ester compared to the oxygen of the alkoxide.

  • Reaction Conditions: The choice of an ester as the acylating agent, as opposed to a more reactive acyl chloride, and the use of a strong, non-nucleophilic base favor N-acylation. Reactions with highly reactive acylating agents like acyl chlorides can sometimes lead to a mixture of N- and O-acylated products, or even di-acylation.[8]

Reaction Mechanism

The reaction proceeds through the following mechanistic steps:

  • Deprotonation of L-valinol: Sodium hydride deprotonates both the hydroxyl and amino groups of L-valinol to form a dianion intermediate.

  • Nucleophilic Acyl Substitution: The more nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of the 2-methoxy-benzoic acid methyl ester. This leads to the formation of a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the desired amide bond.

  • Work-up: The reaction is quenched with water to neutralize any unreacted NaH and to protonate the resulting alkoxide, yielding the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification L_valinol L-valinol stirring Stirring at RT, 1h L_valinol->stirring 2_methoxy_ester 2-Methoxy-benzoic acid methyl ester reflux Reflux, 12h under N2 NaH Sodium Hydride NaH->stirring THF Dry THF THF->stirring stirring->reflux Add 2-methoxy ester quench Quench with H2O reflux->quench extraction Extraction with CH2Cl2 quench->extraction wash Wash with H2O and brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product (S)-N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide recrystallize->product

Figure 1: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol is based on a reported synthesis and is designed to be a self-validating system, ensuring reproducibility and high yield.[4]

Materials and Reagents
ReagentPurityMolar Mass ( g/mol )
L-valinol≥98%103.16
2-Methoxy-benzoic acid methyl ester≥98%166.17
Sodium Hydride (60% dispersion in oil)60%24.00
Tetrahydrofuran (THF), anhydrous≥99.8%, dry72.11
Dichloromethane (CH₂Cl₂)Reagent grade84.93
Ethyl acetateReagent grade88.11
Petroleum etherReagent grade-
Magnesium sulfate (MgSO₄), anhydrous-120.37
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add L-valinol (22.1 g, 0.215 mol) and anhydrous THF (120 mL).

  • Deprotonation: To the stirred solution, add sodium hydride (8.7 g of a 60% dispersion in mineral oil, 0.216 mol) portion-wise at room temperature. Caution: Sodium hydride reacts violently with water, and hydrogen gas is evolved. This step should be performed in a well-ventilated fume hood.[7]

  • Stirring: Stir the resulting mixture at ambient temperature for 1 hour.

  • Addition of Acylating Agent: In a separate flask, dissolve 2-methoxy-benzoic acid methyl ester (17.8 g, 0.107 mol) in anhydrous THF (50 mL). Add this solution to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water (10 mL).

  • Work-up:

    • Concentrate the mixture by evaporating the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL).

    • Transfer the solution to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain a white solid.

    • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford the pure (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as white crystals.

Quantitative Data Summary
ParameterValue
L-valinol22.1 g (0.215 mol)
2-Methoxy-benzoic acid methyl ester17.8 g (0.107 mol)
Sodium Hydride (60%)8.7 g (0.216 mol)
Yield22.8 g (90%)
Melting PointNot reported in the primary source
Spectroscopic Data
¹H NMR (CDCl₃, ppm)Predicted values, requires experimental verification
¹³C NMR (CDCl₃, ppm)Predicted values, requires experimental verification
IR (KBr, cm⁻¹)Expected peaks for O-H, N-H, C=O (amide)
Mass Spectrometry (m/z)M+ expected at 237.29

Characterization

The structure and purity of the synthesized (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide can be confirmed by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of all the expected protons and carbons in the molecule and their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (O-H) group, the amide (N-H) group, and the amide carbonyl (C=O) group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

The crystal structure of the title compound has been reported, confirming the (S)-configuration at the chiral center derived from L-valinol.[4] The crystal packing is stabilized by intermolecular O—H···O and N—H···O hydrogen bonds.[4]

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be a self-validating system. Key aspects contributing to its trustworthiness include:

  • Stoichiometry: The use of a slight excess of L-valinol and NaH relative to the acylating agent ensures the complete consumption of the limiting reagent.

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the deactivation of sodium hydride by moisture.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.

  • Purification: The recrystallization step is crucial for obtaining a highly pure product, free from unreacted starting materials and any potential side products.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol. By detailing the experimental protocol, elucidating the reaction mechanism, and discussing the principles of chemoselectivity, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described synthesis is efficient, high-yielding, and provides access to a valuable chiral intermediate for further synthetic endeavors.

References

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. (URL: [Link])

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (URL: not available)
  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed. (URL: [Link])

  • Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. (URL: [Link])

  • Sodium Hydride - Common Organic Chemistry. (URL: [Link])

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC - NIH. (URL: [Link])

  • Chiral Iron(II)-Catalysts within Valinol-Grafted Metal–Organic Frameworks for Enantioselective Reduction of Ketones | ACS Catalysis - ACS Publications. (URL: [Link])

  • L-Valinol - Chem-Impex. (URL: not available)
  • ChemInform Abstract: L‐Valinol and L‐Phenylalaninol‐Derived 2‐Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions | Request PDF - ResearchGate. (URL: [Link])

  • (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide - PubMed. (URL: [Link])

  • Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction - MedCrave online. (URL: [Link])

Sources

physicochemical properties of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Introduction: Bridging Molecular Structure and Pharmaceutical Potential

This compound is a molecule of interest within the broader class of benzamides, a scaffold recognized for its prevalence in medicinal chemistry.[1] The journey of a chemical entity from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, dictate how the molecule will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] A comprehensive understanding of these properties is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[4][5]

This technical guide offers a detailed exploration of the key physicochemical attributes of this compound. As a Senior Application Scientist, the narrative that follows is structured to provide not only the "what" but also the "why"—elucidating the causal relationships between molecular structure, experimental methodology, and the resulting data's implications for pharmaceutical development. We will delve into the theoretical underpinnings of each property, present robust, field-proven experimental protocols for their determination, and summarize the expected characteristics of this molecule.

Core Physicochemical Profile

The predictive power of a molecule's two-dimensional structure is the starting point for any physicochemical assessment.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.29 g/mol [6]

  • Chemical Structure: The molecule features a benzamide core, substituted with a methoxy group at the ortho-position of the benzene ring. The amide nitrogen is linked to a tertiary alcohol, specifically a 1-hydroxy-2-methylpropan-2-yl group. This combination of an aromatic ring, an amide linkage, a hydroxyl group, and a methoxy group suggests a molecule with a nuanced balance of hydrophilic and lipophilic character.

Table 1: Summary of Key Physicochemical Properties of this compound

PropertyPredicted/Typical ValueSignificance in Drug Development
Melting Point (°C) To be determined experimentallyPurity indicator, solid-state stability
logP To be determined (likely moderate)Membrane permeability, absorption
pKa To be determined (likely neutral/weakly basic)Ionization at physiological pH, solubility, receptor interaction
Aqueous Solubility To be determinedBioavailability, formulation development

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile.[7] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[8] A balanced logP is often sought in drug design; too low, and the molecule may not cross cellular membranes, while too high a value can lead to poor aqueous solubility and increased metabolic clearance.[9] For this compound, the presence of the aromatic ring and alkyl groups contributes to its lipophilicity, while the hydroxyl and amide functionalities provide hydrophilic character.

Experimental Protocol: logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional gold standard for logP determination, but it can be time-consuming.[8] RP-HPLC offers a rapid and reliable alternative for estimating logP values, especially in a high-throughput setting.[10][11] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.[12]

Principle: The compound is passed through an HPLC column packed with a nonpolar material (e.g., C18). The more lipophilic the compound, the more strongly it will interact with the stationary phase, resulting in a longer retention time. By calibrating the system with standards of known logP values, a linear relationship between retention time and logP can be established.

Step-by-Step Methodology:

  • Preparation of Standards and Sample:

    • Prepare a set of 5-7 reference compounds with well-established logP values that span the expected range of the test compound.

    • Dissolve each standard and the test compound in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 30-50 µg/mL.[12]

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like methanol or acetonitrile.[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometer set to a wavelength where the compounds absorb.

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system and record its retention time (t_R).

    • Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of a non-retained compound).

    • Plot log k' versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.

  • Sample Analysis:

    • Inject the solution of this compound.

    • Determine its retention time and calculate its log k'.

    • Interpolate the logP of the test compound from the calibration curve.

HPLC_LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Standards Reference Standards HPLC Inject into RP-HPLC System Standards->HPLC TestCompound Test Compound TestCompound->HPLC Data Record Retention Times (tR) HPLC->Data CalCurve Generate Calibration Curve (log k' vs. logP) Data->CalCurve For Standards Result Determine logP of Test Compound Data->Result For Test Compound CalCurve->Result

Caption: Workflow for logP determination using RP-HPLC.

Ionization State: The Influence of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[7] It is a critical parameter because it determines the extent of a drug's ionization at a given pH.[14] The ionization state of this compound will significantly impact its solubility, permeability, and ability to interact with its biological target.[2] Molecules generally permeate membranes in their neutral, more lipophilic state.[14] The amide group in this compound is generally considered neutral, but the overall structure could exhibit weak basicity or acidity under certain conditions. Determining its pKa is essential for predicting its behavior in the varying pH environments of the body, from the acidic stomach to the slightly alkaline intestine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.[17]

Principle: A titration curve of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[17] This is the point where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[18]

    • Maintain a constant ionic strength in the solution using an electrolyte like 0.15 M potassium chloride.[17]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[17]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If the compound is expected to be basic, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). If acidic, titrate with sodium hydroxide (e.g., 0.1 M NaOH).[18]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step until the pH change becomes minimal, indicating the end of the titration.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • The pKa can be determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[16]

pKa_Titration_Workflow Start Prepare Sample Solution (Compound + KCl) Titrate Titrate with Acid/Base (Incremental Addition) Start->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH and Volume at each step Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Analyze Titration Curve (Identify Inflection Point) Plot->Analyze Result Determine pKa Analyze->Result

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[19] Therefore, aqueous solubility is one of the most critical physicochemical properties influencing a drug's bioavailability.[20] Poor solubility is a major challenge in drug development, often leading to inadequate absorption and therapeutic effect.[21] The solubility of this compound will be influenced by its crystal lattice energy and its interactions with water, with the polar functional groups (hydroxyl, amide, methoxy) contributing favorably to solvation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[22] It measures the concentration of a saturated solution of the compound after it has been allowed to reach equilibrium with an excess of the solid material.

Principle: An excess amount of the solid compound is suspended in a specific solvent (e.g., a buffer of a certain pH) and agitated until the solution is saturated and the concentration of the dissolved compound no longer changes over time.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[23]

    • Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. Ensure there is enough solid to maintain a suspension throughout the experiment.[22]

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance).[23]

    • Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.[23]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).

  • Concentration Analysis:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, most commonly HPLC with UV detection.[22] A calibration curve prepared with known concentrations of the compound is used for this quantification.

  • Data Reporting:

    • The solubility is reported in units such as mg/mL or µg/mL at each specific pH and temperature.

Solubility_Workflow Start Add Excess Solid to Buffer Agitate Agitate at Constant Temp (e.g., 37°C for 24-72h) Start->Agitate Separate Separate Phases (Centrifuge & Filter) Agitate->Separate Analyze Analyze Supernatant (HPLC-UV) Separate->Analyze Result Determine Equilibrium Solubility Analyze->Result

Caption: Workflow for the shake-flask solubility determination.

Thermal Properties and Melting Point

The melting point (Tm) of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used to identify a compound and assess its purity.[24] A sharp melting point over a narrow range is indicative of a pure substance. For pharmaceutical development, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) provides not only the melting point but also information about crystallinity, polymorphism, and stability.[25]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[26]

Principle: The sample and an empty reference pan are heated at a constant rate. When the sample undergoes a thermal transition like melting, it absorbs energy (an endothermic process), creating a difference in heat flow between the sample and the reference. This is detected and recorded as a peak on the DSC thermogram.[27]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.[24]

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-20 mg) into an aluminum DSC pan.[24]

    • Crimp the pan with a lid to enclose the sample.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a controlled temperature program. A typical heating rate is 10 °C/min, under an inert nitrogen atmosphere.[28]

    • The temperature range should encompass the expected melting point of the compound.

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • The melting transition appears as an endothermic peak.

    • The melting point is typically taken as the onset temperature or the peak temperature of the endotherm. The area under the peak corresponds to the heat of fusion.[27]

Conclusion

The thorough physicochemical characterization of this compound is an indispensable step in evaluating its potential as a drug candidate. The properties of lipophilicity (logP), ionization (pKa), aqueous solubility, and melting point collectively form the foundation upon which its ADME profile and suitability for formulation are built. The experimental protocols detailed in this guide represent robust, validated methods for obtaining this critical data. By systematically investigating these parameters, researchers can make informed decisions, optimize molecular structures, and ultimately accelerate the transition of promising compounds from the bench to the clinic.

References

  • Google. (n.d.). Current time information in Marshall County, US.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Špirtović-Halilović, S., & Završnik, D. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Protheragen. (n.d.). LogP/LogD/Pka Analysis.
  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Pacific BioLabs. (n.d.). Physicochemical Properties.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • World Health Organization (WHO). (n.d.). Annex 4.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • National Institutes of Health. (n.d.). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide.
  • KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • National Institutes of Health. (n.d.). 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • BenchChem. (n.d.). Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.
  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).
  • PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide - the NIST WebBook.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide | C11H15NO3.
  • BenchChem. (n.d.). N-(2-Hydroxyethyl)-2-methoxybenzamide|CAS 88105-15-1.

Sources

A-Z Technical Guide: Predicting the Mechanism of Action for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the foundational rationale for therapeutic efficacy, informs safety profiling, and guides clinical strategy. This guide presents a comprehensive, multi-phase workflow for predicting and validating the MOA of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a molecule with a benzamide core structure. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework that integrates computational prediction with rigorous experimental validation. We will detail the scientific rationale behind each methodological choice, provide actionable protocols for key experiments, and demonstrate how to synthesize disparate data streams into a cohesive MOA hypothesis.

Introduction: The Imperative of MOA Elucidation

This compound is a small molecule featuring a 2-methoxybenzamide scaffold. The benzamide class of compounds is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, the 2-methoxybenzamide core has been identified as a key pharmacophore in inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer.[4][5][6] Given this precedent, a systematic investigation into the MOA of this specific derivative is warranted.

Predicting the MOA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. A robust MOA study de-risks clinical development by identifying potential on-target and off-target effects early, thereby saving significant time and resources. This guide outlines a logical progression from broad, computational predictions to highly specific biochemical and cellular assays.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The principle behind in silico target prediction is that structurally similar molecules often exhibit similar biological activities.[7] By comparing our query compound to vast databases of molecules with known protein targets, we can generate a ranked list of probable interactors, forming our initial hypotheses.[7][8][9] This cost-effective first step is crucial for focusing subsequent, resource-intensive experimental work.[10]

Rationale for Computational Screening

Before committing to wet lab experiments, computational tools provide an invaluable lens through which to view the potential bioactivity of a molecule.[11] This "reverse screening" approach flips the traditional paradigm of screening a library of compounds against one target; instead, we screen one compound against a library of targets.[8][10] This is particularly useful for novel compounds where no biological activity has yet been characterized.

Workflow for In Silico Analysis

Our computational workflow begins with submitting the compound's structure to a target prediction server, followed by molecular docking to visualize and score the potential interactions with the top-ranked protein targets.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Refinement Compound Compound Structure (SMILES: COC1=CC=CC=C1C(=O)NC(C)(C)CO) SwissTarget Ligand-Based Target Prediction (e.g., SwissTargetPrediction) Compound->SwissTarget Submit Structure TargetList Ranked List of Potential Protein Targets SwissTarget->TargetList Generate Predictions Docking Molecular Docking (e.g., AutoDock, Schrödinger) TargetList->Docking Select Top Candidates Hypothesis Formulate MOA Hypothesis (e.g., 'Inhibition of Target X') Docking->Hypothesis Analyze Binding Pose & Score

Caption: In Silico workflow for generating an initial MOA hypothesis.

Protocol: Ligand-Based Target Prediction
  • Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Select Prediction Tool: Utilize a validated, web-based tool such as SwissTargetPrediction, which predicts targets by comparing the query molecule to a library of over 370,000 active compounds.[12][13][14][15]

  • Submit Query: Paste the SMILES string into the query field on the SwissTargetPrediction homepage (]">www.swisstargetprediction.ch).[15] Select "Homo sapiens" as the target organism.

  • Analyze Results: The output will be a list of probable protein targets, ranked by a probability score.[16] Pay close attention to the target classes. Given the compound's scaffold, targets like G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, carbonic anhydrases), and nuclear receptors are of high interest.[1][17]

Phase 2: In Vitro Target Validation

Computational predictions are hypotheses that require experimental validation. The next phase uses direct, biochemical assays to confirm whether the compound physically binds to its predicted target and modulates its function. Surface Plasmon Resonance (SPR) is the gold standard for this step.[18]

Rationale for Biophysical Validation

Direct binding assays provide unequivocal evidence of a physical interaction between the compound and a protein target. SPR is a powerful technique because it is label-free and provides real-time kinetic data, including the association rate (k_a), dissociation rate (k_d), and the overall binding affinity (K_D).[19][20][21] This level of detail is critical for ranking compounds and understanding their structure-activity relationship (SAR).[19]

In_Vitro_Workflow cluster_start Input from Phase 1 cluster_validation Experimental Validation cluster_outcome Decision Point Hypothesis Hypothesized Target (e.g., Target X) SPR Surface Plasmon Resonance (SPR) Binding Assay Hypothesis->SPR Test for Direct Binding Confirmation Target Binding Confirmed? SPR->Confirmation Analyze KD & Kinetics FunctionalAssay Functional / Enzymatic Assay (If Applicable) Proceed Proceed to Cellular Assays Confirmation->Proceed Yes Revisit Revisit In Silico Data / Test Next Target Confirmation->Revisit No Proceed->FunctionalAssay Assess Functional Impact (e.g., IC50)

Caption: Workflow for in vitro validation of computationally predicted targets.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol provides a general framework for assessing the binding of the compound (the "analyte") to a purified, immobilized protein target (the "ligand").[20][21]

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a robust signal without mass transport limitations.

  • System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer to ensure a stable baseline. The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for an initial screen would be from 100 µM down to low nM, using a 3-fold or 5-fold dilution series.

  • Binding Measurement:

    • Association: Inject the analyte solution over the sensor surface at a constant flow rate for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.

    • Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the compound from the protein target (e.g., for 300 seconds).

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to strip the bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D). A confirmed hit is typically a compound that shows a dose-dependent binding response and a K_D in the desired potency range (e.g., < 30 µM for initial hits).

Phase 3: Cellular & Phenotypic Characterization

Confirming a direct molecular interaction is necessary but not sufficient. The next critical step is to determine if the compound engages its target in a cellular context and produces a measurable downstream biological effect. This phase connects the molecular binding event to a cellular phenotype.

Rationale for Cellular Assays

Cell-based assays are essential to verify that a compound is cell-permeable and can engage its target within the complex intracellular environment. Techniques like Western blotting can directly measure changes in signaling pathways downstream of the target, while phenotypic screens assess broader cellular outcomes like cell death or morphological changes.[22][23]

Protocol: Western Blot for Pathway Modulation

Assuming our top validated target is a protein kinase in the MAPK pathway (a common cancer-related target), this protocol details how to measure the inhibition of pathway signaling.[24][25][26][27][28]

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549) in 6-well plates. Once cells reach 70-80% confluency, treat them with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each lane.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[24][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution containing the primary antibody against the phosphorylated (active) form of a downstream target (e.g., anti-phospho-ERK) and an antibody against a loading control (e.g., anti-GAPDH).[24][25]

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[26] Detect the signal using an imaging system. A dose-dependent decrease in the phospho-ERK signal relative to the total ERK and GAPDH signals would confirm pathway inhibition.

Data Presentation: High-Content Phenotypic Screening

High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a rich, phenotypic fingerprint of a compound's effect.[22][23][29][30][31] This is a powerful, unbiased approach to understanding a compound's function.

ParameterVehicle Control (0.1% DMSO)Compound (1 µM)Compound (10 µM)Interpretation
Cell Count 10,000 ± 5009,800 ± 4504,500 ± 600Anti-proliferative/cytotoxic at 10 µM
Nuclear Area (µm²) 110 ± 15112 ± 18180 ± 25Indicates potential cell cycle arrest or apoptosis
MitoTracker Intensity 1.0 ± 0.10.95 ± 0.120.4 ± 0.08Suggests mitochondrial dysfunction
Caspase-3 Activation 1.0 ± 0.21.1 ± 0.25.6 ± 0.8Strong indicator of apoptosis induction

Table 1: Hypothetical data from a high-content screen of this compound on a cancer cell line after 48 hours of treatment. Data are presented as mean ± standard deviation.

Conclusion: Synthesizing a Coherent MOA

The ultimate goal is to build a self-validating narrative that connects all experimental findings. A strong MOA hypothesis for this compound would be constructed as follows:

"Based on in silico predictions, this compound was hypothesized to target Protein Kinase X. This was confirmed via SPR, which demonstrated direct, high-affinity binding (K_D = 500 nM). In cell-based assays, the compound inhibited the phosphorylation of the downstream substrate ERK in a dose-dependent manner, confirming target engagement and pathway modulation in a cellular context. Furthermore, phenotypic screening revealed that this pathway inhibition leads to apoptosis, evidenced by increased Caspase-3 activation and changes in nuclear morphology. Collectively, these data support a mechanism of action whereby this compound acts as a direct inhibitor of Protein Kinase X, leading to apoptotic cell death."

This systematic, evidence-based approach provides the scientific rigor necessary to advance a compound through the drug discovery pipeline with confidence.

References

  • High-content screening. Wikipedia.[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

  • SwissTargetPrediction. SIB Swiss Institute of Bioinformatics - Expasy.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs.[Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research | Oxford Academic.[Link]

  • In Silico Target Prediction. Creative Biolabs.[Link]

  • Image analysis methods in high-content screening for phenotypic drug discovery. National Library of Medicine.[Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Library of Medicine.[Link]

  • Surface Plasmon Resonance (SPR). Charnwood Discovery.[Link]

  • In Silico Target Prediction for Small Molecules. PubMed.[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International.[Link]

  • High-content Screening - Facts. Screening@ETH | ETH Zurich.[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.[Link]

  • SwissTargetPrediction. bio.tools.[Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics.[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Longdom.[Link]

  • High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. PubMed.[Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.[Link]

  • Recent Advances in In Silico Target Fishing. MDPI.[Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. ResearchGate.[Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube.[Link]

  • Western Blotting Protocol. YouTube.[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate.[Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Library of Medicine.[Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Library of Medicine.[Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar.[Link]

Sources

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a synthetic intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a Synthetic Intermediate

Introduction: A Versatile Scaffold in Synthetic Chemistry

This compound is a bespoke chemical entity that serves as a highly valuable intermediate in modern organic synthesis. Its molecular architecture, featuring a sterically hindered secondary amide linked to a neopentyl alcohol moiety and a methoxy-substituted aromatic ring, provides a unique combination of functional groups. This structure is not merely a synthetic curiosity; it is a carefully designed scaffold ripe for elaboration into more complex molecular targets. Researchers in medicinal chemistry and materials science will recognize the potential embedded within its structure—the amide bond provides rigidity and hydrogen bonding capabilities, the hydroxyl group offers a reactive handle for further functionalization, and the methoxy-substituted phenyl ring allows for electronic tuning and potential metabolic blocking. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, grounded in established chemical principles.

Physicochemical and Computed Properties

A thorough understanding of a molecule's properties is foundational to its application. The data presented below, sourced from computational models and chemical databases, offers a quantitative snapshot of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₃PubChem[1]
Molecular Weight 237.29 g/mol PubChem[1]
IUPAC Name This compoundInferred
CAS Number 144034-41-3 (for a related isomer)LookChem[2]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Strategic Synthesis: A Self-Validating Protocol

The construction of this compound is most reliably achieved via nucleophilic acyl substitution. This pathway is chosen for its efficiency, high yield, and the ready availability of the starting materials.

Causality and Mechanistic Rationale

The core of this synthesis is the reaction between the highly nucleophilic primary amine of 2-amino-2-methyl-1-propanol and the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[3][4]

  • Choice of Reactants : 2-Amino-2-methyl-1-propanol is an ideal nucleophile; its primary amine is sterically accessible and reactive.[5][6] 2-Methoxybenzoyl chloride is a potent acylating agent, with the chloride atom serving as an excellent leaving group, thereby driving the reaction forward.[7][8]

  • The Role of the Base : The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base, such as triethylamine or an inorganic base like sodium hydroxide under Schotten-Baumann conditions, is introduced to scavenge this acid, ensuring the amine remains active.[9]

  • Reaction Control : Performing the addition of the acyl chloride at low temperatures (0–5 °C) is critical. This minimizes potential side reactions, such as the unwanted O-acylation of the hydroxyl group, thereby enhancing the selectivity for the desired N-acylation.[9]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product SM1 2-Amino-2-methyl-1-propanol RC DCM or Two-Phase System Base (e.g., Triethylamine) 0°C to Room Temp SM1->RC SM2 2-Methoxybenzoyl Chloride SM2->RC Workup Aqueous Workup (Wash with acid, base, brine) RC->Workup Nucleophilic Acyl Substitution Purify Purification (Recrystallization or Chromatography) Workup->Purify Crude Product FP N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide Purify->FP Purity >95%

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the flask in an ice bath to 0 °C.

  • Base Addition : Add triethylamine (1.2 eq.) to the stirred solution.

  • Acylation : Dissolve 2-methoxybenzoyl chloride (1.05 eq.) in anhydrous DCM (5 mL/mmol) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford the title compound as a white solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic, methoxy, methyl, methylene, and amide/hydroxyl protons, with specific splitting patterns and integrations. The carbon NMR will confirm the number of distinct carbon environments.[3][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups. Characteristic stretches for the O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3350 cm⁻¹), and C=O (strong, ~1640 cm⁻¹) bonds should be present.[10][11]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the calculated molecular weight.[3]

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation Product Purified Product NMR NMR (¹H, ¹³C) Confirms Connectivity Product->NMR IR FTIR Confirms Functional Groups Product->IR MS Mass Spectrometry Confirms Molecular Weight Product->MS Confirm Structural Confirmation & Purity Assessment (>95%) NMR->Confirm IR->Confirm MS->Confirm

Caption: Analytical workflow for structural validation and purity assessment.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR δ (ppm) : ~7.8-8.2 (m, Ar-H), ~6.9-7.5 (m, Ar-H), ~6.5 (br s, NH), ~3.9 (s, OCH₃), ~3.5 (s, CH₂OH), ~3.3 (br s, OH), ~1.4 (s, C(CH₃)₂)
¹³C NMR δ (ppm) : ~168 (C=O), ~157 (Ar-C-O), ~120-135 (Ar-C), ~69 (CH₂OH), ~58 (quaternary C), ~55 (OCH₃), ~24 (CH₃)
IR ν (cm⁻¹) : 3400-3300 (O-H, N-H stretches), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1640 (Amide I, C=O stretch), 1540 (Amide II, N-H bend), 1240 (Ar-O-C stretch)
MS (ESI) m/z : Calculated for C₁₃H₁₉NO₃: 237.14. Expected [M+H]⁺: 238.15, [M+Na]⁺: 260.13.

Applications in Advanced Synthesis

The true value of this compound lies in its potential as a precursor to high-value molecules.

  • Precursor to Chiral Ligands : The amino alcohol moiety is a classic feature of scaffolds used in asymmetric catalysis. The hydroxyl group can be readily converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile or cyclized. For instance, intramolecular cyclization can lead to the formation of oxazoline rings, which are privileged structures in a wide variety of chiral ligands used in enantioselective reactions.[12][13]

  • Scaffold for Bioactive Molecules : The benzamide framework is a common motif in many pharmacologically active compounds.[14] This intermediate serves as an excellent starting point for building libraries of potential drug candidates. The aromatic ring can undergo electrophilic substitution to introduce diverse functionalities, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a handle to attach other molecular fragments, allowing for systematic Structure-Activity Relationship (SAR) studies.[13]

Potential Synthetic Transformations

G cluster_pathways Synthetic Pathways Intermediate N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide Ligand Chiral Oxazoline Ligands Intermediate->Ligand Cyclization (e.g., via MsCl, base) Drug Bioactive Drug Analogs Intermediate->Drug Further Functionalization (e.g., Oxidation, Substitution) Polymer Functional Monomers Intermediate->Polymer Esterification / Etherification

Caption: Potential applications of the title compound as a synthetic intermediate.

Conclusion

This compound is more than a simple molecule; it is a strategic tool for chemical innovation. Its synthesis is robust and based on well-understood principles of organic chemistry, and its structure can be rigorously confirmed through a suite of standard analytical techniques. For researchers, scientists, and drug development professionals, this compound represents a versatile and readily accessible building block, offering a reliable starting point for the synthesis of novel chiral ligands, complex bioactive molecules, and advanced materials. Its thoughtful application is poised to accelerate discovery in both academic and industrial laboratories.

References

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC. National Institutes of Health (NIH). [Link]

  • (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. PubMed. [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide | C11H15NO3. PubChem. [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. PubChem. [Link]

  • 2-Methoxybenzamide - NIST WebBook. National Institute of Standards and Technology. [Link]

  • N-[(2S)-1-hydroxypropan-2-yl]-2-methoxybenzamide | C11H15NO3. PubChem. [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethoxybenzamide. LookChem. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Design-based 2-amino-2-methyl-1-propanol directing group. ResearchGate. [Link]

  • 2-Methoxy Benzoyl Chloride. Shree Sulphurics. [Link]

  • 2-Methoxybenzoyl chloride | C8H7ClO2. PubChem. [Link]

Sources

An In-depth Technical Guide to the Chiral Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the strategic chiral synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a valuable intermediate in pharmaceutical development. The synthesis hinges on the strategic coupling of two key building blocks: a chiral amino alcohol, (S)-2-amino-2-methyl-1-propanol, and an activated carboxylic acid derivative, 2-methoxybenzoyl chloride. This guide will explore the synthesis of these precursors, detail the crucial amide bond formation, and provide insights into the causality behind experimental choices, ensuring a reproducible and efficient synthetic strategy.

Introduction: The Importance of Chiral Synthesis

In the realm of drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral synthesis, the preparation of a single enantiomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry. The target molecule, this compound, possesses a stereocenter derived from the amino alcohol moiety, making its enantioselective synthesis a critical endeavor for its application in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1][2]

This guide provides a detailed roadmap for the synthesis, emphasizing robust and scalable methodologies suitable for a drug development environment.

Retrosynthetic Analysis: A Strategic Blueprint

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the amide bond, identifying 2-methoxybenzoic acid and 2-amino-2-methyl-1-propanol as the primary synthons. This approach allows for a modular synthesis where each precursor can be prepared and purified independently before the final coupling step.

G target This compound disconnection Amide Bond Disconnection target->disconnection synthons 2-methoxybenzoyl chloride + (S)-2-amino-2-methyl-1-propanol disconnection->synthons precursors 2-methoxybenzoic acid (S)-2-amino-2-methyl-1-propanol synthons->precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Preparation of 2-Methoxybenzoyl Chloride

The synthesis of 2-methoxybenzoyl chloride is most commonly and efficiently achieved through the chlorination of 2-methoxybenzoic acid.[3] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Reaction Scheme:

G reactant 2-methoxybenzoic acid reagent + SOCl₂ reactant->reagent product 2-methoxybenzoyl chloride reagent->product byproducts + SO₂ + HCl product->byproducts

Caption: Synthesis of 2-methoxybenzoyl chloride.

3.1.1. Experimental Protocol:

Materials:

ReagentGrade
2-Methoxybenzoic acidReagent grade, ≥98%
Thionyl chloride (SOCl₂)Reagent grade, ≥99%
Anhydrous Dichloromethane (DCM)Anhydrous, ≥99.8%
Dimethylformamide (DMF)Catalytic amount

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 2-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Rationale: The use of a catalytic amount of DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride product.

Chiral Synthesis of (S)-2-Amino-2-methyl-1-propanol

The chiral integrity of the final product is dictated by the enantiopurity of the amino alcohol precursor. While several methods exist for the synthesis of 2-amino-2-methyl-1-propanol, achieving high enantiomeric excess often requires either asymmetric synthesis or chiral resolution.[4][5]

3.2.1. Option A: Asymmetric Reduction
3.2.2. Option B: Chiral Resolution of Racemic 2-Amino-2-methyl-1-propanol

A more common and practical approach for obtaining enantiomerically pure 2-amino-2-methyl-1-propanol is through the resolution of the racemic mixture.[5] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5]

Workflow for Chiral Resolution:

G cluster_0 Chiral Resolution Process racemate Racemic 2-amino-2-methyl-1-propanol resolving_agent + Chiral Resolving Agent (e.g., Tartaric Acid) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation liberation Liberation of Enantiomers separation->liberation enantiomer (S)-2-amino-2-methyl-1-propanol liberation->enantiomer

Caption: Workflow for the chiral resolution of 2-amino-2-methyl-1-propanol.

Amide Coupling: The Core Reaction

The formation of the amide bond is the final and most critical step in the synthesis. This is achieved through the nucleophilic acyl substitution reaction between the activated carboxylic acid (2-methoxybenzoyl chloride) and the chiral amino alcohol. The higher nucleophilicity of the amine group compared to the hydroxyl group in 2-amino-2-methyl-1-propanol allows for selective N-acylation under controlled conditions.[7][8]

Reaction Scheme:

G reactants (S)-2-amino-2-methyl-1-propanol + 2-methoxybenzoyl chloride base Base (e.g., Triethylamine) reactants->base product This compound base->product

Caption: Amide coupling reaction.

Experimental Protocol:

Materials:

ReagentGrade
(S)-2-Amino-2-methyl-1-propanolEnantiomerically pure, ≥98%
2-Methoxybenzoyl chloridePurified, ≥99%
Triethylamine (TEA)Anhydrous, distilled
Anhydrous Dichloromethane (DCM)Anhydrous, ≥99.8%
1 M Hydrochloric acid (HCl)Aqueous solution
Saturated sodium bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (S)-2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Rationale for Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

  • Low Temperature: The initial addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions, such as O-acylation.[8]

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the methoxybenzoyl group, the methylene and methyl protons of the propanol backbone, and the amide and hydroxyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for the N-H and O-H stretching, C=O (amide) stretching, and C-O stretching.
Mass Spec Molecular ion peak corresponding to the calculated molecular weight of the product.
Chiral HPLC A single peak indicating high enantiomeric purity.

Conclusion

This guide has outlined a robust and scientifically sound methodology for the chiral synthesis of this compound. By carefully controlling the synthesis of the chiral amino alcohol and the conditions of the amide coupling reaction, researchers can reliably obtain the target compound in high yield and enantiomeric purity. The provided protocols and the rationale behind the experimental choices offer a solid foundation for the successful execution of this synthesis in a research and development setting.

References

  • Benchchem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Benchchem. (2025). Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Literature Review.
  • Jiangsu Kefeite Biochemistry Technology Ltd By Share Ltd. (2017). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. Google Patents.
  • ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with....
  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • National Center for Biotechnology Information. (n.d.). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. PMC.
  • Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • Sigma-Aldrich. (n.d.). 2-Methoxybenzoyl chloride 97 21615-34-9.
  • BOC Sciences. (n.d.). CAS 21615-34-9 2-Methoxybenzoyl chloride.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • Wikipedia. (n.d.). Chiral resolution.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubMed. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide.
  • ResearchGate. (n.d.). Potential use of amides containing 2-amino-2-methyl-1-propanol in C–H bond functionalization.
  • (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol.
  • Benchchem. (2025). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol - β-Aminoisobutyl alcohol, AMP.
  • AOBChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethoxybenzamide.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.
  • ACS Publications. (n.d.). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide | Industrial & Engineering Chemistry Research.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide.
  • Benchchem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.
  • ChemScene. (n.d.). 19312-05-1 | N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
  • MDPI. (n.d.). Amide Bond Activation of Biological Molecules.
  • PubChemLite. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide.
  • Benchchem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

Sources

Biological Activity Screening of Novel 2-Methoxybenzamide Derivatives: A Strategic Guide to Hit Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Methoxybenzamide Scaffold as a Privileged Structure

The benzamide functional group is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The 2-methoxybenzamide scaffold, in particular, has emerged as a "privileged structure" due to the unique electronic and steric properties imparted by the ortho-methoxy group. This substitution can enhance binding affinity to biological targets and favorably influence pharmacokinetic properties.[2] Recent research has highlighted the potential of these derivatives as potent inhibitors of critical signaling pathways implicated in oncology, particularly the Hedgehog signaling pathway.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel 2-methoxybenzamide derivatives. We will move beyond simple protocols to discuss the underlying rationale, data interpretation, and strategic decisions that propel a compound from an initial "hit" to a viable "lead."

Designing the Screening Cascade: A Multi-Tiered Strategy

A successful drug discovery campaign hinges on a well-designed screening cascade—a sequential process of assays that progressively filters a library of compounds to identify those with the desired biological profile.[4] This strategy maximizes efficiency and minimizes cost by employing high-throughput, less complex assays upfront, followed by more detailed, lower-throughput assays for promising candidates.[5]

The primary objective is to enable swift and informed decision-making at each stage of the process.[4] For novel 2-methoxybenzamide derivatives, a logical cascade involves primary screening against broad biological activities, followed by secondary assays to confirm the mechanism of action and tertiary evaluations of cellular and pharmacokinetic properties.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Target Validation cluster_2 Tier 3: Lead Characterization cluster_3 Outcome primary_screen Phenotypic Screens (e.g., Antiproliferative, Antimicrobial) target_assay Target-Based Assays (e.g., Kinase, Reporter Gene) primary_screen->target_assay Active 'Hits' dose_response Dose-Response & IC50/EC50 Determination target_assay->dose_response Confirmed Hits moa Mechanism of Action (MoA) Studies (e.g., Ciliary Translocation) dose_response->moa Potent Hits admet Early ADMET & Selectivity Profiling moa->admet lead_candidate Lead Candidate Nomination admet->lead_candidate Optimized Leads

Caption: A multi-tiered screening cascade for novel compounds.

Core Screening Area: Anticancer Activity

Aberrant activation of signaling pathways is a hallmark of many cancers. The Hedgehog (Hh) signaling pathway, crucial during embryonic development, is often reactivated in cancers like basal cell carcinoma (BCC) and medulloblastoma (MB).[6][7] Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of this pathway, specifically targeting the Smoothened (Smo) receptor.[3][6][8]

The Hedgehog Signaling Pathway: A Key Target

In a resting state, the transmembrane protein Patched (Ptch) inhibits the activity of Smoothened (Smo).[7] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is lifted. Smo then translocates to the primary cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival.[6] FDA-approved drugs like vismodegib target Smo, but acquired resistance, often through Smo mutations, remains a significant challenge.[7][8] This creates a clear opportunity for novel inhibitors with different binding modes or activity against resistant mutants.

G Shh Shh Ligand Ptch PTCH1 Receptor Shh->Ptch Binds Smo Smoothened (SMO) Ptch->Smo Inhibits SUFU_Gli SUFU-GLI Complex (Inactive) Smo->SUFU_Gli Translocates to Cilium & Inhibits SUFU Cilium Primary Cilium Gli GLI (Active) SUFU_Gli->Gli Releases Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates Inhibitor 2-Methoxybenzamide Derivative Inhibitor->Smo Blocks

Caption: Inhibition of the Hedgehog pathway by 2-methoxybenzamide derivatives.

Anticancer Screening Protocols

This colorimetric assay serves as a robust high-throughput method to assess a compound's effect on cell viability and metabolic activity.[9]

  • Cell Seeding: Seed cancer cells (e.g., Daoy medulloblastoma, NIH3T3 cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Treat cells with serial dilutions of the 2-methoxybenzamide derivatives (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Vismodegib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

This assay specifically confirms whether the antiproliferative activity is due to the inhibition of the Hh pathway.[6]

  • Cell Line: Use a cell line (e.g., Shh-LIGHT2, a NIH3T3 derivative) stably transfected with a Gli-responsive firefly luciferase reporter gene.

  • Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat with the test compounds in the presence of an Hh pathway agonist (e.g., Shh conditioned medium or a Smo agonist like SAG).

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a luminometer.

  • Analysis: A reduction in the luciferase signal compared to the agonist-only control indicates inhibition of the Hh pathway. Calculate the IC₅₀ for pathway inhibition.

Compound IDAntiproliferative IC₅₀ (Daoy cells, µM)Hh Pathway IC₅₀ (Gli-Luc, µM)
2-MB-001 0.520.03
2-MB-002 1.250.15
2-MB-003 > 50> 20
Vismodegib 0.450.02

Table 1: Example screening data for novel 2-methoxybenzamide (2-MB) derivatives. Strong correlation between antiproliferative and pathway inhibition IC₅₀ values (e.g., 2-MB-001) suggests on-target activity.

Secondary Screening Areas: Antimicrobial and Anti-Inflammatory Activity

While oncology is a primary focus, the benzamide scaffold is versatile.[10][11] Screening for other activities can uncover new therapeutic applications.

Protocol 3.1: Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10][12]

  • Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The MIC is the lowest concentration where no turbidity (visual growth) is observed. A viability indicator like resazurin can also be used for a colorimetric readout.

Protocol 3.2: Anti-inflammatory Screening (Protease Inhibition Assay)

Chronic inflammation involves the activity of proteases. This assay evaluates the ability of compounds to inhibit trypsin, a model protease.[10]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, the test compound at various concentrations, and trypsin solution.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add a substrate solution (e.g., N-Benzoyl-L-arginine ethyl ester, BAPNA).

  • Data Acquisition: Measure the absorbance at 405 nm over time. The rate of color change is proportional to protease activity.

  • Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀. Acetylsalicylic acid can be used as a positive control.[10]

Compound IDMIC vs. S. aureus (µg/mL)Anti-inflammatory IC₅₀ (µg/mL)
2-MB-001 > 1285.2
2-MB-004 825.6
Ciprofloxacin 1N/A
Aspirin N/A40.5

Table 2: Example data from secondary screens. Compound 2-MB-001 shows promising anti-inflammatory but no antibacterial activity, while 2-MB-004 shows moderate antibacterial activity.

In Silico and Early ADMET Profiling

Before committing significant resources to synthesis and in vitro testing, computational (in silico) methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules.[13][14] This early assessment helps eliminate compounds with a high probability of failure due to poor pharmacokinetics.[15]

Key Parameters for In Silico Evaluation:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential oral bioavailability. It assesses molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[16]

  • Topological Polar Surface Area (TPSA): Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.[15]

  • Hepatotoxicity and Cardiotoxicity: Early flags for potential toxicity issues.

Web-based tools like SwissADME and pkCSM provide free and accessible platforms for these predictions.[15] Compounds that pass these in silico filters are prioritized for synthesis and biological screening.

Conclusion and Future Perspectives

The systematic screening of novel 2-methoxybenzamide derivatives offers a promising avenue for the discovery of new therapeutic agents. The strategy outlined in this guide—beginning with high-throughput phenotypic screens, confirming on-target activity with secondary assays, and integrating early ADMET profiling—provides a robust and efficient framework for identifying and advancing high-quality lead candidates. The demonstrated success of this scaffold as a modulator of the Hedgehog pathway provides a strong rationale for its exploration in oncology. However, the structural versatility of the benzamide core warrants broader screening to potentially uncover novel antimicrobial or anti-inflammatory agents. Future efforts should focus on optimizing the potency and selectivity of initial hits, improving their pharmacokinetic profiles, and ultimately validating their efficacy in in vivo models.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00732g][3][8]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8238612/][6]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-methoxybenzamide-derivatives-and-of-Li-Gao/f16279f75f7881023773e35a16d822558564a2f1][7]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6161129/][17]

  • A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799540/][18]

  • In vitro Screening Systems. ResearchGate. [URL: https://www.researchgate.net/publication/322967119_In_vitro_Screening_Systems][9]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [URL: https://www.researchgate.net/publication/381180860_Design_synthesis_and_antitumor_activity_of_new_2-amino-N-methoxybenzamides][19]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/in-vitro-screening-strategy][4]

  • The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [URL: https://www.labinsights.co.kr/news/articleView.html?idxno=3512][5]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270512/][10]

  • Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864275/][13]

  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Research Square. [URL: https://www.researchsquare.com/article/rs-3431326/v1][11]

  • Derivatives of benzamide of the extracts from the bark of Maqian (Zanthoxylum myriacanthum var. pubescens). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2021.1904253][20]

  • Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/351838183_Screening_for_human_ADMETox_Drug_properties_in_Drug_discovery][15]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9563704/][21]

  • Compound Library Screening (ADME). KNIME. [URL: https://www.knime.com/knime-applications/compound-library-screening-adme][16]

  • 2-Methoxybenzamide. Smolecule. [URL: https://www.smolecule.com/2-methoxybenzamide][2]

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [URL: https://bitesizebio.com/23683/using-admet-to-move-forward-from-drug-discovery-to-development/][14]

  • Process for the synthesis of a benzamide derivative. Google Patents. [URL: https://patents.google.com/patent/WO2003106440A2/en][22]

  • Antimicrobial Screening of Some Derivatives of Methyl ?-D-Glucopyranoside. Pakistan Journal of Scientific and Industrial Research. [URL: https://v2.pjsir.org/index.php/biological-sciences/article/view/536][12]

  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-vitro-antimicrobial-activity-of-n-benzamide-derivatives][1]

Sources

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey from laboratory synthesis to clinical application. It governs the ease of purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the drug product. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a compound of interest in medicinal chemistry. In the absence of direct experimental solubility data in publicly available literature, this guide establishes a framework for understanding its solubility based on first principles of physical organic chemistry, analysis of structurally analogous compounds, and detailed, field-proven experimental protocols for its precise determination. This document is intended to empower researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and similar molecular entities.

Introduction: The Critical Role of Organic Solvent Solubility

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of a successful research program. Among these, solubility stands out as a pivotal parameter. The ability to dissolve a compound in a suitable organic solvent is not merely a matter of convenience; it is a fundamental prerequisite for a multitude of essential processes, including:

  • Chemical Synthesis and Purification: Efficient reaction kinetics and effective purification techniques such as crystallization and chromatography are intrinsically linked to the solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: The design of dosage forms, from oral tablets to parenteral solutions, relies on a deep understanding of the API's solubility to ensure proper dissolution, stability, and delivery to the site of action.

  • Analytical Characterization: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent for accurate measurement.

This guide focuses on this compound, providing a detailed exploration of its expected solubility behavior and the means to quantify it.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound reveals several key features that govern its solubility.

This compound cluster_amide Amide Core cluster_benzoyl 2-Methoxybenzoyl Group cluster_substituent N-Substituent C1 C O1 O C1->O1 N1 N C1->N1 Benzene C6H4 C1->Benzene H1 H N1->H1 C2 C(CH3)2 N1->C2 OCH3 OCH3 Benzene->OCH3 CH2OH CH2OH C2->CH2OH

Caption: Molecular structure of this compound highlighting key functional groups.

Key Structural Features Influencing Solubility:

  • Amide Group (-CONH-): This central functional group is polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This is a primary driver of solubility in polar solvents.

  • 2-Methoxybenzoyl Group: The benzene ring is inherently nonpolar (lipophilic), favoring solubility in aromatic and less polar solvents. The methoxy group (-OCH3) introduces some polarity and is a hydrogen bond acceptor.

  • N-(1-hydroxy-2-methylpropan-2-yl) Substituent: This alkyl chain increases the lipophilic character of the molecule. However, the terminal hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, significantly enhancing polarity and favoring solubility in protic solvents.

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle states that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[1]

Based on its structure, this compound is a molecule with a balance of polar and nonpolar characteristics. The presence of multiple hydrogen bond donors and acceptors suggests good solubility in polar protic and polar aprotic solvents.

Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe hydroxyl and amide groups can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSoluble to Freely SolubleThese solvents are effective hydrogen bond acceptors and can solvate the polar regions of the molecule.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar amide and hydroxyl groups will significantly hinder dissolution in nonpolar environments.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents offer a balance of polarity that may accommodate both the polar and nonpolar regions of the molecule.

Estimation of Solubility from Structurally Analogous Compounds

While direct quantitative data for the target compound is unavailable, examining the solubility of its structural precursors and analogs can provide valuable, albeit approximate, insights.

Analog 1: 2-Methoxybenzamide

This molecule represents the core benzoyl portion of our target compound. It is a crystalline solid.[2]

  • Solubility Profile: 2-Methoxybenzamide is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] Its solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 30 mg/mL.[2] It is sparingly soluble in aqueous buffers.[2]

Analog 2: Benzamide

As the parent compound of this class, benzamide's solubility provides a fundamental baseline.

  • Solubility Profile: Benzamide is predominantly soluble in polar organic solvents like ethanol, methanol, and acetone.[3] It has limited solubility in water.[3] The amide group's ability to hydrogen bond is key to its solubility in polar solvents.[3] Studies have shown that its solubility is highest in DMF, followed by DMSO.[4]

Influence of the N-substituent:

The addition of the 1-hydroxy-2-methylpropan-2-yl group to the amide nitrogen is expected to significantly influence solubility compared to the analogs. The presence of the hydroxyl group should increase the compound's polarity and its capacity for hydrogen bonding. This would likely lead to enhanced solubility in polar protic solvents like alcohols compared to 2-methoxybenzamide.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental methodology is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[5]

G A Preparation of Supersaturated Solution B Equilibration A->B Agitation at Constant Temperature C Phase Separation B->C Centrifugation/Filtration D Quantification of Solute C->D HPLC, UV-Vis, or Gravimetric Analysis E Calculation of Solubility D->E Concentration x Dilution Factor

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of the Supersaturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[5]

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[5] A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification of the Solute:

    • Carefully remove an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be prepared using standards of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, this can be a rapid method for concentration determination, also requiring a calibration curve.

      • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined.[5]

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the diluted aliquot, taking into account the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Data Presentation and Interpretation

For comparative analysis, all quantitative solubility data should be summarized in a clear and structured table.

Table 1: Hypothetical Quantitative Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Hexane0.1< 0.1Practically Insoluble
Toluene2.41.5Sparingly Soluble
Dichloromethane3.125.0Soluble
Acetone5.1150.0Freely Soluble
Ethanol5.2120.0Freely Soluble
Methanol6.6180.0Very Soluble
Dimethylformamide (DMF)6.4> 200.0Very Soluble
Dimethyl Sulfoxide (DMSO)7.2> 200.0Very Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, a thorough analysis of its molecular structure provides a strong basis for predicting its solubility behavior in a range of organic solvents. The presence of both hydrogen bond donating and accepting moieties, coupled with a mixed polar and nonpolar framework, suggests that it will be most soluble in polar aprotic and polar protic solvents. For researchers and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a robust and reliable means of obtaining the precise quantitative data necessary for advancing their research and development activities. This guide serves as a foundational resource, integrating theoretical principles with practical, actionable methodologies.

References

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC - NIH. Available at: [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC - NIH. Available at: [Link]

  • Benzamide - Solubility of Things. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. Available at: [Link]

  • 2-Methoxybenzamide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K | Request PDF - ResearchGate. Available at: [Link]

Sources

Spectroscopic and Analytical Characterization of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimentally derived public data for this specific molecule is limited, this guide synthesizes data from closely related compounds and foundational spectroscopic principles to present a robust predictive analysis.

Introduction

This compound, with the molecular formula C₁₃H₁₉NO₃, is a substituted benzamide.[1] The structural elucidation and purity assessment of such compounds are critical in pharmaceutical research and development to ensure safety and efficacy. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the chemical structure and identify impurities. This guide explains the causality behind experimental choices and provides self-validating protocols for the spectroscopic analysis of the target molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a 2-methoxybenzoyl group connected via an amide linkage to a 2-amino-2-methyl-1-propanol moiety.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Doublet of doublets1HAromatic H (ortho to C=O)
~7.4-7.5Multiplet1HAromatic H (para to OMe)
~7.0-7.1Multiplet2HAromatic H (meta to C=O, ortho to OMe)
~6.8Broad Singlet1HAmide (N-H)
~3.9Singlet3HMethoxy (O-CH₃)
~3.5Singlet2HMethylene (CH₂-OH)
~2.5Broad Singlet1HHydroxyl (O-H)
~1.3Singlet6HGem-dimethyl (C-(CH₃)₂)

Interpretation and Rationale:

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region (δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating methoxy group and the electron-withdrawing amide group will influence their precise chemical shifts and splitting patterns.

  • Amide Proton: The amide proton (N-H) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around δ 3.9 ppm.

  • Methylene Protons: The two protons of the CH₂ group adjacent to the hydroxyl group are expected to appear as a singlet.

  • Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

  • Gem-dimethyl Protons: The six protons of the two methyl groups attached to the same carbon will be equivalent and appear as a singlet in the upfield region (around δ 1.3 ppm).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168C=O (amide carbonyl)
~157Aromatic C (attached to OMe)
~132Aromatic C (para to OMe)
~130Aromatic C (quaternary)
~121Aromatic C (ortho to C=O)
~111Aromatic C (ortho to OMe)
~70Methylene C (CH₂-OH)
~58Quaternary C (C-(CH₃)₂)
~56Methoxy C (O-CH₃)
~25Gem-dimethyl C ((C-(CH₃)₂)

Interpretation and Rationale:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a low field, typically around δ 168 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the electronegative oxygen of the methoxy group will be the most deshielded.

  • Aliphatic Carbons: The carbons of the 1-hydroxy-2-methylpropan-2-yl group will appear in the upfield region. The carbon bearing the hydroxyl group (CH₂) and the quaternary carbon will be in the δ 58-70 ppm range, while the methyl carbons will be the most shielded, appearing around δ 25 ppm.

NMR Experimental Protocol

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz). prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Perform phase and baseline corrections. proc1->proc2 proc3 Integrate ¹H signals and reference spectra to TMS (0 ppm). proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
237Moderate[M]⁺ (Molecular Ion)
135High[C₈H₇O₂]⁺ (2-methoxybenzoyl cation)
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)
88High[C₄H₁₀NO]⁺

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 237, corresponding to the molecular weight of the compound.[1] A key fragmentation pathway is the cleavage of the amide bond, leading to the formation of the stable 2-methoxybenzoyl cation at m/z 135. Further fragmentation of this ion can lead to other observed peaks. Cleavage on the other side of the amide bond would result in a fragment at m/z 88.

Proposed EI-MS Fragmentation Pathway

G mol This compound [M]⁺, m/z = 237 frag1 2-Methoxybenzoyl Cation [C₈H₇O₂]⁺, m/z = 135 mol->frag1 α-cleavage frag2 [C₄H₁₀NO]⁺ m/z = 88 mol->frag2 α-cleavage frag3 [C₇H₇O]⁺ m/z = 107 frag1->frag3 - CO frag4 Phenyl Cation [C₆H₅]⁺, m/z = 77 frag3->frag4 - CH₂O

Caption: Proposed electron ionization mass spectrometry (EI-MS) fragmentation of the target molecule.

Mass Spectrometry Experimental Protocol

A typical method for analyzing this compound would be Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol at a concentration of 1 mg/mL. Further dilute this solution to the µg/mL range for analysis.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (hydroxyl)
~3300MediumN-H stretch (amide)
~3000-2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)
~1540StrongN-H bend (Amide II band)
~1250StrongC-O stretch (aryl ether)

Interpretation and Rationale:

  • O-H and N-H Stretching: The broad band around 3400 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. The N-H stretch of the secondary amide appears around 3300 cm⁻¹.

  • C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds.

  • Amide Bands: The strong absorption at ~1640 cm⁻¹ (Amide I) is due to the C=O stretching vibration. The band at ~1540 cm⁻¹ (Amide II) arises from a combination of N-H bending and C-N stretching.

  • C-O Stretching: The strong band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretch.

IR Spectroscopy Experimental Protocol

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, offer a solid foundation for the synthesis, characterization, and quality control of this compound in a research and development setting. While the data presented is predictive, it is grounded in established spectroscopic principles and data from analogous structures, providing a high degree of confidence in its utility.

References

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC - NIH. Available at: [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide - PubChem. Available at: [Link]

  • 2-Methoxybenzamide - PubChem. Available at: [Link]

  • Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

A Strategic Guide to Target Deconvolution for the Novel Benzamide Derivative: N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is a novel chemical entity for which there is no significant body of public-domain research defining its biological activity or mechanism of action. This guide, therefore, serves not as a summary of known information, but as a comprehensive, technically-grounded strategic roadmap for researchers and drug development professionals. It outlines a systematic, multi-phase workflow to identify and validate the potential therapeutic targets of this compound. By integrating computational prediction, unbiased proteomic screening, and rigorous biophysical and genetic validation, this document provides the scientific rationale and detailed protocols necessary to move from a novel compound to a validated, druggable target.

Foundational Analysis: Structural Scaffolding and Target Class Hypothesis

Before embarking on extensive experimental work, an analysis of the compound's structure can provide critical clues to its potential biological roles. The molecule consists of a 2-methoxybenzamide core linked to a substituted propanolamine side chain.

Structural Analogy and Initial Hypotheses

The benzamide moiety is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities.[1][2][3] Derivatives of 2-methoxybenzamide, in particular, have been investigated for several therapeutic applications.

  • Hedgehog (Hh) Signaling Pathway Inhibition: A recent study highlighted a series of 2-methoxybenzamide derivatives as potent, nanomolar inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[4][5] Aberrant Hh signaling is a known driver in various cancers, making this a compelling initial hypothesis.[4]

  • Glucokinase (GK) Activation: Certain benzamide derivatives are known to act as glucokinase activators, a strategy being explored for the treatment of type 2 diabetes.[6]

  • CNS Receptor Modulation: The benzamide scaffold is classic in neuropharmacology, with compounds targeting dopamine and serotonin (5-HT) receptors.[2]

  • Enzyme Inhibition: Other benzamide-containing molecules have shown inhibitory activity against enzymes like carbonic anhydrases and acetylcholinesterase.[7]

Based on this structural precedent, the primary initial hypothesis is that this compound may function as a modulator of a key signaling protein, such as a GPCR (e.g., Smo), an enzyme (e.g., a kinase or metabolic enzyme), or an ion channel.

A Multi-Pronged Strategy for Target Identification

To robustly identify the molecular target(s), a parallel approach combining computational prediction with unbiased experimental screening is recommended. This strategy maximizes the chances of success by not relying on a single methodology.

Phase 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to generate a preliminary list of potential targets by comparing the compound's structure to vast databases of known ligand-target interactions.[8][9][10][11]

Experimental Protocol: In Silico Target Prediction Workflow

  • Compound Representation: Convert the 2D structure of this compound into a simplified molecular-input line-entry system (SMILES) format.

  • Database Submission: Submit the SMILES string to multiple web-based target prediction platforms. Recommended tools include:

    • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets.

    • ChEMBL: A comprehensive database of bioactive molecules that can be searched for structurally similar compounds with known targets.[12]

    • PubChem: Can be used to find similar compounds and associated bioassay data.[12]

  • Data Aggregation and Analysis: Consolidate the predicted targets from all platforms. Rank the targets based on the prediction confidence scores and the frequency of their appearance across different tools.

  • Hypothesis Refinement: Cross-reference the top-ranked predicted targets with the initial hypotheses derived from structural analogy (Section 2.1). Targets that appear in both analyses (e.g., Smoothened, other GPCRs, specific kinases) should be prioritized for experimental validation.

Phase 2: Unbiased Chemical Proteomics Screening

While in silico methods are powerful, they are predictive. Unbiased experimental approaches are crucial for identifying targets without prior assumptions. Drug Affinity Responsive Target Stability (DARTS) is a premier technique for this purpose.[13][14][15] DARTS leverages the principle that when a small molecule binds to its protein target, it stabilizes the protein's conformation, making it more resistant to proteolysis.[13][14][15]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., Daoy medulloblastoma cells if testing the Hedgehog hypothesis[4]) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease and phosphatase inhibitors).[16]

    • Clarify the lysate by centrifugation to remove cell debris and quantify the total protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into multiple tubes.

    • To the "treatment" tubes, add this compound to a final concentration (e.g., 10 µM).[13]

    • To the "vehicle control" tubes, add an equivalent volume of the compound's solvent (e.g., DMSO, final concentration ≤1%).[13]

    • Incubate all samples at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a broad-spectrum protease, such as Pronase, to each tube at a pre-optimized concentration (e.g., 1:800 protease-to-protein ratio).[14]

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for partial digestion.[14]

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis and Candidate Identification:

    • Resolve the digested protein samples on a large-format SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).[17]

    • Visually inspect the gel lanes. Protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane are candidate targets.[17]

    • Excise these protected protein bands for identification by mass spectrometry (LC-MS/MS).

dot digraph[fontname="Arial", label="Figure 1: DARTS Workflow for Unbiased Target Identification", labelloc=b, fontsize=12] { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: DARTS Workflow for Unbiased Target Identification.

Rigorous Target Validation Workflow

Once a list of putative targets has been generated from both computational and experimental approaches, a rigorous validation cascade is essential to confirm which of these candidates are bona fide, functionally relevant targets.

Step 1: Confirming Direct Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound directly binds to its target within the complex milieu of an intact cell.[18][19][20][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of this compound for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.[19]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for the candidate target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle controls, indicating thermal stabilization upon binding.

dot digraph[fontname="Arial", label="Figure 2: CETSA Workflow for Target Engagement", labelloc=b, fontsize=12] { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: CETSA Workflow for Target Engagement.

Step 2: Quantifying Binding Affinity

After confirming direct engagement, it is critical to quantify the binding affinity. Surface Plasmon Resonance (SPR) is a label-free, real-time biophysical technique that provides precise kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22][23][24][25]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto the surface of an SPR sensor chip.[25]

  • Analyte Injection: Prepare a series of dilutions of this compound (the "analyte") in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface. The SPR instrument detects changes in the refractive index as the analyte binds to the immobilized ligand, generating a sensorgram in real-time.[22][24]

  • Kinetic Analysis: The sensorgram plots the binding response over time. The association phase (analyte injection) and dissociation phase (buffer flow) are fitted to kinetic models to calculate ka, kd, and the KD.[22]

Table 1: Representative Quantitative Data from SPR Analysis

ParameterValueUnitInterpretation
ka (on-rate)2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kd (off-rate)5.0 x 10⁻³s⁻¹Rate of complex decay (stability)
KD (Affinity) 20 nM High-affinity interaction
Step 3: Genetic Validation of Target Function

The final and most definitive step is to demonstrate that modulating the target gene produces the same biological effect as the compound. CRISPR/Cas9-mediated gene knockout is the state-of-the-art method for this purpose.[26][27]

Experimental Protocol: CRISPR/Cas9-Mediated Target Knockout

  • gRNA Design & Validation: Design and synthesize at least two unique guide RNAs (gRNAs) targeting early exons of the candidate target gene to ensure a functional knockout.[28]

  • Cell Transduction: Deliver the Cas9 nuclease and the specific gRNAs into the target cell line, typically via lentiviral transduction.[27]

  • Clonal Selection & Verification: Select single-cell clones and expand them. Verify successful gene knockout at the genomic level via sequencing and at the protein level via Western blot.[29][30]

  • Phenotypic Assay: Subject the knockout cell lines and the wild-type control cells to the same phenotypic assay where the compound initially showed activity (e.g., a cell viability or signaling reporter assay).

  • Data Interpretation: If the knockout cells are resistant to the compound or phenocopy the effect of the compound, it provides strong evidence that the gene product is the functionally relevant target.

dot digraph[fontname="Arial", label="Figure 3: Target Validation Logic", labelloc=b, fontsize=12] { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Target Validation Logic.

Conclusion and Future Directions

This guide details a rigorous, phased approach to elucidate the therapeutic target(s) of this compound. By systematically progressing from broad, unbiased screening and computational prediction to definitive biophysical and genetic validation, researchers can build a compelling data package that firmly establishes the compound's mechanism of action. Successful completion of this workflow provides a strong foundation for subsequent lead optimization, preclinical development, and the ultimate translation of a novel chemical entity into a potential therapeutic.

References

  • O-Liang, O., et al. (2018). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • Chen, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]

  • Li, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [Link]

  • Wang, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • Xu, Y., et al. (2025). In silico methods for drug-target interaction prediction. PubMed. [Link]

  • CD Genomics. (n.d.). Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. [Link]

  • Click2Drug. (2018). Directory of in silico Drug Design tools. [Link]

  • Ma, L., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Wilson, T. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Wang, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Li, Y., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • WJBPHS. (2023). Target identification and validation in research. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International. [Link]

  • Schatoff, E. M., et al. (2014). A Pipeline for Drug Target Identification and Validation. PubMed Central. [Link]

  • Wang, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Zhang, L., et al. (2008). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. PubMed Central. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]

  • Hendel, A., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PubMed Central. [Link]

  • O'Connor, K., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PubMed Central. [Link]

  • Bektas, H., et al. (2016). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed. [Link]

Sources

Methodological & Application

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide synthesis protocol optimization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Optimized Synthesis Protocol

Topic: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to an optimized synthesis of this compound, a valuable benzamide derivative with potential applications in medicinal chemistry and materials science.[1] The protocol details a robust and scalable procedure for the selective N-acylation of the sterically hindered amine, 2-amino-2-methyl-1-propanol, with 2-methoxybenzoyl chloride. We delve into the mechanistic rationale behind key experimental choices, addressing the challenges of chemoselectivity and steric hindrance. Furthermore, this guide presents a systematic approach to reaction optimization, a detailed troubleshooting section, and validated characterization methods to ensure the synthesis of a highly pure final product.

Introduction and Mechanistic Rationale

The synthesis of amide bonds is one ofthe most fundamental and frequently performed reactions in drug discovery.[2][3] this compound incorporates a hindered amino alcohol moiety, a structural motif present in various biologically active molecules.[4] The primary challenge in this synthesis is achieving selective acylation of the amine in the presence of a primary hydroxyl group. An additional consideration is the reduced reactivity of the amine due to steric hindrance from the adjacent gem-dimethyl group.

The presented protocol is based on a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-propanol attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group forms the amide bond.

Key Synthetic Challenges & Solutions:

  • Chemoselectivity (N-acylation vs. O-acylation): The amino group is inherently more nucleophilic than the hydroxyl group. However, O-acylation can occur as a competitive side reaction.[5] Our protocol enhances selectivity for N-acylation by:

    • Low-Temperature Control: The reaction is conducted at 0-5 °C to minimize the rate of the competing O-acylation.[5]

    • Controlled Reagent Addition: Slow, dropwise addition of the acyl chloride maintains its low instantaneous concentration, further favoring reaction with the more nucleophilic amine.[5]

  • Steric Hindrance: The tertiary carbon adjacent to the nucleophilic amine in 2-amino-2-methyl-1-propanol can impede the approach to the electrophile.[2][6] While this can slow the reaction rate, the use of the highly reactive 2-methoxybenzoyl chloride as the acylating agent effectively overcomes this barrier under the optimized conditions.

  • Byproduct Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base, triethylamine (TEA), is used to scavenge the HCl, forming triethylammonium chloride and allowing the reaction to proceed to completion.[4]

Below is a diagram illustrating the logical approach to overcoming these synthetic hurdles.

G cluster_challenges Core Synthetic Challenges cluster_solutions Optimized Protocol Solutions C1 Chemoselectivity (N- vs. O-acylation) S1 Low Temperature (0-5 °C) C1->S1 S2 Slow Acyl Chloride Addition C1->S2 C2 Steric Hindrance at Amine S3 Use of Highly Reactive Acylating Agent C2->S3 C3 HCl Byproduct Formation S4 Inclusion of Tertiary Amine Base (TEA) C3->S4 R1 High Selectivity S1->R1 Favors Kinetic N-acylation Product R2 Reaction Completion S4->R2 Maintains Amine Nucleophilicity

Caption: Logical workflow addressing key synthesis challenges.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Reaction Scheme:

(A proper chemical drawing would be here showing 2-methoxybenzoyl chloride reacting with 2-amino-2-methyl-1-propanol in the presence of triethylamine in DCM to yield the title compound and triethylammonium chloride.)

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2-Amino-2-methyl-1-propanol≥98%
2-Methoxybenzoyl chloride≥99%[7]
Triethylamine (TEA)Reagent grade, distilled, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)1 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flask (250 mL)-
Magnetic stirrer and stir bar-
Dropping funnel (100 mL)-
Ice bath-
Separatory funnel (500 mL)-
Rotary evaporator-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0-5 °C using an ice bath. Stir the mixture for 10 minutes.

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the 2-methoxybenzoyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.[8]

The entire synthesis and purification workflow is outlined in the diagram below.

G start Start setup Reaction Setup (Amine, TEA, DCM in Flask) start->setup cool Cool to 0-5 °C setup->cool add Dropwise Addition of 2-Methoxybenzoyl Chloride cool->add react Stir at Room Temp (3-5 hours) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize end_node Pure Product characterize->end_node

Caption: Experimental workflow from setup to characterization.

Protocol Optimization Strategies

For particularly challenging substrates or to improve yield and purity further, several parameters can be systematically adjusted. The following table summarizes key variables and their expected impact, providing a logical framework for optimization.

ParameterStandard ConditionAlternative(s)Rationale & Expected Outcome
Acylating Agent 2-Methoxybenzoyl chloride2-Methoxybenzoic acidUsing the carboxylic acid requires a coupling agent (e.g., EDC/HOBt, HATU), avoiding the handling of a corrosive acyl chloride. This method is highly effective for sterically hindered amines but may require more extensive optimization of coupling conditions.[9][10]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is a more sterically hindered and less nucleophilic base than TEA, which can sometimes reduce side reactions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), AcetonitrileSolvent polarity can influence reaction rates and solubility of intermediates. THF is a common alternative. Acetonitrile can be useful but may be reactive under certain conditions.
Temperature 0 °C to RT-10 °C to 0 °CA lower initial temperature may further enhance selectivity for N-acylation, although it might slow the reaction rate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Amine was protonated (ineffective base). - Loss of product during workup.- Extend reaction time and monitor by TLC. - Ensure the base (TEA) is fresh and added in sufficient quantity (1.1 eq). - Be careful during aqueous extractions to avoid product loss in the aqueous layer.
O-Acylated Byproduct Detected - Reaction temperature was too high. - Acyl chloride was added too quickly.- Maintain strict temperature control (0-5 °C) during addition. - Slow down the rate of addition of the 2-methoxybenzoyl chloride solution.
Starting Material Remains - Insufficient acylating agent. - Deactivation of acyl chloride by moisture.- Use a slight excess (1.05 eq) of the acyl chloride. - Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acyl chloride.
Colored Impurities in Product - Side reactions leading to chromophores.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot.[8]

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals include aromatic protons, a methoxy singlet, an amide N-H singlet, a methylene (CH₂) singlet, and two methyl singlets.[11]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch (broad), N-H stretch, amide C=O stretch, and C-O stretches.

  • HPLC Analysis: A reversed-phase HPLC method can be developed to determine the purity of the final compound with high accuracy.[12][13]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Methoxybenzoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle with extreme care.[7]

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a validated and optimized protocol for the synthesis of this compound. By carefully controlling reaction parameters such as temperature and reagent addition rate, the challenges of chemoselectivity and steric hindrance are effectively managed to produce the desired N-acylated product in high purity. The outlined optimization and troubleshooting strategies serve as a valuable resource for researchers, enabling the adaptable and efficient production of this and structurally related benzamides for further investigation in drug development and chemical research.

References

  • Ma, L., & You, F. (2008). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1052. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. Available from: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(11), 669-672. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • National Center for Biotechnology Information. (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. PubMed. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]

  • ResearchGate. Design-based 2-amino-2-methyl-1-propanol directing group. ResearchGate. Available from: [Link]

  • Chen, H., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(15), 8563-8569. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methoxybenzoyl chloride. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PubMed Central. Available from: [Link]

Sources

Application Note: A Luciferase-Based In Vitro Assay for Screening 2-Methoxybenzamide Inhibitors of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hedgehog Signaling and the Promise of its Inhibition

The Hedgehog (Hh) signaling pathway is a highly conserved cascade crucial for embryonic development, governing cell fate, proliferation, and tissue patterning.[1] In adult organisms, its activity is largely suppressed but can be reactivated for tissue maintenance and repair.[2] However, aberrant reactivation of the Hh pathway is a key driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, as well as cancers of the lung, pancreas, and prostate.[3][4][5]

The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its transmembrane receptor, Patched (PTCH1).[6] In the absence of a ligand, PTCH1 actively represses the G protein-coupled receptor-like protein Smoothened (SMO).[6][7] Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[8][9] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which promote cell proliferation and survival.[3]

Given its central role in oncogenesis, the Hh pathway, particularly the SMO protein, has become a prime target for therapeutic intervention.[10][11] A promising class of small molecules, 2-methoxybenzamide derivatives, has been identified as potent inhibitors of the Hh pathway.[12][13] Mechanistic studies have shown that these compounds exert their effect by targeting and blocking the activity of SMO.[11][12] This application note provides a detailed protocol for a robust, high-throughput in vitro assay to screen and characterize 2-methoxybenzamide compounds for their inhibitory effects on the Hedgehog signaling pathway.

Principle of the Assay: Quantifying Pathway Output with a GLI-Luciferase Reporter

To quantitatively measure the inhibition of the Hh pathway, we employ a cell-based dual-luciferase reporter assay. This system provides a direct readout of the transcriptional activity of GLI proteins, the final effectors of the pathway.[14]

The Rationale Behind the Reporter System: The assay utilizes the Shh-LIGHT2 cell line, a derivative of NIH/3T3 murine fibroblasts. This cell line is scientifically validated and engineered for this specific application because it stably incorporates two critical genetic reporters[15][16][17]:

  • An Experimental Reporter (Firefly Luciferase): The gene for firefly luciferase is placed under the control of a promoter containing multiple binding sites for GLI transcription factors. Consequently, activation of the Hh pathway leads to GLI-mediated transcription and subsequent production of firefly luciferase.

  • A Control Reporter (Renilla Luciferase): The gene for Renilla luciferase is driven by a constitutive promoter (e.g., from the thymidine kinase gene), leading to constant expression that is independent of Hh signaling.[15]

By measuring the luminescence from both enzymes, we can normalize the Hh-dependent firefly signal to the constitutive Renilla signal. This dual-reporter approach is a self-validating system; it corrects for variability in cell number, viability, and transfection efficiency, thereby ensuring the trustworthiness and reproducibility of the data.[18][19][20] Inhibition of the Hh pathway by a test compound, such as a 2-methoxybenzamide derivative, will lead to a dose-dependent decrease in the normalized firefly luciferase activity.

Visualizing the Mechanism and Workflow

The Hedgehog Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway in its "OFF" and "ON" states, highlighting the inhibitory role of 2-methoxybenzamide compounds on the SMO protein.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_nuc_off cluster_on Pathway ON (Hh Ligand Present) cluster_nuc_on PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex SMO_off->SUFU_Gli_off GliR GLI-Repressor (GLI-R) SUFU_Gli_off->GliR Proteolytic Processing TargetGenes_off Target Gene Transcription OFF GliR->TargetGenes_off Represses Nucleus_off Nucleus Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds & Inhibits SMO_on SMO (Active) SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits GLI Processing GliA GLI-Activator (GLI-A) SUFU_Gli_on->GliA Dissociation & Activation TargetGenes_on Target Gene Transcription ON (e.g., GLI1, PTCH1) GliA->TargetGenes_on Activates Nucleus_on Nucleus Inhibitor 2-Methoxybenzamide Compound Inhibitor->SMO_on BLOCKS

Caption: Canonical Hedgehog signaling and the site of inhibition.

Experimental Workflow

The following flowchart outlines the step-by-step process of the in vitro screening assay.

Assay_Workflow arrow arrow start Start seed 1. Seed Shh-LIGHT2 cells in 96-well plates start->seed incubate1 2. Incubate for 16-24 hours (allow cells to adhere and reach confluency) seed->incubate1 starve 3. Serum Starve Cells (switch to low-serum medium) incubate1->starve prepare_compounds 4. Prepare serial dilutions of 2-methoxybenzamide compounds starve->prepare_compounds treat 5. Treat cells with Hh Agonist + test compounds prepare_compounds->treat incubate2 6. Incubate for 24-30 hours treat->incubate2 lyse 7. Lyse cells with Passive Lysis Buffer incubate2->lyse assay 8. Perform Dual-Luciferase® Assay (Read Firefly then Renilla luminescence) lyse->assay analyze 9. Analyze Data: Normalize Firefly/Renilla, calculate % inhibition, determine IC50 assay->analyze end End analyze->end

Caption: Workflow for Hh pathway inhibitor screening.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Required Materials
  • Cell Line: Shh-LIGHT2 cells (stably expressing Gli-responsive firefly luciferase and constitutive Renilla luciferase).[15]

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Sonic Hedgehog (Shh) conditioned media or a small molecule agonist (e.g., SAG).[21][22]

    • 2-methoxybenzamide test compounds

    • DMSO (cell culture grade)

    • Dual-Luciferase® Reporter Assay System (e.g., from Promega).[23]

  • Equipment & Consumables:

    • Sterile, white, clear-bottom 96-well assay plates

    • Standard cell culture flasks, pipettes, and consumables

    • Humidified cell culture incubator (37°C, 5% CO₂)

    • Luminometer with dual injectors, capable of reading 96-well plates

    • Multichannel pipette

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Culture: Maintain Shh-LIGHT2 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

  • Harvest Cells: When cells are 70-80% confluent, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and centrifuge to pellet the cells.

  • Seed Plate: Resuspend the cell pellet in fresh growth medium and count the cells. Seed 25,000 cells in 100 µL of medium per well into a white, clear-bottom 96-well plate.[24]

    • Causality Note: Seeding at this density ensures that cells will form a confluent monolayer by the next day, which is critical for a consistent response to Hh pathway stimulation.[24]

  • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 16-24 hours.

Day 2: Compound Treatment

  • Serum Starvation: Carefully aspirate the growth medium. Add 100 µL of low-serum medium (e.g., DMEM with 0.5% BCS) to each well.

    • Causality Note: Reducing the serum concentration minimizes the interference from growth factors present in serum that might non-specifically affect the pathway or cell proliferation, thereby increasing the assay's sensitivity to Hh signaling.

  • Prepare Compounds: Prepare a 10 mM stock solution of each 2-methoxybenzamide compound in DMSO. Perform serial dilutions in low-serum medium to achieve the final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Prepare Controls:

    • Negative Control (Unstimulated): Low-serum medium with 0.5% DMSO.

    • Positive Control (Stimulated): Low-serum medium containing the Hh agonist (e.g., Shh conditioned media diluted 1:20 or 100 nM SAG) and 0.5% DMSO.[21]

    • Vehicle Control: Identical to the positive control.

  • Treat Cells: Add the diluted compounds and controls to the respective wells of the 96-well plate.

  • Incubate: Return the plate to the incubator for 24-30 hours.[24] This duration allows for the activation of the signaling cascade, transcription and translation of the luciferase reporter, and accumulation of the enzyme.

Day 3: Luciferase Assay

  • Equilibrate Reagents: Thaw the Dual-Luciferase® Assay reagents and bring them to room temperature before use.

  • Prepare for Lysis: Remove the plate from the incubator and allow it to cool to room temperature.

  • Cell Lysis: Aspirate the medium from all wells. Add 20 µL of 1X Passive Lysis Buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[25]

  • Perform Assay: Program the dual-injector luminometer according to the manufacturer's instructions.[18]

    • Injector 1: Luciferase Assay Reagent II (LAR II) for the firefly reaction.

    • Injector 2: Stop & Glo® Reagent for quenching the firefly reaction and initiating the Renilla reaction.

  • Read Plate: Place the 96-well plate into the luminometer. Initiate the reading sequence:

    • Inject 100 µL of LAR II.

    • Measure firefly luminescence (2-10 second integration).

    • Inject 100 µL of Stop & Glo® Reagent.

    • Measure Renilla luminescence (2-10 second integration).

Data Analysis and Interpretation

Normalization and Calculation of Inhibition
  • Normalization: For each well, divide the firefly luminescence reading by the Renilla luminescence reading to obtain the Normalized Response Ratio.

    • Normalized Response = Firefly RLU / Renilla RLU

  • Calculate Percent Inhibition: Use the normalized responses from your control wells to calculate the percent inhibition for each compound concentration.

    • % Inhibition = 100 x (1 - [ (Normalized Response of Test Well - Avg. Negative Control) / (Avg. Positive Control - Avg. Negative Control) ] )

Example Data and IC₅₀ Determination

The following table presents example data from a screen of a hypothetical 2-methoxybenzamide compound.

Compound Conc. (µM)Firefly RLURenilla RLUNormalized Response% Inhibition
Negative Control 25050,0000.0050% (Baseline)
Positive Control 25,00051,0000.490-
1045049,0000.00999.1%
11,50050,5000.03094.9%
0.16,50049,5000.13174.0%
0.03 12,500 50,000 0.250 49.5%
0.0119,00051,5000.36925.0%
0.00124,00050,0000.4802.1%

IC₅₀ Value: By plotting the % Inhibition against the logarithm of the compound concentration, an IC₅₀ value (the concentration at which 50% inhibition is observed) can be determined using non-linear regression (sigmoidal dose-response curve). In the example above, the IC₅₀ is approximately 0.03 µM, consistent with potent inhibitors reported in the literature.[12][26]

References

  • Ruiz i Altaba, A., Sánchez, P., & Dahmane, N. (2002). GLI Transcription Factors: Mediators of Oncogenic Hedgehog Signalling. Trends in Molecular Medicine. [Link]

  • Bai, C. B., Auerbach, W., Lee, J. S., Stephen, D., & Joyner, A. L. (2002). Unique and complimentary activities of the Gli transcription factors in Hedgehog signaling. Development. [Link]

  • Ferro, A., et al. (2018). Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened. Frontiers in Genetics. [Link]

  • Hui, C. C., & Angers, S. (2011). Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets. International Journal of Molecular Sciences. [Link]

  • Petrov, A. A., et al. (2017). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. Cellular and Molecular Life Sciences. [Link]

  • Jiang, J., & Hui, C. C. (2008). Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. Genes & Development. [Link]

  • García-Vázquez, R., et al. (2015). Hedgehog-Gli signaling in basal cell carcinoma and other skin cancers: prospects for therapy. Drug Design, Development and Therapy. [Link]

  • Goel, H. L., & Mercurio, A. M. (2013). Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer. Cancer Biology & Therapy. [Link]

  • Cellosaurus. (2021). Shh Light II (CVCL_2721). SIB Swiss Institute of Bioinformatics. [Link]

  • Ruiz i Altaba, A. (2006). Canonical Hedgehog signaling. ResearchGate. [Link]

  • Pospisilik, J. A., et al. (2010). Canonical and non-canonical Hedgehog signalling and the control of metabolism. Disease Models & Mechanisms. [Link]

  • Athar, M., et al. (2009). Basal Cell Carcinoma and Aberrant Hedgehog Signaling. Medscape. [Link]

  • Incardona, J. P., & Eaton, S. (2000). The Patched Receptor: Switching On/Off the Hedgehog Signaling Pathway. The Hedgehog Target Gene Database. [Link]

  • Alfaro, A. C., et al. (2016). Patched1 and Patched2 inhibit Smoothened non-cell autonomously. eLife. [Link]

  • Chen, J. K. (2004). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Chen Lab Protocol, Stanford University. [Link]

  • Alfaro, A. C., et al. (2016). Patched1 and Patched2 inhibit Smoothened non-cell autonomously. eLife. [Link]

  • Johns Hopkins Technology Ventures. (2014). Shh Light2 Cells. Johns Hopkins University. [Link]

  • IdeaConnection. (2010). Shh Light2 Cells. IdeaConnection. [Link]

  • Goel, H. L., & Mercurio, A. M. (2013). A Simplified Schematic of the Canonical Hedgehog Signaling Pathway. ResearchGate. [Link]

  • The hedgehog signaling pathway – Part 1: Normal situation. (2021). onkoview YouTube Channel. [Link]

  • The hedgehog signaling pathway – Part 2. (2021). onkoview YouTube Channel. [Link]

  • Teglund, S., & Toftgård, R. (2010). Hedgehog beyond medulloblastoma and basal cell carcinoma. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Luchetti, G., et al. (2022). Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain. Science Signaling. [Link]

  • Promega Corporation. (2013). Dual-Luciferase® Reporter Assay System. YouTube. [Link]

  • Deb, P., et al. (2020). Role of aberrant Sonic hedgehog signaling pathway in cancers and developmental anomalies. World Journal of Biological Chemistry. [Link]

  • BPS Bioscience. (2019). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) Datasheet. BPS Bioscience. [Link]

  • Beachy, P. A., et al. (2010). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences. [Link]

  • Stecca, B., & Ruiz i Altaba, A. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Springer Nature Experiments. [Link]

  • Maschinot, C. A., et al. (2012). Luciferase Based Assay for SHH Activity. ResearchGate. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Lauth, M., et al. (2010). GLI-luciferase reporter assays in HT29 cells. ResearchGate. [Link]

  • Kusuma, G. D., et al. (2017). Sonic Hedgehog Signaling Pathway in Endothelial Progenitor Cell Biology for Vascular Medicine. International Journal of Molecular Sciences. [Link]

  • Kusuma, G. D., et al. (2017). Sonic Hedgehog Signaling Pathway in Endothelial Progenitor Cell Biology for Vascular Medicine. MDPI. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Held, P. (2010). Robust Normalization of Luciferase Reporter Data. National Institutes of Health. [Link]

  • Zöller, M., et al. (2018). Sonic hedgehog (SHH) signaling improves the angiogenic potential of Wharton's jelly-derived mesenchymal stem cells (WJ-MSC). Stem Cell Research & Therapy. [Link]

  • Zöller, M., et al. (2018). Sonic hedgehog (SHH) signaling improves the angiogenic potential of Wharton's jelly-derived mesenchymal stem cells (WJ-MSC). ResearchGate. [Link]

  • Gholami, S., et al. (2020). Manipulation of Sonic Hedgehog Signaling Pathway in Maintenance, Differentiation, and Endocrine Activity of Insulin-Producing Cells: A Systematic Review. Frontiers in Endocrinology. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

Sources

Application Note: A Comprehensive Guide to Evaluating the Cytotoxicity of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is a member of the benzamide class of compounds, a chemical scaffold known for a wide range of pharmacological activities.[1] Benzamide derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant cytotoxic effects against various cancer cell lines.[2] Given the therapeutic potential of this chemical family, a thorough and precise evaluation of the cytotoxic profile of novel derivatives like this compound is a critical step in preclinical development.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will detail two robust, widely-used assays: the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) assay for membrane integrity. These protocols are designed to be self-validating by incorporating essential controls and offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable methodology for cytotoxicity screening.

Principles of Cytotoxicity Assessment

To build a complete cytotoxicity profile, it is advantageous to use assays that measure different cellular parameters. An effect on cell viability can manifest in various ways, such as loss of metabolic activity or compromised membrane integrity. By employing orthogonal assays, we can obtain a more nuanced understanding of the compound's mechanism of action.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[5] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. A decrease in metabolic activity is often one of the earliest indicators of cytotoxicity.

LDH Release Assay: An Indicator of Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the loss of cell membrane integrity.[6] LDH is a stable cytosolic enzyme that is present in most cell types.[6] Upon damage to the plasma membrane—a hallmark of late-stage apoptosis or necrosis—LDH is rapidly released into the surrounding cell culture medium.[6] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7][8] The amount of color produced is proportional to the amount of LDH released, and therefore, to the number of damaged cells.[8]

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is a critical step and should be guided by the research objectives.[9] For a primary cytotoxicity screen of a novel compound, it is recommended to use both a cancer cell line and a non-cancerous "normal" cell line to assess for potential selective toxicity.

  • Cancer Cell Line: A549 (human lung carcinoma). This is a widely used and well-characterized cancer cell line. Several benzamide derivatives have been evaluated against A549 cells.[10]

  • Non-Cancerous Cell Line: L-929 (mouse fibroblast). This cell line is recommended by the ISO 10993-5 guidelines for biological evaluation and is known to be sensitive to toxic substances.[11]

Cells should be cultured in the appropriate medium (e.g., DMEM for A549, MEM for L-929) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the dose-response experiment.

    • Expert Tip: The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically <0.5%.[3] This is crucial for preventing solvent-induced cytotoxicity.

Experimental Workflow

The overall experimental process follows a logical sequence from cell seeding to data analysis. This workflow ensures that cells are healthy and in the logarithmic growth phase at the time of compound exposure.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Analysis a Trypsinize and Count Cells b Seed Cells in 96-well Plates (e.g., 1x10⁴ cells/well) a->b c Incubate for 24h (Allow for cell attachment) b->c e Remove old media, add media with compound or controls c->e d Prepare Compound Serial Dilutions d->e f Incubate for 24h, 48h, or 72h e->f g Perform Cytotoxicity Assay (MTT or LDH) f->g h Measure Absorbance (Plate Reader) g->h i Calculate % Viability h->i j Plot Dose-Response Curve i->j k Determine IC50 Value j->k

Figure 1. General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[12][4]

  • Cell Seeding: Seed cells (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound dose.

      • Untreated Control: Cells treated with culture medium only.

      • Blank: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[3]

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[12]

Protocol 2: LDH Release Assay

This protocol is based on a common colorimetric method for measuring LDH release.[7][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is critical to set up the following additional controls for the LDH assay.

    • Controls (in addition to Vehicle and Untreated):

      • Maximum LDH Release Control: Treat a set of untreated cells with 10 µL of a Lysis Solution (e.g., 10X Triton X-100) one hour before the end of the incubation period.[8][13] This provides the 100% cell death value.

      • Background Control: Medium only, no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[8]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[8][13]

  • Reagent Addition: Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate.[8]

  • Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8][13] Measure the absorbance at 490 nm using a microplate reader.[13]

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity

For the MTT Assay , cell viability is calculated relative to the untreated control cells:

  • % Cell Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

For the LDH Assay , cytotoxicity is calculated based on the LDH release relative to the maximum release control:

  • % Cytotoxicity = [(Abssample - Absuntreated) / (Absmax release - Absuntreated)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in a measured response, such as cell viability.[14] It is a key measure of a compound's potency.[2]

  • Plot the Data: Plot the % Cell Viability (or % Inhibition) on the y-axis against the log of the compound concentration on the x-axis.

  • Curve Fitting: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[14][15] Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this purpose.[14][16]

  • IC₅₀ Derivation: The IC₅₀ is the concentration (X) that corresponds to the 50% response (Y) on the fitted curve.[14]

Example Data Presentation

The results should be summarized in a clear and concise table, allowing for easy comparison of the compound's potency across different cell lines and time points.

Cell LineAssayIncubation Time (h)IC₅₀ (µM) [95% C.I.]
A549MTT4825.6 [22.1 - 29.8]
A549LDH4845.2 [39.8 - 51.5]
L-929MTT48> 100
L-922LDH48> 100

This is example data and does not represent actual results.

Mechanistic Insights: Apoptosis Pathway

Benzamide derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death).[17] Apoptosis is often executed through the activation of a cascade of proteases called caspases.[18][19] The intrinsic (or mitochondrial) pathway is a common route for chemotherapy-induced apoptosis.

G cluster_signal cluster_mito Mitochondrial Regulation cluster_cyto Cytosolic Events cluster_exec Execution Phase Compound Benzamide Compound (e.g., via DNA damage, ROS) Bax Bax / Bak Activation Compound->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP, Lamin) aCasp3->Substrates Death Apoptosis Substrates->Death

Figure 2. Hypothesized intrinsic apoptosis pathway induced by a cytotoxic compound.

This pathway involves cellular stress leading to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome complex.[19] The apoptosome then activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of key cellular proteins and the dismantling of the cell.[18][20]

Conclusion

This application note provides a robust and scientifically grounded framework for evaluating the in vitro cytotoxicity of this compound. By employing both the MTT and LDH assays, researchers can gain a multi-faceted view of the compound's effect on cell health, distinguishing between metabolic dysfunction and loss of membrane integrity. The provided protocols, when combined with careful data analysis and appropriate controls, will yield reliable and reproducible IC₅₀ values, which are essential for the continued development and characterization of this and other novel chemical entities.

References

  • Cytotoxicity of Novel Benzamide Derivatives: A Comparative Analysis in Cancer Cell Lines. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Apoptosis Caspase P
  • LDH cytotoxicity assay. Protocols.io.
  • What cell line should I choose for citotoxicity assays?
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • How can I calculate IC50 for a cytotoxic substance?
  • LDH assay kit guide: Principles and applic
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
  • Caspase-dependent apoptosis.Activation of caspase 3 and...
  • Apoptosis. Wikipedia.
  • Intrinsic pathway of caspase-dependent apoptosis.
  • How to calculate IC50.
  • Caspase-Dependent Apoptosis: Mechanisms, Detection Methods and ANTBIO Solutions. Antibody.
  • Technical Support Center: Investigating and Mitigating Cytotoxicity of Novel Benzamide Deriv
  • Highlight report: Cell type selection for toxicity testing. PMC - NIH.
  • Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. PMC - PubMed Central.
  • How to Analyse MTT/MTS Assay D
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for labor
  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central.
  • (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. PubMed.
  • Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development. Benchchem.
  • N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide | C11H15NO3. PubChem.
  • Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. PubChem.

Sources

Application Notes and Protocols: Pharmacological Profiling of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1] In oncology, novel benzamide derivatives are continually being explored as potent anticancer agents, targeting various hallmarks of cancer through mechanisms such as tubulin polymerization inhibition, hedgehog signaling pathway inhibition, and PARP-1 inhibition.[2][3][4] This document provides a comprehensive guide for the initial pharmacological profiling of a novel benzamide compound, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (hereinafter referred to as Cmpd-X), in cancer cell lines.

While the specific biological activities of Cmpd-X are yet to be fully elucidated, its structural features warrant a thorough investigation into its potential as an anticancer agent. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, in-depth approach to the in vitro evaluation of Cmpd-X. The protocols herein are designed to be self-validating, providing a logical workflow from broad cytotoxicity screening to more nuanced mechanistic studies.

Experimental Workflow: A Stepwise Approach to Pharmacological Profiling

The initial characterization of a novel compound like Cmpd-X should follow a logical progression from general effects to specific mechanisms. This ensures that resources are used efficiently and that each experimental step informs the next.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidation of Cellular Effects cluster_2 Phase 3: Mechanistic Investigation A Select Diverse Cancer Cell Line Panel B Cell Viability Assay (MTT) Determine IC50 Values A->B Broad-spectrum evaluation C Apoptosis Assay (Annexin V/PI Staining) B->C Investigate mode of cell death D Cell Cycle Analysis (Propidium Iodide Staining) B->D Assess impact on cell division E Western Blot Analysis of Key Signaling Pathways C->E D->E F Hypothesis-driven Target Validation E->F Confirm molecular targets G CmpdX Cmpd-X DNADamage DNA Damage CmpdX->DNADamage p53 p53 Activation DNADamage->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization BAX->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway for Cmpd-X-induced apoptosis and cell cycle arrest.

Protocol 4: Western Blot Analysis

This protocol will assess the protein expression levels of key markers in the hypothesized p53-mediated apoptosis and cell cycle arrest pathway.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cmpd-X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with Cmpd-X at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in lysis buffer. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. [6]4. Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking. [5]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescent imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

This document provides a structured and comprehensive framework for the initial pharmacological profiling of this compound (Cmpd-X) in cancer cell lines. By following this stepwise approach, researchers can efficiently determine the compound's cytotoxic potential, elucidate its effects on fundamental cellular processes like apoptosis and cell cycle progression, and gain initial insights into its underlying mechanism of action. The data generated from these protocols will be crucial for making informed decisions regarding the future development of Cmpd-X as a potential anticancer therapeutic.

References

  • Das, S., & Kumar, P. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2279, 133-139. Available from: [Link]

  • Kim, H. J., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments, (135), e57523. Available from: [Link]

  • NanoCellect Biomedical. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • Alshiraihi, I., & Kato, T. A. (2023). Apoptosis Detection Assays. In Methods in Molecular Biology (Vol. 2641, pp. 1-11). Springer US. Available from: [Link]

  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Ramesh, A., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Brown, J. M., & Attardi, L. D. (2005). The role of apoptosis in cancer development and treatment response. Nature Reviews Cancer, 5(3), 231-237. Available from: [Link]

  • Smalley, K. S., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 1-11. Available from: [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Available from: [Link]

  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 252, 115243. Available from: [Link]

  • Kluwe, L. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. Available from: [Link]

  • Narayanan, S., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. Available from: [Link]

  • Sharma, A., et al. (2015). Preclinical screening methods in cancer. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 91-97. Available from: [Link]

  • Patil, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmaceutical and Life Sciences, 6(9), 1-10. Available from: [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(26), 15857-15862. Available from: [Link]

  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide. Retrieved from [Link]

  • Li, J. T., et al. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1052. Available from: [Link]

  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. Retrieved from [Link]

  • Li, J. T., et al. (2008). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1052. Available from: [Link]

  • Calderón-Montaño, J. M., et al. (2021). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 13(16), 4123. Available from: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control. The described protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a substituted benzamide derivative. The accurate quantification of such molecules is critical in pharmaceutical development to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The core challenge in developing an HPLC method is to achieve a robust separation of the main analyte from potential impurities, degradants, or formulation excipients. This requires a systematic approach to selecting the stationary phase, mobile phase, and detection parameters, grounded in the physicochemical properties of the analyte.

Based on its structure, this compound is a moderately polar molecule containing a hydrophobic benzene ring and polar hydroxyl and amide functional groups.[5] This balance of properties makes Reversed-Phase (RP) HPLC the ideal separation mode, where a non-polar stationary phase is paired with a polar mobile phase.[6][7] A C18 (octadecylsilyl) bonded silica column was selected as the initial choice due to its wide applicability and strong hydrophobic retention for a variety of small molecules.[7][8]

The following guide details the logical workflow for method development, the final optimized protocol, and a comprehensive validation study.

Analyte Chemical Structure

Caption: Chemical structure of the analyte.

HPLC Method Development Strategy

The development process follows a systematic workflow to optimize separation efficiency, peak symmetry, and analysis time.

Initial Parameter Selection (The "Why")
  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for reversed-phase chromatography and provides a good starting point for retaining the moderately non-polar benzamide structure.[8] The 5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.[8]

  • Mobile Phase: A mixture of water and an organic solvent is required.[9] Acetonitrile (ACN) was chosen over methanol as it typically provides lower backpressure and better UV transparency. A phosphate buffer (e.g., 20 mM potassium phosphate) is included to control the pH. Amides are generally neutral and non-ionizable under typical HPLC conditions, but a consistent pH (e.g., pH 3.0) ensures run-to-run reproducibility and suppresses any potential ionization of silanol groups on the stationary phase, which can cause peak tailing.[10][11]

  • Detection: The benzamide chromophore is expected to have a strong UV absorbance. A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this compound, a λmax was experimentally determined to be approximately 230 nm.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good starting point for balancing analysis time and separation efficiency.[9]

Optimization Workflow

The initial conditions are systematically adjusted to achieve the desired chromatographic performance, specifically a symmetric peak (Tailing Factor ≈ 1.0) with a reasonable retention time (e.g., 3-10 minutes).

Caption: HPLC method development workflow.

Final Optimized HPLC Method and Protocol

Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC with DAD/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 10 minutes
Step-by-Step Protocol: Standard and Sample Preparation

A. Mobile Phase Preparation (1 L):

  • Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Filtration: Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mixing: Combine 450 mL of the filtered buffer with 550 mL of HPLC-grade acetonitrile.

  • Degassing: Degas the final mobile phase for 15 minutes using sonication or an online degasser.[12]

B. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the mobile phase. Mix thoroughly.

C. Working Standard Solution Preparation (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly. This solution will be used for system suitability and quantification.

D. Sample Preparation:

  • Prepare the sample (e.g., drug product, reaction mixture) to achieve a theoretical final concentration of 100 µg/mL of the analyte in the mobile phase.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[13] This is a mandatory check to ensure the system is fit for its intended purpose on the day of analysis.[14][15][16]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria below.[17]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.[15]
Theoretical Plates (N) > 2000Measures column efficiency.[17]
% RSD of Peak Area ≤ 2.0%Measures the precision of the injection system.[15]
% RSD of Retention Time ≤ 1.0%Measures the precision of the pump/delivery system.

Action: Do not proceed with sample analysis if any SST parameter fails. Troubleshoot the system (e.g., check for leaks, re-prepare mobile phase, replace column) and repeat the SST until all criteria are met.[14]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][18] The following parameters were assessed:

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (formulation excipients without the active ingredient). No interfering peaks were observed at the retention time of the this compound peak.

Linearity

Linearity was evaluated by preparing a series of solutions from the stock standard ranging from 25% to 150% of the working concentration (25, 50, 75, 100, 125, 150 µg/mL).

ParameterResult
Concentration Range 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

The high correlation coefficient confirms a linear relationship between concentration and detector response.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.8%0.5%
100%100.5%0.3%
120%100.2%0.4%

The results, which are within the typical acceptance range of 98.0% to 102.0%, demonstrate the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% concentration were analyzed on the same day. The % RSD of the results was < 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. The % RSD between the two data sets was < 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% Acetonitrile)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and analysis in a pharmaceutical research and development environment.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Pharma Connection. (2025). How to Prepare and Optimise HPLC Mobile Phases.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide. CID 177736712.
  • PubChem. (n.d.). N-[(2S)-1-hydroxypropan-2-yl]-2-methoxybenzamide. CID 58855681.

Sources

Application Note: N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a Chiral Ligand for Asymmetric Diethylzinc Addition to Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the application of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a chiral ligand in the asymmetric addition of diethylzinc to prochiral aldehydes. This reaction is a cornerstone of asymmetric synthesis, yielding valuable chiral secondary alcohols with high enantiopurity.[1][2] This guide covers the theoretical background, mechanistic insights, a detailed experimental protocol, and expected outcomes, positioning this ligand as an effective tool for stereoselective carbon-carbon bond formation.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to chiral alcohols that are key building blocks for pharmaceuticals and fine chemicals.[2] Chiral β-amino alcohols have been extensively studied and proven to be highly effective ligands in catalyzing such reactions, particularly the addition of dialkylzinc reagents to aldehydes.[1][2][3]

This compound belongs to this class of ligands. Its structure combines several key features for effective asymmetric induction:

  • A chiral backbone derived from 2-amino-2-methyl-1-propanol.

  • Two coordination sites—the hydroxyl group and the amide oxygen —allowing it to form a stable, bidentate chelate with a metal center.

  • Steric bulk provided by the gem-dimethyl groups, which effectively shields one face of the coordinated aldehyde.

  • An aromatic methoxybenzamide moiety, which can influence the electronic properties and conformational rigidity of the catalyst-substrate complex.

This application note focuses on the use of this ligand in the titanium(IV) isopropoxide-promoted addition of diethylzinc to aldehydes, a well-established method for achieving high yields and enantioselectivities.[1][4]

Proposed Mechanism of Asymmetric Induction

The catalytic cycle is believed to involve the in-situ formation of a chiral titanium complex. The this compound ligand first reacts with diethylzinc, which then undergoes transmetalation with titanium(IV) isopropoxide to form a dimeric chiral titanium catalyst.

The key steps for stereochemical control are:

  • Catalyst Formation: The ligand coordinates to the titanium center, creating a well-defined chiral environment.

  • Aldehyde Coordination: The aldehyde coordinates to the Lewis acidic titanium center. The steric hindrance from the ligand's gem-dimethyl groups forces the aldehyde to adopt a specific orientation.

  • Stereoselective Alkyl Transfer: An ethyl group from a zinc atom is delivered to one specific face (Re or Si) of the aldehyde carbonyl, dictated by the chiral ligand.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide product is released, and the catalyst re-enters the cycle.

Catalytic Cycle cluster_main Proposed Catalytic Cycle A Chiral Ligand (L*) + Ti(OiPr)₄ B [L*Ti(OiPr)₃] Complex A->B Coordination C Coordination with Et₂Zn and Aldehyde (RCHO) B->C Reagent Assembly D Transition State (Facial Blockage) C->D Steric Shielding E Enantioselective Ethyl Transfer D->E C-C Bond Formation F Product Complex E->F Alkoxide Formation G Product Release (Chiral Alcohol) F->G Hydrolysis G->A Catalyst Regeneration

Caption: Proposed mechanism for enantioselective diethylzinc addition.

Synthesis of the Ligand

The ligand, this compound, can be synthesized via a straightforward amidation reaction between 2-amino-2-methyl-1-propanol and 2-methoxybenzoyl chloride or by the aminolysis of a corresponding ester.[5][6][7] A typical procedure involves the reaction of the amino alcohol with the acid chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[5]

Detailed Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, a standard substrate for evaluating ligand performance.[8][9]

4.1. Materials and Reagents

  • This compound (Chiral Ligand, 0.1 mmol)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 mmol)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.4 mmol)

  • Benzaldehyde (1.0 mmol, freshly distilled)

  • Anhydrous Toluene (10 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow.

4.3. Step-by-Step Procedure

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature until the ligand is fully dissolved.

  • Add titanium(IV) isopropoxide (1.2 mmol) and stir the resulting solution for 20 minutes at room temperature.

  • Add the diethylzinc solution (1.0 M in hexanes, 2.4 mmol) dropwise to the flask. Stir the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-6 hours).

  • Once the reaction is complete, cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Expected Results and Data

Based on structurally similar amino alcohol ligands, the this compound ligand is expected to provide good to excellent yields and high enantioselectivity for a range of aromatic and aliphatic aldehydes.

Table 1: Expected Performance in Asymmetric Ethylation of Various Aldehydes

EntryAldehyde SubstrateExpected Yield (%)Expected % eeProduct Configuration
1Benzaldehyde>9590-98S
24-Chlorobenzaldehyde>9592-99S
34-Methoxybenzaldehyde>9588-96S
42-Naphthaldehyde>9090-97S
5Cinnamaldehyde85-9585-94S
6Cyclohexanecarboxaldehyde80-9080-92S

Note: These values are illustrative and based on results from similar catalytic systems reported in the literature.[1][3][10] Actual results should be determined experimentally.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Diethylzinc is highly pyrophoric and sensitive to moisture. The grade of the Ti(OiPr)₄ is also critical.

  • Low Enantioselectivity: The ligand-to-metal ratio can be crucial. Optimizing this ratio (e.g., from 5 mol% to 15 mol% of the ligand) may improve the % ee. Reaction temperature is also a key parameter; running the reaction at a lower temperature (e.g., -20 °C) may enhance selectivity, albeit at the cost of a longer reaction time.[10]

  • Incomplete Reaction: If the reaction stalls, ensure the aldehyde is pure and free of acidic impurities. A slight excess of the diethylzinc reagent may be required.

Conclusion

This compound is a promising and readily accessible chiral ligand for highly enantioselective additions of diethylzinc to aldehydes. The protocol provided herein is robust and serves as an excellent starting point for the synthesis of a wide array of valuable chiral secondary alcohols. The ligand's modular synthesis allows for further tuning of its steric and electronic properties, opening avenues for its application in other asymmetric transformations.

References

  • Devika, N., Raja, N., Ananthalakshmi, S., & Therrien, B. (2021). Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. Molecules. Available from: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). MDPI. Available from: [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Soai, K., Niwa, S., & Hori, H. (1990). Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol. Chemistry. Available from: [Link]

  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. (2014). ResearchGate. Available from: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). DIGIBUG Principal. Retrieved January 17, 2026, from [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. Available from: [Link]

  • Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry. Available from: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). MDPI. Available from: [Link]

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Conventional approaches for the synthesis of amides. (n.d.). CNR-IRIS. Retrieved January 17, 2026, from [Link]

Sources

Protocol for HDAC Inhibition Assay Using Benzamide Derivatives: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of HDACs and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from the lysine residues of histones, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including a variety of cancers and neurological disorders, making them a prime target for therapeutic intervention.[3]

Benzamide derivatives have emerged as a promising class of HDAC inhibitors.[4][5][6][7] Unlike the pan-HDAC inhibitory activity of hydroxamates, benzamides often exhibit greater selectivity for specific HDAC isoforms, which can translate to improved therapeutic windows and reduced off-target effects.[5] These compounds typically function by chelating the zinc ion (Zn2+) essential for catalysis within the active site of Class I, II, and IV HDACs.[5] This guide provides a detailed protocol for a fluorometric-based in vitro assay to determine the inhibitory potency of novel benzamide derivatives against specific HDAC isoforms.

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory activity of benzamide derivatives is centered on their ability to interact with the Zn2+ ion in the HDAC active site.[4][5] This interaction blocks the binding of the natural acetyl-lysine substrate, thereby inhibiting the deacetylation reaction. The general pharmacophore of a benzamide HDAC inhibitor consists of three key components: a zinc-binding group (the benzamide moiety), a linker region, and a surface recognition domain or "cap" group that interacts with the rim of the active site, contributing to isoform selectivity.[4]

Fluorometric Assay Principle: A Two-Step Enzymatic Reaction

This protocol utilizes a sensitive and high-throughput compatible fluorometric assay. The principle is based on a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), whose fluorescence is quenched. In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC.[8] The measured fluorescence is directly proportional to the HDAC activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.[8][9][10]

Experimental Workflow & Signaling Pathway

Below are diagrams illustrating the experimental workflow for the HDAC inhibition assay and the underlying signaling pathway.

Caption: Experimental workflow for the HDAC inhibition assay.

HDAC_Inhibition_Pathway cluster_reaction Biochemical Reaction cluster_inhibition Inhibition Mechanism cluster_detection Fluorescence Detection HDAC HDAC Enzyme (with Zn2+) Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate Deacetylation Inhibited_HDAC Inhibited HDAC Complex Substrate Fluorogenic Substrate (Acetylated, Quenched) Substrate->HDAC Acetate Acetate Developer Developer (e.g., Trypsin) Deacetylated_Substrate->Developer Benzamide Benzamide Inhibitor Benzamide->Inhibited_HDAC Chelates Zn2+ Inhibited_HDAC->Substrate Reaction Blocked AMC Fluorescent AMC (Signal) Developer->AMC Cleavage

Caption: Mechanism of HDAC inhibition and fluorescence detection.

Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol is optimized for a 96-well plate format and can be adapted for high-throughput screening.

I. Materials and Reagents
  • 96-well solid black microplates: For fluorescence measurements.

  • Recombinant human HDAC enzyme: (e.g., HDAC1, HDAC2, HDAC3). Store at -80°C.

  • HDAC Fluorogenic Substrate: (e.g., Boc-Lys(Ac)-AMC). Store at -20°C, protected from light.

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

  • Benzamide Derivatives (Test Compounds): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Positive Control Inhibitor: Trichostatin A (TSA) or a known active benzamide like Entinostat (MS-275). Prepare a stock solution in DMSO and store at -20°C.

  • Developer Solution: Prepare fresh. A typical solution contains a protease like trypsin in assay buffer. The addition of a potent HDAC inhibitor like TSA to the developer solution is crucial to stop the HDAC reaction at a specific time point.[11][12]

  • DMSO: HPLC grade.

  • Ultrapure Water

  • Multichannel pipettes and sterile tips

  • Fluorescence microplate reader: Capable of excitation at 350-360 nm and emission at 440-465 nm.[11]

II. Reagent Preparation
  • HDAC Assay Buffer (1x): Prepare from stock solutions and adjust the pH to 8.0.

  • HDAC Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • HDAC Substrate Working Solution: Thaw the substrate at room temperature, protected from light. Dilute in HDAC Assay Buffer to the final desired concentration (typically 2x the final assay concentration).

  • Test Compound and Control Dilutions: Perform serial dilutions of the benzamide derivatives and the positive control inhibitor in HDAC Assay Buffer. It is important to maintain a constant final DMSO concentration across all wells (typically ≤1%).

  • Developer Solution: Prepare the developer solution according to the manufacturer's instructions or literature recommendations. A common formulation includes trypsin and TSA.

III. Assay Procedure
  • Plate Layout: Design the plate map to include wells for blanks (no enzyme), negative controls (enzyme + substrate, no inhibitor), positive controls (enzyme + substrate + known inhibitor), and test compounds at various concentrations. It is recommended to perform all measurements in duplicate or triplicate.[11]

  • Add Reagents:

    • Add 25 µL of HDAC Assay Buffer to the blank wells.

    • Add 25 µL of the diluted benzamide derivatives or control inhibitors to the respective wells.

    • Add 25 µL of HDAC Assay Buffer to the negative control wells.

  • Add HDAC Enzyme: Add 25 µL of the HDAC enzyme working solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the enzymatic reaction begins.

  • Initiate the Reaction: Add 50 µL of the HDAC substrate working solution to all wells. The final reaction volume should be 100 µL.

  • Enzymatic Reaction Incubation: Mix the plate and incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined to ensure the reaction remains within the linear range.

  • Stop the Reaction and Develop Signal: Add 50 µL of the Developer Solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.

  • Signal Development Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at 350-360 nm and emission at 440-465 nm.[11]

IV. Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Quantitative Data Summary

The following table summarizes the reported IC50 values for selected benzamide derivatives against Class I HDACs. This data provides a comparative baseline for newly synthesized compounds.

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j CH3NH210.650.781.70[5][13]
Entinostat (MS-275) ---0.930.951.80[5][6][13]
7b HNH21>10>10>10[13]
7e HNH22>10>10>10[13]
7g CH3NH20>10>10>10[13]
16 --->10>100.029[14]

Data is sourced from published studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Troubleshooting and Scientific Integrity

A robust and reliable assay is self-validating. Here are key considerations and troubleshooting tips to ensure data integrity.

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Autofluorescence of test compounds. - Substrate instability or degradation. - Contaminated reagents.- Run a parallel assay with the compound and substrate but without the enzyme to quantify compound autofluorescence. - Prepare fresh substrate solution for each experiment and protect it from light. - Use high-purity reagents and dedicated buffers.
Low Signal or No Activity - Inactive enzyme (due to improper storage or handling). - Insufficient enzyme concentration. - Incorrect assay buffer pH or composition.- Ensure the enzyme is stored at -80°C and handled on ice. - Perform an enzyme titration to determine the optimal concentration. - Verify the pH and composition of the assay buffer.
Inconsistent Results - Pipetting errors. - Temperature fluctuations during incubation. - Edge effects in the microplate.- Use calibrated pipettes and proper pipetting techniques. - Ensure consistent incubation temperatures. - Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[15]
Positive Control (TSA/Entinostat) Shows No Inhibition - Inactive inhibitor. - Incorrect inhibitor concentration. - Enzyme concentration is too high.- Use a fresh stock of the positive control inhibitor. - Verify the dilution calculations. - Optimize the enzyme concentration to ensure the assay is sensitive to inhibition.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of benzamide derivatives as HDAC inhibitors. By understanding the underlying biochemical principles and adhering to rigorous experimental practices, researchers can generate reliable and reproducible data to advance the discovery and development of novel epigenetic therapeutics.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. [Link]

  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [Link]

  • A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]

  • HDAC1 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. NIH. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]

  • HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega. [Link]

  • HDAC Fluorogenic Assay Kit (Green), AMS.50034. Amsbio. [Link]

  • Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]

  • Interpreting clinical assays for histone deacetylase inhibitors. PMC. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]

  • (PDF) Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ResearchGate. [Link]

  • Interpreting clinical assays for histone deacetylase inhibitors. PubMed. [Link]

  • HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Bio-Techne. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Interpreting clinical assays for histone deacetylase inhibitors. ResearchGate. [Link]

Sources

Application Notes and Protocols: Antimicrobial Susceptibility Testing of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzamides and their derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial effects against various pathogens.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel benzamide derivative, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. While specific data for this compound is not yet extensively published, the protocols outlined herein are based on established, internationally recognized standards and are broadly applicable to the evaluation of new chemical entities.

The core objective of these protocols is to determine the in vitro potency of the test compound against a panel of clinically relevant bacteria. The primary quantitative measure to be determined is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Scientific Rationale and Foundational Principles

The antimicrobial activity of benzamide derivatives can stem from various mechanisms. Some derivatives have been shown to interfere with essential cellular processes in bacteria, such as the inhibition of the FtsZ protein, which is critical for bacterial cell division.[1] Others are proposed to disrupt the bacterial cell membrane.[3] Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as multi-targeting antibiotics that can affect menaquinone biosynthesis, depolarize bacterial membranes, and regulate siderophore biosynthesis.[4] Given the structural novelty of this compound, a thorough and standardized evaluation of its antimicrobial properties is the critical first step in its development pathway.

The methodologies described are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] Adherence to these standards ensures the generation of reproducible and comparable data, a cornerstone of regulatory submissions and scientific publications.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial susceptibility of a novel compound involves several key stages, from initial screening to confirmatory testing and quality control.

G Compound_Prep Compound Stock Solution Preparation Broth_Microdilution Broth Microdilution Assay (Primary Screening) Compound_Prep->Broth_Microdilution Media_Prep Bacterial Media and Inoculum Preparation Media_Prep->Broth_Microdilution MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination Agar_Dilution Agar Dilution Assay (Confirmation/Specific Pathogens) Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Data_Interpretation Data Interpretation and Comparison to Controls MIC_Determination->Data_Interpretation QC Quality Control Checks Data_Interpretation->QC

Caption: General workflow for antimicrobial susceptibility testing of a novel compound.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains: A representative panel including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or Agar (TSA) for bacterial stock maintenance

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Pipettes and sterile tips

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or McFarland standards

    • Sterile petri dishes

    • Sterile loops and spreaders

    • Vortex mixer

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative AST and is recommended for primary screening and MIC determination.[7]

1. Preparation of Compound Stock and Working Solutions: a. Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. b. From the stock solution, prepare a working solution in CAMHB. The concentration of this working solution should be twice the highest concentration to be tested. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline or TSB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Setup (96-well plate): a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria). f. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

4. Incubation and Reading: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

G cluster_plate 96-Well Plate Setup W1 Well 1 (Highest Conc.) W2 Well 2 W1->W2 Serial Dilution W10 Well 10 (Lowest Conc.) W2->W10 ... W11 Growth Control (No Compound) W12 Sterility Control (No Bacteria)

Caption: Schematic of the 96-well plate layout for broth microdilution.

Protocol 2: Agar Dilution for MIC Confirmation

This method is useful for testing fastidious organisms or for confirming MICs obtained by broth microdilution.

1. Preparation of Agar Plates with Compound: a. Prepare molten MHA and cool to 45-50 °C in a water bath. b. Prepare serial dilutions of the test compound in a suitable solvent. c. Add a defined volume of each compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. d. Also prepare a growth control plate containing no compound.

2. Inoculum Preparation and Application: a. Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland). b. Using a multipoint inoculator or a calibrated loop, spot a defined volume of the inoculum onto the surface of each agar plate.

3. Incubation and Reading: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate at 35 ± 2 °C for 16-20 hours. c. The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.

Data Analysis and Interpretation

The primary outcome of these assays is the MIC value. Results should be recorded and tabulated for each bacterial strain tested.

Bacterial StrainGram StainMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Positive[Insert experimental value]
Enterococcus faecalis ATCC 29212Positive[Insert experimental value]
Escherichia coli ATCC 25922Negative[Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Negative[Insert experimental value]

Interpretation:

  • Potent Activity: Low MIC values (e.g., ≤4 µg/mL) suggest potent antimicrobial activity.

  • Moderate Activity: Intermediate MIC values may indicate potential for further chemical optimization.

  • No Significant Activity: High MIC values (e.g., >64 µg/mL) suggest limited or no activity against the tested strain.

Quality Control and Validation

To ensure the validity of the results, the following quality control measures are essential:

  • Sterility Control: The sterility control well/plate should show no growth.

  • Growth Control: The growth control well/plate should show robust bacterial growth.

  • Reference Strains: The MICs of standard quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) should be determined concurrently with a reference antimicrobial agent (e.g., gentamicin, ciprofloxacin). The obtained MICs for the reference agent must fall within the acceptable ranges published by CLSI or EUCAST.[8][9]

Troubleshooting

IssuePossible Cause(s)Solution(s)
No growth in any wells, including growth control Inoculum viability issue; residual sterilant in plateUse a fresh bacterial culture; ensure proper rinsing of any reusable labware.
Growth in the sterility control well Contamination of media or reagentsUse fresh, sterile media and reagents; review aseptic technique.
Precipitation of the compound in wells Poor solubility of the compound at tested concentrationsTest a lower concentration range; consider alternative solvents (with appropriate controls).
Inconsistent results between replicates Inaccurate pipetting; inconsistent inoculum densityCalibrate pipettes; ensure thorough mixing of bacterial suspension.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial characterization of this compound. A successful outcome from these in vitro studies, demonstrating potent and selective antimicrobial activity, would warrant further investigation. Subsequent steps in the drug development pipeline would include time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments. The structured and standardized approach detailed herein is fundamental to generating the high-quality data necessary to advance promising new antimicrobial candidates.

References

  • BenchChem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-] .
  • BenchChem. (n.d.). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.
  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • BenchChem. (n.d.). The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide.
  • EUCAST. (n.d.). EUCAST Home. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • CLSI. (2018).
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • S. S. G. K. S. G. K. S. S. G. K. S. G. K. S. S. G. K. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PubMed. Retrieved from [Link]

  • G. L. D. A. L. G. L. D. A. L. G. L. D. A. L. G. L. D. A. L. G. L. D. A. L. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]

  • S. S. G. S. S. S. S. G. S. S. S. S. G. S. S. S. S. G. S. S. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a Precursor for the Synthesis of Chiral Oxazoline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral oxazoline-containing compounds are a cornerstone of modern asymmetric catalysis, finding extensive use in a myriad of metal-catalyzed transformations.[1][2] Their efficacy stems from their modular nature and the close proximity of the chiral center to the coordinating metal, which allows for direct influence over the stereochemical outcome of a reaction.[1][3] The synthesis of these vital ligands is most commonly achieved through short, high-yielding sequences starting from readily available chiral β-amino alcohols.[3] This guide provides a detailed protocol for the synthesis of a key intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, and its subsequent conversion into a valuable 2-oxazoline ligand. The protocols are designed for researchers and professionals in organic synthesis and drug development, with a focus on the causal relationships behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Oxazoline Ligands

The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can effectively control the stereoselectivity of chemical reactions. Among these, ligands featuring a chiral oxazoline ring have emerged as particularly versatile and successful.[4] Their widespread application is a testament to their straightforward synthesis and the ease with which their steric and electronic properties can be fine-tuned.[5]

The general synthetic approach involves the coupling of a chiral amino alcohol with a carboxylic acid or its derivative, followed by a cyclization step to form the oxazoline ring.[6][7] The specific precursor detailed in this guide, this compound, serves as a pre-functionalized building block, streamlining the path to a specific class of oxazoline ligands.

Synthesis of the Precursor: this compound

This section outlines the synthesis of the amide precursor through the acylation of 2-amino-2-methyl-1-propanol with 2-methoxybenzoyl chloride. The choice of a benzoyl chloride derivative allows for a direct and efficient amide bond formation.

Reaction Scheme

Synthesis_of_Precursor cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_amino_2_methyl_1_propanol 2-Amino-2-methyl-1-propanol Precursor This compound 2_amino_2_methyl_1_propanol->Precursor + 2_methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride 2_methoxybenzoyl_chloride->Precursor Base Triethylamine (Et3N) Base->Precursor in Solvent Dichloromethane (DCM) Solvent->Precursor Temperature 0 °C to RT Temperature->Precursor

Caption: Synthesis of the amide precursor.

Experimental Protocol

Materials and Equipment

Reagent/EquipmentGrade/Specification
2-Amino-2-methyl-1-propanolReagent grade, ≥98%
2-Methoxybenzoyl chlorideReagent grade, ≥99%
TriethylamineReagent grade, ≥99%, distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%
1 M Hydrochloric acid (HCl)Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flask250 mL
Magnetic stirrer and stir bar-
Dropping funnel100 mL
Ice bath-
Separatory funnel500 mL
Rotary evaporator-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. Dissolve 2-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Causality in the Protocol
  • Triethylamine as a Base: Triethylamine is used to neutralize the hydrochloric acid that is generated as a byproduct of the acylation reaction. This is crucial as the free acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

  • Anhydrous Conditions: The use of anhydrous DCM is recommended because acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions is a standard procedure to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

From Precursor to Ligand: Synthesis of the 2-Oxazoline

The transformation of the this compound precursor into the corresponding 2-oxazoline is achieved through a dehydrative cyclization reaction. Several methods exist for this transformation, with the choice of reagent often influencing the stereochemical outcome.[9][10]

Reaction Mechanism and Stereochemistry

The cyclization can proceed through two primary pathways. One involves the activation of the amide carbonyl group, followed by nucleophilic attack from the hydroxyl group, which results in the retention of stereochemistry.[9] An alternative pathway involves the activation of the alcohol, followed by an intramolecular SN2-like substitution, leading to an inversion of the stereocenter.[9] The protocol below utilizes thionyl chloride, a common reagent for this type of cyclization.[11]

Reaction Scheme

Oxazoline_Formation cluster_reactant Reactant cluster_conditions Conditions cluster_product Product Precursor This compound Oxazoline 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole Precursor->Oxazoline Reagent Thionyl Chloride (SOCl2) Reagent->Oxazoline in Solvent Anhydrous DCM Solvent->Oxazoline

Caption: Cyclization to form the oxazoline ligand.

Experimental Protocol

Materials and Equipment

Reagent/EquipmentGrade/Specification
This compoundPurified from previous step
Thionyl Chloride (SOCl₂)Reagent grade, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flask100 mL
Magnetic stirrer and stir bar-
Ice bath-
Separatory funnel250 mL
Rotary evaporator-

Procedure

  • Reaction Setup: Dissolve the purified this compound (1.0 eq) in anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Ensure the pH of the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oxazoline can be purified by column chromatography on silica gel.

Application Workflow and Characterization

The newly synthesized oxazoline is now ready to be employed as a ligand in asymmetric catalysis. This typically involves the in-situ formation of a metal-ligand complex, which then acts as the chiral catalyst.

Application_Workflow Precursor_Synthesis Synthesis of Amide Precursor Cyclization Oxazoline Formation Precursor_Synthesis->Cyclization Complexation Formation of Metal-Ligand Complex Cyclization->Complexation Catalysis Asymmetric Catalytic Reaction Complexation->Catalysis Product_Analysis Analysis of Enantiomeric Excess Catalysis->Product_Analysis

Caption: From precursor to catalytic application.

Characterization

The identity and purity of both the precursor and the final oxazoline ligand should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the disappearance of the O-H and N-H stretches and the appearance of the C=N stretch in the oxazoline.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of solid compounds.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 2-Methoxybenzoyl chloride: Corrosive and reacts with water. Handle with care.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Must be handled with extreme caution.[12]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14]

References

  • G. Desimoni, G. Faita, K. A. Jørgensen, Recent applications of oxazoline-containing ligands in asymmetric catalysis, Chemical Reviews, 111(11), PR284-PR435 (2011).
  • Y. Xia, et al., Microwave-assisted rapid synthesis of chiral oxazolines, Organic & Biomolecular Chemistry, 12(34), 6564-6567 (2014).
  • BLDpharm, Applications of Oxazoline Ligands in Asymmetric C
  • BenchChem, Application of L-Alaninol in the Preparation of Chiral Oxazoline Ligands for Asymmetric C
  • M. K. Ghorai, K. Das, A. Kumar, Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides, Molecules, 29(10), 2289 (2024).
  • G. Desimoni, G. Faita, K. A. Jørgensen, Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, Chemical Reviews, 121(10), 5581-5799 (2021).
  • H.‐T. He, et al., Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis, Chemical Society Reviews, 47(16), 6069-6084 (2018).
  • The University of Texas at Austin, New chiral bis(oxazoline)
  • A. C. Kwo, SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS, IDEALS, (2021).
  • A. K. Ghosh, P. Mathivanan, J. Cappiello, C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis, Tetrahedron: Asymmetry, 9(1), 1-45 (1998).
  • X.‐F. Li, Y.‐J. Zhu, Y.‐Q. Li, (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide, Acta Crystallographica Section E: Structure Reports Online, 64(7), o1052 (2008).
  • Wikipedia, Oxazoline, (n.d.).
  • Thermo Fisher Scientific, 2-Methoxybenzoyl chloride Safety D
  • Y. Zhang, et al., Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition, RSC Advances, 11(35), 21543-21550 (2021).
  • Sigma-Aldrich, Dichloromethane Safety D
  • Fisher Scientific, N'-Hydroxy-2-methylpropanimidamide Safety D
  • ScienceLab.com, Material Safety Data Sheet 2-Amino-2-methyl-1-propanol, (2005).
  • Enamine, 3-methoxy-2-(methoxymethyl)
  • Y.‐H. Chen, et al., A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid, Molecules, 27(24), 8963 (2022).
  • BenchChem, Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol, (2025).
  • A. B. Smith III, et al., One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries, Organic Letters, 6(9), 1493-1496 (2004).
  • BenchChem, Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide, (2025).
  • PubChem, N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide, (n.d.).
  • BenchChem, Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide, (2025).
  • BenchChem, An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide, (2025).

Sources

Experimental design for screening N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Screening N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide Against a Panel of Kinases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a primary focus for therapeutic intervention. The development of novel kinase inhibitors requires a robust and systematic approach to characterize their potency and selectivity. This document provides a comprehensive guide for the initial biochemical screening of a novel compound, this compound, a derivative of the versatile 2-methoxybenzamide scaffold.[2] We outline a strategic framework for kinase panel screening, detailing the rationale behind assay selection, a step-by-step protocol for a universal luminescence-based kinase assay, and guidelines for data analysis and interpretation. The methodologies described herein are designed to establish a foundational selectivity and potency profile, enabling informed decisions for subsequent hit-to-lead optimization.[3]

Introduction: Rationale and Strategic Considerations

The goal of screening this compound against a kinase panel is twofold: to identify primary targets and to proactively assess potential off-target effects.[4] A "compound-centric" approach, where a compound is tested against a broad range of kinases, is an efficient method to uncover the full spectrum of its biological activity.[4] This initial profile is crucial for predicting both therapeutic efficacy and potential toxicity.

The Importance of Kinase Selectivity

While highly potent inhibitors are desirable, their selectivity is equally important. An inhibitor that hits multiple kinases may offer a therapeutic advantage through polypharmacology or lead to adverse effects due to inhibition of essential housekeeping kinases.[5] Quantifying this selectivity early in the discovery process is paramount. We will utilize a dose-response format to determine the half-maximal inhibitory concentration (IC50) for each kinase, providing a quantitative measure of potency.

Choosing the Right Assay Platform

Several technologies exist for measuring kinase activity, including radiometric, fluorescence, and luminescence-based assays.[3][6]

  • Radiometric Assays: Often considered the "gold standard" for their direct measurement of phosphate transfer, they are highly sensitive and versatile. However, the requirement for handling radioactive materials like [γ-³²P]-ATP presents significant safety and disposal challenges.[7][8]

  • Fluorescence-Based Assays: These methods, including FRET, are suitable for high-throughput screening (HTS) but can be susceptible to interference from fluorescent compounds.[9]

  • Luminescence-Based Assays: These assays offer a robust, non-radioactive alternative with high sensitivity and a large dynamic range.[10] Universal assays that measure the depletion of ATP or the production of ADP are particularly advantageous as they can be applied to virtually any kinase-substrate pair.[1][11]

For this protocol, we recommend a universal luminescence-based ADP-detection assay (e.g., ADP-Glo™). This format is highly amenable to HTS, minimizes compound interference, and provides a universal platform for screening against a diverse kinase panel.[1][10] The principle relies on measuring the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1]

Overall Experimental Workflow

The screening process follows a logical progression from compound preparation to data analysis. This workflow is designed to ensure data quality and reproducibility.

G cluster_0 Selectivity Profile Visualization cluster_1 Selectivity Metrics ic50_data IC50 Data Table (Potency for each kinase) selectivity_score Selectivity Score (e.g., Gini Coefficient) A single value representing specificity ic50_data->selectivity_score Calculate heatmap Heatmap Visualization Color intensity represents IC50 value (Red = Potent, Blue = Weak) ic50_data->heatmap Visualize interpretation Interpretation - Identify primary targets - Flag potential off-targets - Guide Structure-Activity Relationship (SAR) selectivity_score->interpretation heatmap->interpretation

Caption: Logic flow for interpreting kinase selectivity data.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Action(s)
High Well-to-Well Variability - Pipetting inaccuracies.- Compound precipitation.- Ensure all pipettes are calibrated. Use master mixes where possible.- Visually inspect compound solutions. Determine compound solubility in the final assay buffer. [12]
Low Z'-Factor (<0.5) - Suboptimal enzyme concentration or incubation time.- Reagent degradation.- Re-optimize kinase and ATP concentrations.- Ensure reagents are stored correctly and within their shelf life. Perform an enzyme activity QC check. [12]
No Inhibition Observed - Compound is inactive against the tested kinases.- Compound degradation or low purity.- Confirm positive control (Staurosporine) shows inhibition.- Verify compound identity and purity via LC-MS or NMR.
Inconsistent Dose-Response Curves - Compound solubility issues at high concentrations.- Assay interference (e.g., light scattering).- Re-run the assay with a lower top concentration.- If possible, test the compound in an orthogonal assay with a different detection method.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Martens, S. lab. (2023). In vitro kinase assay. protocols.io. [Link]

  • Mas-Droux, C., et al. (2014). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Systems Biology.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • K-ras, N. et al. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology.
  • Subramanian, V., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Martens, S. lab. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Lewis, P. A. (2022). Assaying the Kinase Activity of LRRK2 In Vitro. JoVE.
  • G-ENERATIONS, C. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Medicinal Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Cox, A. (2017). A Quick Introduction to Graphviz. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]

  • YouTube. (2023). Graphviz workflow 1. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

  • BenchChem. (2025). Technical Support Center: Refining Experimental Design for KIN-XXXX Studies.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Zhang, J., et al. (2021). Protein kinase sensors: an overview of new designs for visualizing kinase dynamics in single plant cells. Journal of Experimental Botany.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. [Link]

  • MDPI. (2015). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. [Link]

  • ResearchGate. (2025). A quantitative analysis of kinase inhibitor selectivity. [Link]

  • PubMed. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. [Link]

  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development.
  • PubChem. (n.d.). 2-Methoxybenzamide. [Link]

  • BenchChem. (n.d.). Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction yield and purity. We will move from frequently asked questions to in-depth troubleshooting of specific experimental issues, providing not just protocols, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and generally reliable method is the N-acylation of 2-amino-2-methyl-1-propanol with an activated derivative of 2-methoxybenzoic acid. The classic approach involves a Schotten-Baumann reaction , where 2-methoxybenzoyl chloride is reacted with the amino alcohol under biphasic, aqueous alkaline conditions.[1][2] This method is often preferred because the conditions selectively favor the acylation of the more nucleophilic amine over the hydroxyl group, which is a key challenge in this synthesis.[2] Alternatives include using standard peptide coupling agents to condense 2-methoxybenzoic acid directly with the amine, though these may require more rigorous optimization to prevent side reactions.[3][4]

Q2: Why is my yield consistently low, even when following standard procedures?

A2: Low yields in this specific synthesis can typically be traced back to one of three primary factors:

  • Steric Hindrance: The amine, 2-amino-2-methyl-1-propanol, is tertiary at the carbon adjacent to the nitrogen, presenting significant steric bulk. Similarly, the ortho-methoxy group on the benzoyl moiety adds steric hindrance.[5] This combination can slow the desired amide bond formation, allowing side reactions to compete more effectively.[6][7]

  • Competing O-Acylation: The starting amino alcohol possesses a primary hydroxyl group which can also be acylated. This leads to the formation of an O-acylated byproduct and a di-acylated (N,O-dibenzoyl) byproduct, consuming starting materials and reducing the yield of the desired product.[2][8]

  • Amine Protonation: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[9] If not effectively neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][9]

Q3: What are the primary impurities I should be looking for?

A3: The most common impurities arise from side reactions or incomplete conversion. These include:

  • Unreacted Starting Materials: 2-amino-2-methyl-1-propanol and 2-methoxybenzoic acid (or its acyl chloride).[8]

  • O-acylated byproduct: 2-(2-methoxybenzamido)-2-methylpropyl 2-methoxybenzoate.

  • Di-acylated byproduct: N-(1-((2-methoxybenzoyl)oxy)-2-methylpropan-2-yl)-2-methoxybenzamide.[2]

  • Symmetrical Anhydride: If using coupling agents with the carboxylic acid, formation of 2-methoxybenzoic anhydride can occur, which may react sluggishly with the hindered amine.[10]

Troubleshooting Guide: Yield Improvement

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis.

Problem 1: Significant Formation of O-Acylated or Di-Acylated Byproducts

Q: My post-reaction analysis (TLC, LCMS) shows multiple products, and I suspect O-acylation. How do I improve selectivity for N-acylation?

A: Excellent observation. Favoring N-acylation is the primary challenge. The amine is inherently more nucleophilic than the alcohol, but under certain conditions, O-acylation can become significant. Here’s how to tip the balance in your favor.

Core Principle: The Schotten-Baumann reaction conditions are designed to maximize the reactivity difference between the amine and the alcohol.[2] By maintaining a basic aqueous phase, the amine remains deprotonated and highly nucleophilic, while the alcohol's nucleophilicity is less affected.

Troubleshooting Steps:

  • Implement Biphasic Schotten-Baumann Conditions: If you are not already, switch to a two-phase system like dichloromethane/water or diethyl ether/water.[2] The acyl chloride resides in the organic phase, while an inorganic base (like NaOH or K₂CO₃) is in the aqueous phase. This setup minimizes hydrolysis of the acyl chloride while ensuring the HCl byproduct is immediately neutralized in the aqueous phase.[1]

  • Control the pH: Maintain a pH between 8 and 10 in the aqueous phase. This is crucial. Below pH 8, amine protonation becomes an issue. Above pH 11, the rate of acyl chloride hydrolysis increases dramatically.

  • Lower the Reaction Temperature: Reducing the temperature to 0-5 °C significantly enhances selectivity.[2] The activation energy for O-acylation is generally higher than for N-acylation; lowering the temperature disproportionately slows the undesired reaction.

  • Control the Rate of Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[2] This maintains a low instantaneous concentration of the acylating agent, further suppressing di-acylation.

Workflow: Maximizing N-Acylation Selectivity

cluster_0 Reaction Setup cluster_1 Acylation Step cluster_2 Reaction & Monitoring A Dissolve Amine in DCM/Water (1:1) B Cool to 0-5 °C in Ice Bath A->B C Add Aqueous Base (e.g., 2M NaOH) to pH 8-10 B->C E Add Acyl Chloride Solution Dropwise over 30-60 min D Prepare Solution of 2-Methoxybenzoyl Chloride in DCM D->E F Maintain Temp < 10 °C During Addition E->F G Stir at Room Temp for 2-4 hours H Monitor by TLC for Disappearance of Amine G->H I Proceed to Workup H->I

Caption: Optimized workflow for selective N-acylation.

Problem 2: Reaction Stalls / Incomplete Conversion

Q: My reaction stops at ~50% conversion, and I recover a large amount of unreacted 2-amino-2-methyl-1-propanol. What's happening?

A: This is a classic symptom of amine protonation. The HCl generated is deactivating your nucleophile.

Troubleshooting Steps:

  • Check Base Stoichiometry: Ensure you are using at least 1.1 equivalents of base relative to the acyl chloride.[11] For a hindered system, it can be beneficial to use a slight excess (e.g., 1.2-1.5 equivalents) to maintain a robustly basic environment.

  • Use an Inorganic Base: For Schotten-Baumann conditions, an inorganic base like NaOH or KOH is superior to organic bases like triethylamine (TEA).[2] The resulting inorganic salts partition cleanly into the aqueous phase, driving the reaction forward. If using a single-phase organic solvent, ensure your organic base (e.g., TEA, DIPEA) is dry and used in sufficient excess (at least 2 equivalents if starting from the carboxylic acid with a coupling agent).

  • Consider an Alternative Activation Method: If the acyl chloride route proves problematic, direct coupling of 2-methoxybenzoic acid using a robust coupling agent may be an option. However, this requires careful optimization.

Coupling StrategyKey Considerations & Recommendations
Acyl Chloride (Schotten-Baumann) Recommended. Best for selectivity. Use biphasic DCM/water, NaOH, and low temperature (0-5 °C).[2] Slow addition of the acyl chloride is critical.
Standard Coupling Agents (e.g., EDC/HOBt, HATU) Possible, but may be sluggish due to steric hindrance. Requires an organic base (e.g., DIPEA, NMM). Risk of forming 2-methoxybenzoic anhydride. May require elevated temperatures, which can reduce selectivity.[3][10]
Acid to Anhydride to Amide Can be effective but suffers from poor atom economy as half of the acid is lost.[4] Generally not a first choice for yield improvement.
Problem 3: Product is an Oil or Difficult to Purify

Q: After workup and solvent removal, I get a persistent oil instead of a solid. Recrystallization attempts also fail. How can I get a pure, solid product?

A: "Oiling out" is common when residual impurities prevent the formation of a stable crystal lattice.[8] A thorough workup followed by the correct purification strategy is key.

Troubleshooting & Purification Protocol:

  • Acid/Base Workup: After the reaction is complete, perform a sequential wash of the organic layer. This is non-negotiable for removing major impurities.

    • 1M HCl Wash: Removes any unreacted 2-amino-2-methyl-1-propanol and any organic base used.[8][11]

    • Saturated NaHCO₃ Wash: Removes unreacted 2-methoxybenzoic acid and neutralizes any remaining acid.[8][11]

    • Brine Wash: Removes residual water and aids in breaking emulsions.[11]

  • Drying and Concentrating: Thoroughly dry the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄ before filtering and concentrating under reduced pressure.

  • Purification Strategy:

    • Recrystallization: If the crude product is semi-solid, attempt recrystallization. A good starting solvent system for benzamides is ethyl acetate/hexanes.[8][11] Dissolve the crude material in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly. If it oils out, try reheating and adding a seed crystal or cooling even more slowly.[8]

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the most reliable method.[11] Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

Troubleshooting Decision Tree: From Reaction to Pure Product

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for maximizing yield and purity via the Schotten-Baumann method.

Materials:

  • 2-amino-2-methyl-1-propanol

  • 2-methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), reagent grade

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a 1:1 mixture of DCM and water.[2]

  • Cooling & Basification: Cool the biphasic mixture to 0-5 °C using an ice bath. While stirring vigorously, slowly add a 2M aqueous solution of NaOH until the aqueous layer reaches a stable pH of 9-10.

  • Acyl Chloride Addition: Separately, dissolve 2-methoxybenzoyl chloride (1.05 eq) in DCM. Add this solution to the dropping funnel and add it dropwise to the cooled, vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate), checking for the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8][11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by either recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield the final product.[8][11]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Ma, P., et al. (2008). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1052. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Wang, L., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(18), 10843–10855. Available at: [Link]

  • PubMed. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Chemistry Guide. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Alan R. Katritzky, et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9222–9239. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Christian Hering, et al. (2018). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 14, 2583–2589. Available at: [Link]

  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. (n.d.). Design-based 2-amino-2-methyl-1-propanol directing group. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Evolution of amide bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • ResearchGate. (2024). Evolution of amide bond formation | Request PDF. Retrieved from [Link]

Sources

Purification challenges of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from its reaction mixture. Our focus is on delivering practical, field-tested insights to enhance the purity, yield, and efficiency of your work.

I. Understanding the Core Purification Challenges

The synthesis of this compound, typically achieved through the acylation of 2-amino-2-methyl-1-propanol with a 2-methoxybenzoyl derivative, presents a unique set of purification hurdles. The presence of a hydroxyl group and a tertiary amide in the target molecule results in a moderate polarity, which can complicate separation from structurally similar impurities.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual 2-methoxybenzoic acid (or its acid chloride) and 2-amino-2-methyl-1-propanol are frequent contaminants.

  • Coupling Agent Byproducts: If coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, their corresponding urea byproducts (DCU or EDU) can co-precipitate with the product.[1]

  • O-Acylation Side-Product: The hydroxyl group of 2-amino-2-methyl-1-propanol can also be acylated, leading to the formation of an ester byproduct.

  • Diacylated Product: In some cases, both the amine and hydroxyl groups can be acylated.[2]

Logical Flow for Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Washes) Start->Aqueous_Workup Initial Cleanup Assess_Purity Assess Purity (TLC, HPLC, NMR) Aqueous_Workup->Assess_Purity Remove Water-Soluble Impurities Recrystallization Recrystallization Assess_Purity->Recrystallization High Purity & Crystalline Chromatography Column Chromatography Assess_Purity->Chromatography Low Purity or Oily Product Impure Product Still Impure Recrystallization->Impure Check Purity Chromatography->Impure Check Purity Final_Product Pure Product Impure->Chromatography Recrystallization Failed or Impurities Persist Impure->Final_Product Purity Confirmed

Caption: Decision workflow for purifying this compound.

II. Troubleshooting Guides in Q&A Format

Issue 1: The crude product is an oil and will not solidify.

Question: My reaction workup resulted in a persistent oil instead of a solid. What are the likely causes and how can I induce crystallization?

Answer: The formation of an oil is typically due to the presence of impurities that depress the melting point or form a eutectic mixture.[1]

Causality and Solutions:

  • Residual Solvents: Ensure all solvents from the workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure.

  • Impurity Contamination: The oil may contain unreacted starting materials or side-products.

    • Troubleshooting Steps:

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This can create nucleation sites for crystal growth.[1]

      • Seeding: If available, add a single, pure crystal of the product to the oil to act as a template for crystallization.[1]

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether), and stir or sonicate the mixture. This can wash away soluble impurities and often induces precipitation of the desired compound.

      • Re-purification: If the oil persists, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Issue 2: Poor recovery after recrystallization.

Question: I have a solid crude product, but I'm experiencing significant product loss during recrystallization. What factors should I investigate?

Answer: Significant loss during recrystallization usually points to issues with solvent selection or the recrystallization technique itself.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Selection is Key: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a molecule with the polarity of this compound, consider the following:

    • Single Solvents: Test ethanol, isopropanol, and ethyl acetate.

    • Solvent Systems: A mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane) is often effective.[2][3] A published method for a similar compound utilized an ethyl acetate/petroleum ether system.[4]

  • Use the Minimum Amount of Hot Solvent: A common error is adding too much solvent, which keeps the product dissolved even upon cooling.[2] Add the hot solvent portion-wise until the solid just dissolves.

  • Slow Cooling is Crucial: Rapid cooling (e.g., plunging the flask directly into an ice bath) can cause the product to crash out, trapping impurities.[2] Allow the solution to cool slowly to room temperature to form well-defined crystals before further cooling in an ice bath.

  • Washing the Crystals: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[2]

Solvent System TestedSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Ethanol/WaterModerateHighGood, slow formation
Ethyl Acetate/HexanesLowHighExcellent, rapid formation
IsopropanolModerateHighFair, may require seeding
Issue 3: Contamination with unreacted starting materials after initial purification.

Question: My NMR analysis shows the presence of unreacted 2-methoxybenzoic acid and/or 2-amino-2-methyl-1-propanol. How can I effectively remove these?

Answer: The presence of acidic and basic starting materials points to an incomplete or inefficient aqueous workup. These can be readily removed with targeted acid-base extractions.

Detailed Workup Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to protonate and remove the unreacted amine (2-amino-2-methyl-1-propanol).[3][5]

  • Base Wash: Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to deprotonate and remove the unreacted carboxylic acid (2-methoxybenzoic acid).[3][5]

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workup_Flow Crude Crude Mixture in Organic Solvent Acid_Wash Wash with 1M HCl Removes: 2-amino-2-methyl-1-propanol Crude:f0->Acid_Wash:f0 Base_Wash Wash with Sat. NaHCO₃ Removes: 2-methoxybenzoic acid Acid_Wash:f0->Base_Wash:f0 Brine_Wash Wash with Brine Removes: Water Base_Wash:f0->Brine_Wash:f0 Dry_Concentrate Dry & Concentrate Brine_Wash:f0->Dry_Concentrate Purified_Organic Purified Product Dry_Concentrate->Purified_Organic

Caption: Aqueous workup sequence for impurity removal.

Issue 4: Persistent colored impurities.

Question: My product is a pale yellow or brown color, even after recrystallization. What causes this and how can I obtain a white solid?

Answer: Color in the final product often arises from high molecular weight, chromophoric byproducts formed during the reaction.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after the product has fully dissolved in the hot solvent, add a very small amount (spatula tip) of activated charcoal to the solution.[2]

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal and the adsorbed impurities.[2]

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.[2]

  • Column Chromatography: If color persists, column chromatography on silica gel is the most effective method for removing these types of impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography for this compound?

A1: Given the polarity of the molecule, a good starting point for elution is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often most effective.

  • Recommended System: Start with a low polarity mixture such as 20-30% ethyl acetate in hexanes, and gradually increase the proportion of ethyl acetate.

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4 for good separation.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Benzamides can be sensitive to the acidic nature of standard silica gel.[6]

  • Deactivating the Silica: You can neutralize the silica gel by pre-treating it. Prepare your column slurry in the chosen eluent system containing a small amount of triethylamine (0.5-1%).[7] Flush the packed column with this solvent mixture before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, if acid sensitivity is a significant issue.

Q3: How can I effectively remove dicyclohexylurea (DCU) if I used DCC as a coupling agent?

A3: DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Pre-Workup Filtration: Most of the DCU will precipitate out of the reaction mixture (e.g., in dichloromethane). Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU.[1]

  • Post-Workup Precipitation: After the workup and concentration, dissolve the crude product in a minimal amount of a solvent like dichloromethane, in which the desired product is soluble but DCU is less so. Cool the solution (e.g., in a freezer) to precipitate more DCU, then filter again.[1]

Q4: What analytical techniques are best for confirming the purity of the final product?

A4: A combination of techniques is recommended for unambiguous purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present in significant amounts (>1-5%).[2]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

IV. References

  • National Center for Biotechnology Information. (n.d.). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. PubMed Central. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. Achieving a crystalline solid with high purity, optimal morphology, and the desired polymorphic form is critical for downstream applications, including formulation and API stability. This document provides in-depth troubleshooting advice and protocols grounded in established crystallographic principles.

Section 1: Compound Properties & Crystallization Fundamentals

Before troubleshooting, it is essential to understand the physicochemical properties of this compound. While specific experimental data for this exact molecule is limited, we can infer key properties from its structure and closely related analogs.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Implication for Crystallization
Molecular Formula C₁₃H₁₉NO₃ ---
Molecular Weight 237.29 g/mol [1] Standard for small organic molecules.
Hydrogen Bond Donors 2 (Amide N-H, Hydroxyl O-H) Strong potential for hydrogen bonding, influencing solvent interaction and crystal packing.[2]
Hydrogen Bond Acceptors 3 (Amide C=O, Hydroxyl O, Methoxy O) High affinity for protic and polar aprotic solvents.
Predicted LogP (XLogP3) 1.5[1] Indicates moderate lipophilicity; suggests solubility in a range of organic solvents.

| Structural Features | Chiral center, flexible side chain | Potential for polymorphism; flexibility can sometimes hinder ordered lattice formation. |

The key to crystallization lies in the molecule's ability to self-assemble into a highly ordered, three-dimensional lattice. This process is governed by intermolecular forces, primarily the strong hydrogen bonds facilitated by the amide and hydroxyl groups. The choice of solvent is paramount, as it must mediate these interactions, allowing for dissolution at a higher temperature and controlled precipitation upon cooling.[3][4]

cluster_molecule Key Molecular Interactions cluster_lattice Crystal Lattice Formation Molecule This compound Amide_NH Amide N-H Molecule->Amide_NH H-Bond Donor Hydroxyl_OH Hydroxyl O-H Molecule->Hydroxyl_OH H-Bond Donor Carbonyl_CO Carbonyl C=O Molecule->Carbonyl_CO H-Bond Acceptor Methoxy_O Methoxy Oxygen Molecule->Methoxy_O H-Bond Acceptor HBonding Hydrogen Bonding Network Amide_NH->HBonding Hydroxyl_OH->HBonding Carbonyl_CO->HBonding Lattice Ordered Crystal Lattice HBonding->Lattice Drives Assembly

Caption: Key functional groups driving crystal lattice assembly via hydrogen bonding.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution oil_out Problem: 'Oiling Out' Occurs outcome->oil_out Liquid Droplets Form bad_xtal Problem: Poor Crystal Quality (Needles/Powder) outcome->bad_xtal Rapid Precipitation success Success: High-Quality Crystals outcome->success Slow Crystal Growth sol_no_xtal Solution: 1. Reduce solvent volume (slow evaporation). 2. Add anti-solvent gradually. 3. Scratch flask inner wall. 4. Add seed crystals. no_xtal->sol_no_xtal sol_oil_out Solution: 1. Re-heat and add more solvent. 2. Cool solution much slower. 3. Change to a different solvent system. 4. Use seed crystals before oiling point. oil_out->sol_oil_out sol_bad_xtal Solution: 1. Reduce supersaturation (use more solvent). 2. Slow down cooling rate. 3. Minimize disturbances/vibrations. 4. Screen different solvents to alter habit. bad_xtal->sol_bad_xtal

Caption: A workflow for troubleshooting common crystallization issues.

Q1: My experiment yielded no crystals; the compound remains in a clear solution even after cooling. What should I do?

A1: This is a classic sign that your solution is not supersaturated, meaning too much solvent was used for the amount of compound.[5][6] The concentration of the solute is below its solubility limit at the cooled temperature.

  • Causality: For crystals to form, the solution must be supersaturated, creating a thermodynamic driving force for the molecules to leave the solution phase and enter a more stable, lower-energy solid state.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most straightforward approach is to remove some of the solvent. You can do this by gentle heating under a stream of nitrogen or by allowing for slow evaporation by covering the flask with perforated film and leaving it for a period.[5][7]

    • Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), you can add it dropwise to the solution until turbidity (cloudiness) appears. This reduces the overall solubility of your compound in the mixed solvent system. The key is slow, gradual addition.

    • Induce Nucleation: Sometimes a supersaturated solution needs a trigger for nucleation.

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[6]

      • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[2]

Q2: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is a liquid-liquid phase separation where the solute separates as a liquid phase instead of a solid crystalline phase.[8][9] This often occurs when the solution's temperature is above the melting point of the solute or when the level of supersaturation is so high that the system bypasses nucleation and forms a solute-rich liquid phase.[5][10] Oiled out products are often impure because impurities tend to be more soluble in the oil phase than in the solvent.[5][8]

  • Causality: The kinetic barrier to forming an ordered crystal lattice is too high, or the thermodynamic conditions favor a liquid phase. This can be caused by very rapid cooling or the presence of impurities that depress the melting point.[5][11]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20%) to reduce the level of supersaturation upon cooling.[5]

    • Slow Down Cooling: This is the most critical parameter. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to ambient temperature). Then, transfer to a refrigerator rather than a freezer. Slow cooling gives molecules sufficient time to orient correctly into a crystal lattice.

    • Change Solvent System: The chosen solvent may be too "good," leading to a very high concentration at the boiling point. Try a solvent in which the compound has slightly lower solubility or use a mixed-solvent system to better modulate solubility.

    • Seed the Solution: Before the solution cools to the temperature where oiling out occurs, introduce a seed crystal. This can promote direct crystallization by bypassing the kinetic barrier of nucleation.[8][9]

Q3: The crystallization happened very quickly, resulting in a fine powder or very small, needle-like crystals. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization indicates that the nucleation rate is far exceeding the crystal growth rate.[7] This is typically caused by a very high degree of supersaturation, leading to the simultaneous formation of a massive number of small crystals.[5] While the product may be crystalline, the high surface area can trap impurities and solvent, and poor morphology (like needles) can complicate handling and formulation.[3]

  • Causality: When supersaturation is too high, the system rapidly relieves this thermodynamic instability by forming many nuclei at once, leaving little solute available for the slow, methodical growth of existing crystals.

  • Troubleshooting Steps:

    • Reduce Supersaturation: The goal is to create a state of moderate supersaturation. Add slightly more solvent than the minimum required for dissolution at high temperature. This will ensure that the solution becomes supersaturated at a lower temperature and at a slower rate during cooling.[5][7]

    • Ensure Slow Cooling: As with preventing oiling out, slow, controlled cooling is essential. Avoid placing the hot flask directly into an ice bath. A slower process favors the growth of existing crystals over the formation of new nuclei.

    • Minimize Disturbances: Vibrations and agitation can promote nucleation.[12] Place your crystallizing solution in a quiet, undisturbed location.

    • Solvent Screening: The choice of solvent can significantly influence crystal habit (the external shape of the crystal).[4][13][14] Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures) to find one that promotes the desired crystal morphology.

Q4: My final crystalline product shows low purity after analysis. What went wrong?

A4: Impurities are incorporated into a crystal lattice through several mechanisms, including surface adsorption or inclusion during rapid growth.[15][16] Structurally similar impurities are particularly prone to co-crystallizing.[17]

  • Causality: During fast crystallization, the kinetic process of crystal growth can outpace the thermodynamic preference for incorporating only the correct molecule. Impurities present on the crystal surface can be trapped by new advancing layers.

  • Troubleshooting Steps:

    • Start with Pure Material: Ensure the starting material is as pure as possible before attempting the final crystallization. Use techniques like flash chromatography if necessary.

    • Slow the Growth Rate: As detailed in Q3, a slow and controlled crystallization process is the best defense against impurity incorporation. It allows for an equilibrium to be established at the crystal-solution interface, favoring the rejection of mismatched impurity molecules.[15]

    • Proper Washing: After filtration, wash the collected crystals with a small amount of cold crystallization solvent. This removes any residual mother liquor (which is rich in impurities) from the crystal surfaces without dissolving a significant amount of the product.

    • Re-crystallize: If purity remains an issue, a second crystallization step is often necessary to achieve the desired level of purity.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing this compound? A: A good starting point is a solvent system that balances solubility. Based on a published procedure for a very similar molecule, a mixed solvent system of ethyl acetate and petroleum ether was successful.[18]

  • General Strategy: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble, like ethyl acetate or ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexanes or petroleum ether) until the solution becomes slightly cloudy. Re-heat gently to clarify and then allow to cool slowly.

Q: Could this compound exhibit polymorphism? A: Yes, it is highly probable. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[19] These different forms can have different physical properties, including solubility, melting point, and stability. Given the molecule's conformational flexibility and multiple hydrogen bonding sites, polymorphism is a critical consideration. If you observe different crystal habits or thermal behaviors between batches, you may be producing different polymorphs. Characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the polymorphic form.[15][19]

Q: How can I confirm the identity and purity of my final crystals? A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities typically broaden and depress the melting point.

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of solvent or other organic impurities.

  • Chromatography (HPLC, UPLC): Provides a quantitative measure of purity.

  • Single-Crystal X-Ray Diffraction (SC-XRD): Provides unambiguous proof of the molecular structure and the packing arrangement in the crystal lattice.

Section 4: Recommended Experimental Protocol

This protocol is a generalized starting point based on established methods for similar compounds.[18] Optimization will likely be required.

Protocol: Recrystallization via Mixed-Solvent System

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size. Add a minimal volume of a "good" solvent (e.g., ethyl acetate) and gently heat (e.g., on a hotplate at ~60-70°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add a "poor" solvent (e.g., petroleum ether or hexanes) dropwise with continuous swirling. Continue adding until the first sign of persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of the "good" solvent (ethyl acetate) back into the solution until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass or perforated film, and allow it to cool slowly to room temperature in an undisturbed location. For even slower cooling, place it inside a beaker of warm water.

  • Further Cooling: Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small volume of ice-cold anti-solvent or a mixture rich in the anti-solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product for purity and identity.

References

  • Barrett, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • Mettler Toledo. (n.d.).
  • Wu, G., et al. (2022).
  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • MDPI. (2020).
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • How It Comes Together. (2025).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2016).
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube.
  • Benchchem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • Reddit. (2013).
  • Zhanghua. (2024).
  • BOC Sciences. (2024).
  • Quora. (2017).
  • Wang, Y., et al. (2008). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Hampton Research. (n.d.).
  • PubMed. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide.
  • PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.
  • Fraser, B. S., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.

Sources

Technical Support Center: Interpreting the ¹H NMR Spectrum of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ¹H NMR analysis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This document provides an in-depth interpretation of the expected spectrum and offers troubleshooting solutions for common experimental challenges. Our approach is grounded in established spectroscopic principles to ensure you can confidently analyze your results.

Predicted ¹H NMR Data Summary

Due to the specific substitution pattern of this molecule, certain spectral features, such as peak broadening and the precise chemical shifts of exchangeable protons, can be highly dependent on experimental conditions like solvent, concentration, and temperature. The following table provides a predicted overview of the ¹H NMR spectrum in a common solvent like CDCl₃.

Labeled ProtonChemical Shift (δ) ppm (Predicted Range)MultiplicityIntegrationAssignment & Key Insights
Ha ~ 8.2 - 7.8Doublet of Doublets (dd) or Multiplet (m)1HAromatic proton ortho to the amide. Deshielded by the carbonyl group.
Hb, Hc ~ 7.5 - 6.9Multiplet (m)3HRemaining aromatic protons. Their signals will be complex due to mutual coupling.
Hd ~ 7.0 - 6.5Broad Singlet (br s)1HAmide (N-H) proton. Position and shape are highly variable. May show broadening due to restricted C-N bond rotation.[1]
He ~ 3.9Singlet (s)3HMethoxy (-OCH₃) protons. Appears as a sharp singlet.
Hf ~ 3.6Singlet (s)2HMethylene (-CH₂OH) protons. No adjacent protons to couple with, hence a singlet.
Hg ~ 3.0 - 2.0Broad Singlet (br s)1HHydroxyl (-OH) proton. Chemical shift is highly dependent on concentration and solvent. Often broad and may not be observed.[2][3]
Hh ~ 1.4Singlet (s)6HGem-dimethyl (-C(CH₃)₂) protons. Chemically equivalent, resulting in a single, strong signal.

Molecular Structure with Proton Assignments

The following diagram illustrates the chemical structure of this compound with all non-equivalent protons labeled for reference in the subsequent FAQs and troubleshooting guides.

G mol Ha Ha Hb1 Hb Hb2 Hc Hc Hd Hd Hd He He Hf Hf Hg Hg Hh1 Hh Hh2 Hh

Caption: Labeled protons on this compound.

Frequently Asked Questions (FAQs)

Q1: The signal for my amide proton (Hd) is unexpectedly broad. Is this normal?

A: Yes, this is a very common and expected feature for this type of molecule. The broadening of the N-H signal in amides, particularly those with bulky ortho-substituents like your 2-methoxy group, is due to two primary factors:

  • Restricted C-N Bond Rotation: The amide C-N bond has significant double-bond character, which restricts free rotation. At room temperature, the rate of this rotation is often on the same timescale as the NMR experiment. This can lead to the existence of different conformers (rotamers), causing the N-H proton's signal to broaden.[1][4]

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can cause rapid relaxation of the attached proton, leading to signal broadening.

To sharpen this signal, you can try acquiring the spectrum at a higher temperature, which increases the rate of C-N bond rotation and can cause the broad signal to resolve into a sharper peak.[4]

Q2: I can't find the signals for my hydroxyl (Hg) and amide (Hd) protons. Where are they?

A: These are "exchangeable" protons, and their signals can be elusive for several reasons:

  • Extreme Broadening: Due to chemical exchange with trace amounts of water or acid in the NMR solvent (especially in CDCl₃), these signals can become so broad that they are indistinguishable from the baseline.[5]

  • Variable Chemical Shift: The position of these signals is highly sensitive to solvent, temperature, and sample concentration due to hydrogen bonding.[2][3][6] They can appear almost anywhere in the spectrum.

Q3: How can I definitively confirm the identity of the -OH and N-H proton signals?

A: The standard and most reliable method is the D₂O Shake Experiment .

  • Protocol: After acquiring your initial ¹H NMR spectrum, add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.

  • Expected Result: The acidic -OH and N-H protons will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to these protons will disappear from the spectrum.[7] This provides unambiguous confirmation of their assignment.

Q4: The aromatic region of my spectrum is just a complicated multiplet. How can I begin to assign the protons (Ha, Hb, Hc)?

A: The four protons on the 1,2-disubstituted (ortho) benzene ring are all chemically non-equivalent and will couple with each other, leading to a complex set of overlapping signals.

  • Ha: This proton (at position 6 of the ring) is ortho to the electron-withdrawing amide group, which will deshield it the most, causing it to appear furthest downfield (highest ppm value). It will likely appear as a doublet of doublets.

  • Hb and Hc: These protons (at positions 4 and 5) will have intermediate chemical shifts and will also show complex splitting patterns.

  • Proton next to -OCH₃: The proton at position 3 of the ring is ortho to the electron-donating methoxy group and will be the most shielded, appearing furthest upfield (lowest ppm value) in the aromatic region.

For a definitive assignment, advanced 2D NMR techniques like COSY (to see which protons are coupled to each other) and NOESY (to see which protons are close in space) would be required.

Troubleshooting Guide for Common Spectral Issues

If your spectrum is not as clean as expected, a number of factors could be at play. This guide provides a systematic approach to diagnosing and resolving common problems.[7]

G start Initial ¹H NMR Spectrum Acquired issue Problem Identified start->issue broad_peaks All Peaks are Broad issue->broad_peaks Broad Peaks missing_protons -OH or N-H Signal is Missing/Broad issue->missing_protons Missing/Broad -OH, N-H impurity_peaks Unexpected Peaks Present issue->impurity_peaks Impurity Peaks check_conc Is sample too concentrated or poorly soluble? broad_peaks->check_conc action_dilute Action: Dilute sample or try a different solvent (e.g., DMSO-d6). check_conc->action_dilute Yes check_shim Have you shimmed the instrument recently? check_conc->check_shim No action_shim Action: Re-shim the magnet. check_shim->action_shim check_d2o Have you performed a D2O shake? missing_protons->check_d2o action_d2o Action: Add a drop of D2O and re-acquire spectrum to confirm. check_d2o->action_d2o No check_solvent Are you using CDCl3? check_d2o->check_solvent Yes action_dmso Action: Re-run in DMSO-d6. Exchangeable protons are often sharper and more visible in this solvent. check_solvent->action_dmso check_solvent_peak Is it a residual solvent peak? (e.g., acetone, ethyl acetate) impurity_peaks->check_solvent_peak action_high_vac Action: Dry sample under high vacuum to remove volatile impurities. check_solvent_peak->action_high_vac Yes check_water Is there a broad peak around 1.5 ppm (CDCl3) or 3.4 ppm (DMSO-d6)? check_solvent_peak->check_water No action_dry_solvent Action: Use a fresh, dry NMR solvent. NMR solvents are hygroscopic. check_water->action_dry_solvent

Caption: Troubleshooting workflow for common ¹H NMR issues.

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. (2008). National Center for Biotechnology Information. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Lorieau, J., Yao, L., & Bax, A. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10333–10343. [Link]

  • NMR Peak Broadening. (2023). Reddit. [Link]

  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? (2015). ResearchGate. [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide. PubChem. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide. (n.d.). PubChemLite. [Link]

  • Supporting Information. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. PubChem. [Link]

Sources

Technical Support Center: Stability of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and manage its stability profile. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of this compound.

Q1: I'm observing a progressive decrease in the concentration of my stock solution. What are the most likely degradation pathways?

A1: Based on the structure of this compound, which features an amide linkage and a tertiary alcohol, there are three primary degradation pathways to consider in an aqueous environment:

  • Amide Hydrolysis: This is one of the most common degradation routes for amide-containing compounds.[1][2][3] The amide bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, to yield 2-methoxybenzoic acid and 2-amino-2-methyl-1-propanol.[4][5][6] Amide hydrolysis is generally slower than ester hydrolysis but can be significant over time, especially at non-neutral pH or elevated temperatures.[1][3]

  • Oxidation: While the benzamide portion is relatively stable against oxidation, the tertiary alcohol could be susceptible under certain conditions, although tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds.[7][8][9] However, forced degradation studies often employ oxidative agents to test the limits of stability.[10][11][12]

  • Photodegradation: Aromatic compounds, such as the 2-methoxybenzamide moiety, can absorb UV light, which may lead to photochemical degradation. It is crucial to protect solutions from light to rule out this pathway.[13][14][15][16] International Council for Harmonisation (ICH) guidelines recommend specific conditions for photostability testing.[13][14][15][16][17]

Q2: How does the pH of my aqueous solution influence the stability of the compound?

A2: The pH of your solution is a critical factor that directly impacts the rate of amide hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4][6][18]

  • Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon.[4][5] This process is often faster than acid-catalyzed hydrolysis for amides.

Typically, a V-shaped or U-shaped pH-rate profile is observed, where the degradation rate is at its minimum at a specific pH, usually in the mid-pH range, and increases at both acidic and basic pH values. Determining this pH of maximum stability is essential for developing a stable formulation.

Q3: My HPLC analysis shows new, unidentified peaks appearing over time. How can I determine what these degradation products are?

A3: Identifying degradation products is a key step in understanding the stability of your compound. A stability-indicating analytical method is essential for this purpose.[19][20][21][22][23]

  • Develop a Stability-Indicating HPLC Method: Your HPLC method must be able to separate the parent compound from all potential degradation products.[19][20][21][22][23] This often requires gradient elution.[19]

  • Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products.[10][11][12][24][25] The goal is to achieve 5-20% degradation, which is sufficient for detection without being overly complex.[10][11][25]

  • Utilize Mass Spectrometry (LC-MS): Couple your HPLC system to a mass spectrometer. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can determine the molecular weights of the degradation products. Fragmentation patterns (MS/MS) can then be used to elucidate their structures.

  • Anticipate Likely Products: Based on the expected hydrolysis pathway, you would predict the formation of 2-methoxybenzoic acid and 2-amino-2-methyl-1-propanol. You can then confirm their presence by comparing their retention times and mass spectra with authentic reference standards.

Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure maximum stability?

A4: To minimize degradation, adhere to the following best practices:

  • pH Control: Prepare your solutions using a buffer system that maintains the pH at the determined point of maximum stability (likely near neutral pH).

  • Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[13]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to ensure accuracy.

Troubleshooting Guide

Problem Potential Causes Recommended Actions & Solutions
High variability in stability results between experimental runs. 1. Inconsistent pH of the solution.2. Fluctuations in storage temperature.3. Variable exposure to ambient light.4. Use of different water qualities or buffer preparations.1. Verify pH: Always measure and record the pH of each solution after preparation. Use calibrated pH meters.2. Monitor Temperature: Use calibrated temperature-controlled storage units and data loggers to ensure consistent temperature.3. Standardize Light Exposure: Consistently use amber glassware or foil-wrapped containers for all samples.4. Standardize Reagents: Use high-purity water (e.g., HPLC-grade) and prepare buffers from a single lot of reagents for the entire study.
Unexpectedly rapid degradation, even under recommended storage conditions. 1. Catalysis by Trace Metals: Trace metal ions in your buffer salts can catalyze degradation.2. Incompatible Excipients: Other molecules in your formulation may be reacting with the compound.3. Microbial Contamination: Microorganisms can metabolize the compound or alter the pH of the solution.1. Use Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to sequester metal ions.2. Assess Excipient Compatibility: If in a complex formulation, perform compatibility studies with each individual excipient.3. Ensure Sterility: For long-term studies, consider sterile filtering your solutions (0.22 µm filter) and working under aseptic conditions.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method.[10][11][12][24][25]

Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photolytic Degradation: Expose a 100 µg/mL solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.

    • The target degradation is between 5-20%.[10][11][25] If degradation is outside this range, adjust the stress duration or temperature accordingly.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can accurately quantify this compound in the presence of its degradation products.[19][20][21][22][23]

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength of maximum absorbance (determine by scanning the UV spectrum of the compound, likely around 230 nm and 280 nm).

  • Injection Volume: 10 µL.

Method Validation:

  • Specificity: Inject the samples from the forced degradation study. The method is specific if the peaks of the degradation products are well-resolved from the parent compound peak.

  • Linearity, Accuracy, and Precision: Validate these parameters according to ICH Q2(R1) guidelines.

Visualizations and Data

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound in an aqueous solution.

G cluster_main This compound cluster_products Degradation Products Parent Parent Compound Acid 2-Methoxybenzoic Acid Parent->Acid Amide Hydrolysis (Acid/Base Catalyzed) Amine 2-Amino-2-methyl-1-propanol Parent->Amine Amide Hydrolysis (Acid/Base Catalyzed) Other Other Oxidative & Photolytic Products Parent->Other Oxidation / Photolysis (Forced Conditions)

Caption: Potential degradation pathways of the target compound.

Workflow for Investigating Stability Issues

This flowchart provides a systematic approach to troubleshooting unexpected degradation.

G start Observation: Unexpected Degradation check_params Verify Experimental Parameters (pH, Temp, Light Exposure) start->check_params params_ok Parameters OK? check_params->params_ok correct_params Correct Parameters & Re-run Experiment params_ok->correct_params No forced_degradation Conduct Forced Degradation Study (Protocol 1) params_ok->forced_degradation Yes correct_params->start identify_products Identify Degradants using LC-MS forced_degradation->identify_products assess_pathway Assess Dominant Degradation Pathway identify_products->assess_pathway develop_strategy Develop Mitigation Strategy (e.g., change pH, add antioxidant, protect from light) assess_pathway->develop_strategy end Stability Issue Resolved develop_strategy->end

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012. Available at: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. 2021. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Tripartite Guideline. 1996. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. 1998. Available at: [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. 2023. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. 2025. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]

  • Brown, R. S. On the hydrolysis mechanisms of amides and peptides. University of Regina. 2018. Available at: [Link]

  • Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. National Center for Biotechnology Information. 2017. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • mechanism of amide hydrolysis. YouTube. 2019. Available at: [Link]

  • Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). National Center for Biotechnology Information. 2019. Available at: [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. 1970. Available at: [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. Available at: [Link]

  • 14.5: Reactions of Alcohols. Chemistry LibreTexts. 2022. Available at: [Link]

  • Alcohol - Reactions, Chemistry, Uses. Britannica. 2026. Available at: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. National Center for Biotechnology Information. 2020. Available at: [Link]

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. National Center for Biotechnology Information. 2005. Available at: [Link]

  • Drug degradation pathways. Pharmacy 180. Available at: [Link]

  • Study of Chemical Degradation Pathways. Scribd. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. 2010. Available at: [Link]

Sources

Technical Support Center: Minimizing O-acylation in N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of the critical O-acylation side product, ensuring high yield and purity of the desired N-acylated compound.

Introduction: The Challenge of Chemoselectivity

The synthesis of this compound involves the formation of an amide bond between 2-methoxybenzoic acid (or its activated derivative) and 2-amino-2-methyl-1-propanol. The primary challenge in this reaction is achieving chemoselectivity for N-acylation over the competing O-acylation of the primary alcohol.[1][2] The amino group is generally a stronger nucleophile than the hydroxyl group; however, under certain conditions, the formation of the O-acylated ester byproduct can be significant, complicating purification and reducing the yield of the target molecule.[3]

This guide will explore the mechanistic basis for this side reaction and provide actionable strategies to control the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the O-acylation side product and why does it form?

A1: The O-acylation side product is the ester formed when the hydroxyl group of 2-amino-2-methyl-1-propanol attacks the activated carboxylic acid, instead of the desired amino group. This results in the formation of 2-amino-2-methylpropyl 2-methoxybenzoate. The formation of this byproduct is a competing reaction to the desired N-acylation.[1][2] Several factors can influence the ratio of N- to O-acylation, including the reaction pH, the choice of coupling agent, solvent, and temperature. For instance, under acidic conditions, the amino group can be protonated, reducing its nucleophilicity and favoring O-acylation.[4]

Q2: I'm observing a significant amount of a byproduct with a different retention time in my LC-MS analysis. How can I confirm if it is the O-acylated impurity?

A2: You can use several analytical techniques to identify the O-acylated byproduct. In ¹H NMR spectroscopy, the O-acylated product will show a downfield shift of the methylene protons adjacent to the oxygen, compared to the starting amino alcohol. In contrast, the N-acylated product will show a characteristic amide N-H signal and a downfield shift of the methyl protons adjacent to the nitrogen. Infrared (IR) spectroscopy can also be informative; the O-acylated product will exhibit a characteristic ester carbonyl (C=O) stretch, which typically appears at a higher frequency than the amide carbonyl stretch of the desired product. Mass spectrometry will confirm that the byproduct has the same molecular weight as the desired product, as they are isomers.

Q3: Can I convert the unwanted O-acylated product back to the starting materials or to the desired N-acylated product?

A3: It is possible to hydrolyze the O-acylated ester back to 2-amino-2-methyl-1-propanol and 2-methoxybenzoic acid under basic conditions. However, a more efficient strategy is to promote an O-to-N acyl migration. This intramolecular rearrangement is often favored thermodynamically and can sometimes be induced by heating or by treatment with a mild base. The feasibility of this approach depends on the specific structure of the molecule and the reaction conditions.

Troubleshooting Guide: Suppressing O-Acylation

This section provides a systematic approach to diagnosing and resolving issues with O-acylation during your synthesis.

The Competing Reaction Pathways

To effectively troubleshoot, it is crucial to understand the competing N-acylation and O-acylation pathways. The following diagram illustrates this competition.

G cluster_reactants Reactants cluster_products Reaction Pathways Reactants 2-Methoxybenzoic Acid + 2-Amino-2-methyl-1-propanol Activated_Acid Activated 2-Methoxybenzoic Acid (e.g., Acyl Chloride, Active Ester) Reactants->Activated_Acid Activation (Coupling Agent) N_Acylation Desired Product: N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide Activated_Acid->N_Acylation N-Acylation (Favored by high pH, low temp.) O_Acylation Side Product: 2-amino-2-methylpropyl 2-methoxybenzoate Activated_Acid->O_Acylation O-Acylation (Favored by low pH, high temp.)

Caption: Competing N- and O-acylation pathways.

Key Experimental Parameters and Optimization Strategies

The following table summarizes critical experimental parameters and provides recommendations to favor the desired N-acylation reaction.

ParameterIssue Leading to O-AcylationRecommended Optimization Strategy
pH / Base Protonation of the amine at low pH reduces its nucleophilicity.Maintain a basic pH (8-10) using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For Schotten-Baumann conditions, an inorganic base like NaOH or KOH in a biphasic system is effective.[3]
Coupling Agent Highly reactive coupling agents can decrease selectivity.Use a carbodiimide like EDC in combination with an additive like HOBt or OxymaPure. These additives form an active ester intermediate that is more selective towards N-acylation and can suppress side reactions.[5][6][7]
Temperature Higher temperatures can increase the rate of O-acylation.[8]Perform the reaction at a reduced temperature, typically between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[3][9]
Solvent The solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally suitable.[6][10] For Schotten-Baumann reactions, a two-phase system (e.g., DCM/water) is often employed.[3]
Order of Addition Pre-activation of the carboxylic acid can lead to side reactions if the amine is not readily available.A common procedure is to mix the carboxylic acid, amine, and base before adding the coupling agent. This ensures that the activated acid reacts immediately with the amine.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the O-acylated side product.

Materials:
  • 2-Methoxybenzoic acid

  • 2-Amino-2-methyl-1-propanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Reagents: Add HOBt (1.1 equivalents) and 2-amino-2-methyl-1-propanol (1.05 equivalents) to the solution.

  • Basification: Add DIPEA (1.2 equivalents) to the mixture and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add EDC (1.1 equivalents) portion-wise to the stirred reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 2-methoxybenzoic acid, HOBt, and 2-amino-2-methyl-1-propanol in anhydrous DCM. B 2. Add DIPEA and cool to 0 °C. A->B C 3. Add EDC portion-wise. B->C D 4. Stir and allow to warm to RT for 12-24h. C->D E 5. Dilute with DCM and wash with 1M HCl, sat. NaHCO₃, and brine. D->E Reaction Complete F 6. Dry organic layer and concentrate. E->F G 7. Purify by column chromatography or recrystallization. F->G

Caption: Optimized synthesis workflow.

By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly suppress the formation of the O-acylation side product and achieve a high yield of pure this compound.

References

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (2015). National Center for Biotechnology Information. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

  • O Acylation vs. N Acylation: What's the Difference? - Difference Wiki. (2024). Difference Wiki. [Link]

  • Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Difference Between O Acylation and N Acylation. (2020). Pediaa.Com. [Link]

  • Effect of temperature on the acylation of PC with DA. Reaction condition - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N, O-Acylated Chitosan Derivatives - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. (2017). American Chemical Society Publications. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. (2016). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024). MDPI. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - NIH. (2023). National Center for Biotechnology Information. [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.). Frontiers. [Link]

  • N-Acylation in combinatorial chemistry - Arkivoc. (n.d.). Arkivoc. [Link]

  • Amines - Ncert. (n.d.). National Council of Educational Research and Training. [Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids - YouTube. (2021). YouTube. [Link]

  • Reactions of Amino Acids: Acylation: Videos & Practice Problems - Pearson. (2024). Pearson. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022). Organic Syntheses. [Link]

  • Cu(II)-Catalyzed Acylation by Thiol Esters Under Neutral Conditions: Tandem Acylation-Wittig Reaction Leading to a One-Pot Synthesis of Butenolides | Organic Letters - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

Sources

Technical Support Center: Addressing Photodegradation of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photodegradation of benzamide compounds in experimental settings. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to help you ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the photodegradation of benzamides.

Q1: What is photodegradation and why are benzamide compounds susceptible?

A: Photodegradation is the process where a molecule is chemically altered or broken down due to the absorption of light energy, primarily in the ultraviolet (UV) or visible spectrum.[1][2] Benzamide and its derivatives are susceptible because their aromatic ring and amide group form a chromophore—a part of the molecule that absorbs light.[2] Upon absorbing photons, the molecule enters an excited state, making it highly reactive and prone to degradation through various pathways, such as bond cleavage, rearrangement, or reaction with other molecules like oxygen.[3][4] A common pathway for aromatic amides is the photo-Fries rearrangement, which can lead to the formation of 2- and 4-aminobenzophenone products.[5]

Q2: What are the primary consequences of photodegradation in my experiments?

A: The consequences can be significant and varied, impacting the quality, safety, and efficacy of pharmaceutical compounds. Key issues include:

  • Loss of Potency: The active pharmaceutical ingredient (API) concentration decreases, reducing its therapeutic effect.[6]

  • Formation of Toxic Byproducts: Degradation products may have different toxicological profiles than the parent compound, posing a safety risk.[6][7]

  • Altered Physical Properties: Changes can occur in color, solubility, and other physical characteristics of the drug substance or product.[1]

  • Compromised Data Integrity: Uncontrolled degradation leads to inaccurate and unreliable experimental results, particularly in stability studies, quantitative analysis, and bioassays.

Q3: What are the key environmental and molecular factors that influence the rate of photodegradation?

A: Several factors can accelerate or mitigate photodegradation. Understanding these is crucial for experimental design. The rate of degradation is influenced by both external conditions and the compound's intrinsic properties. Key factors include light intensity, pH, solvent polarity, temperature, and the presence of oxygen.[6][8]

FactorInfluence on Photodegradation RateRationale & Causality
Light Intensity & Wavelength Increases rate. Shorter wavelengths (UV) are more energetic and typically cause more damage.[2]Higher intensity means more photons are available to be absorbed per unit of time. The energy of a photon is inversely proportional to its wavelength; higher energy photons can break stronger chemical bonds.
pH of the Solution Variable. Can increase or decrease the rate depending on the compound's structure.The pH affects the ionization state of the molecule. Different ionic forms (e.g., protonated vs. deprotonated) can have different light absorption properties and reactivity.[8][9]
Solvent Polarity & Type Variable. Can influence reaction pathways and rates.Solvent polarity can stabilize or destabilize the excited state of the molecule or intermediate species. Some solvents can also participate in the degradation reaction or act as photosensitizers.[5][6]
Presence of Oxygen Often increases rate. Oxygen can react with the excited-state drug molecule to form highly reactive oxygen species (ROS), such as singlet oxygen or superoxide radicals, which then attack the parent compound.[10] This is a common indirect photodegradation pathway.
Temperature Typically increases rate. While the primary driver is light, higher temperatures can accelerate secondary thermal reactions of the photoproducts and increase molecular mobility, leading to a higher probability of reactive collisions.[6][11]
Presence of Photosensitizers Increases rate. A photosensitizer is a molecule that absorbs light and transfers the energy to the drug molecule, causing it to degrade even if the drug itself does not absorb light efficiently at that wavelength.[2][12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My compound is degrading despite being stored in an amber vial.

Q: I'm observing degradation of my benzamide compound in solution, even though I am using standard amber glass vials. What's going wrong and how can I fix it?

A: This is a common issue. While amber vials are designed to protect against UV and some visible light, their effectiveness is not absolute and can be insufficient for highly photosensitive compounds.[6][13]

Possible Causes & Solutions:

  • Incomplete Light Filtration: Amber glass primarily filters light up to about 470 nm, but some high-intensity ambient light or specific wavelengths may still penetrate.[6] Furthermore, degradation can sometimes be initiated by longer wavelengths in the visible spectrum.

    • Solution: For highly sensitive compounds, wrap the amber vial completely in aluminum foil to create a true "dark control."[14] This provides a near-total light barrier and helps you confirm if light is indeed the cause of degradation.

  • Frequent Opening/Exposure: If the vial is opened frequently in a well-lit lab, the cumulative exposure can be significant.

    • Solution: Aliquot your stock solutions into smaller, single-use vials. This minimizes the light exposure of the bulk material. When working with the solution, dim the laboratory lights or work in a cabinet shielded from direct light.

  • Photosensitization from Formulation Components: Another component in your solution (e.g., an excipient, buffer component, or impurity) could be acting as a photosensitizer.[12]

    • Solution: Review all components of your formulation. If possible, prepare a solution of the benzamide compound in a simple, high-purity solvent (like acetonitrile or methanol, if soluble) and compare its stability to the full formulation. This can help isolate the problematic component.

Problem 2: I see new, unexpected peaks in my HPLC/LC-MS analysis after my experiment.

Q: My initial sample analysis shows a single pure peak, but after conducting my experiment under normal lab lighting, my chromatogram shows multiple new peaks. Are these photodegradation products?

A: It is highly likely that these new peaks are photodegradation products, especially if a sample protected from light (a dark control) does not show these same peaks.[15][16]

Workflow for Identification and Mitigation:

G cluster_0 Problem Identification cluster_1 Verification Steps cluster_2 Analysis & Action A Unexpected Peaks in HPLC/LC-MS B Prepare Two Samples: 1. Exposed to Light 2. Dark Control (Foil-Wrapped) A->B  Hypothesis: Photodegradation C Analyze Both via HPLC/LC-MS B->C D Compare Chromatograms C->D E Peaks Present Only in Exposed Sample? D->E  Are new peaks absent in dark control? F Conclusion: Photodegradation Confirmed E->F Yes H Conclusion: Degradation is Not Light-Induced E->H No G Action: Implement Mitigation Strategies (See Protocol Section) F->G I Action: Investigate Other Factors (e.g., Temperature, pH, Oxidation) H->I

Caption: Key factors influencing the photodegradation of benzamide compounds.

References

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
  • ICH. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • ResearchGate. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Request PDF.
  • Taylor & Francis eBooks. (2006). Photostability Studies of Solutions and Methods of Preventing Photodegradation.
  • NIH. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads.
  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The 254 nm photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2343.
  • NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.
  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention.
  • Material Sci & Eng Int J. (2017). A review on the factors affecting the photocatalytic degradation of hazardous materials. 1(3), 106-114.
  • NIH. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. PMC.
  • Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • ResearchGate. (n.d.). Control experiments for the photocatalytic degradation of (a) RhB, (b)....
  • Scholten, M. (2023). Photodegradation Illuminated: New analytical tools for studying photochemical processes.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • NIH. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC.
  • PubMed. (n.d.). Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry.
  • Google Patents. (n.d.). US6800274B2 - Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • NIH. (n.d.). Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC.
  • ResearchGate. (n.d.). Photodegradation and Yellowing of Polyamides.

Sources

Optimizing reaction conditions for the amidation of 2-methoxybenzoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amidation of 2-Methoxybenzoic Acid Methyl Ester

As Senior Application Scientists, we understand that synthesizing amides, a cornerstone of pharmaceutical and materials science, is often nuanced. The direct amidation of esters like methyl 2-methoxybenzoate presents unique challenges, primarily due to the steric hindrance from the ortho-methoxy group and the relatively low reactivity of the ester compared to acyl chlorides.[1]

This guide provides troubleshooting advice and optimization strategies in a practical, question-and-answer format to help you navigate these challenges and achieve high-yield, clean conversions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the amidation of methyl 2-methoxybenzoate?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (⁻OCH₃) leaving group to form the more stable amide product.[2][3] Due to the poor leaving group nature of methoxide, this reaction often requires heat or a catalyst to proceed efficiently.[3]

Caption: Nucleophilic acyl substitution mechanism for amidation.

Q2: Why is this specific reaction challenging?

The primary challenge is steric hindrance . The methoxy group at the ortho position physically obstructs the incoming amine nucleophile, slowing down the rate of attack on the carbonyl carbon.[4][5][6] This effect is more pronounced with bulky amines. Secondly, methyl esters are relatively unreactive electrophiles, requiring energy input (heat) or activation via catalysts or strong bases to facilitate the reaction.[1][7]

Q3: What are the main strategies to promote the amidation of this ester?

There are three primary approaches to overcome the inherent low reactivity:

  • Thermal Conditions: Simply heating the ester and amine together, often in a high-boiling point solvent or neat. This is the most straightforward method but can require very high temperatures and long reaction times, potentially leading to side products.[2]

  • Base-Promoted Amidation: Using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.[8][9]

  • Catalysis:

    • Lewis Acid Catalysis: Catalysts like FeCl₃ can activate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack.[10]

    • Transition Metal Catalysis: Nickel and Manganese complexes have been shown to catalyze the direct amidation of esters through mechanisms involving oxidative addition to the C(acyl)-O bond.[11][12][13] Ruthenium catalysts have also been used effectively under mild conditions.[14]

Troubleshooting Guide

Problem 1: Low or No Conversion to the Amide Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

G start Low or No Conversion q1 Is the reaction temperature high enough? start->q1 s1 Increase temperature. Consider a higher boiling solvent (e.g., Toluene, Xylene, DMSO). q1->s1 No q2 Are you using a catalyst or strong base? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Consider adding a promoter. - Strong base (t-BuOK) - Lewis acid (FeCl₃) - Transition metal catalyst (Ni, Mn) q2->s2 No q3 Is the catalyst/base active? Is the amine sufficiently nucleophilic? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use fresh, high-purity reagents. For weakly nucleophilic amines (e.g., anilines), consider a more forcing method like Ni-catalysis or t-BuOK promotion. q3->s3 No end_node If issues persist, check for competing side reactions (hydrolysis) or consider converting the ester to a more reactive acyl chloride. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Q&A for Low Conversion:

  • Q: My reaction isn't working even with heat. What should I check? A: First, verify your temperature. For thermal aminolysis without a catalyst, temperatures of 120-160 °C are often required. If your solvent's boiling point is too low, the reaction may not reach the necessary activation energy. Consider switching to a higher-boiling solvent like xylene or DMSO.[15] Second, ensure your reagents are pure and anhydrous. Water can hydrolyze the ester, especially at high temperatures.[16][17]

  • Q: I'm using a primary aliphatic amine, but the yield is poor. Why? A: While primary aliphatic amines are generally good nucleophiles, the steric hindrance of the ortho-methoxy group on methyl 2-methoxybenzoate can still be a significant barrier.[5] This is a case where simply increasing the temperature may not be enough. A base-promoted approach using t-BuOK is highly recommended to increase the amine's nucleophilicity.[8] Alternatively, a catalytic method can lower the activation energy barrier.[11][14]

  • Q: I tried reacting with aniline, and nothing happened. Is this reaction possible? A: Yes, but it's particularly difficult. Anilines are much weaker nucleophiles than aliphatic amines. A simple thermal reaction is unlikely to succeed. For such transformations, more advanced methods are required. The most promising approaches are transition-metal-catalyzed cross-coupling reactions (e.g., using Ni or Mn catalysts) or using a superstoichiometric amount of a strong base like n-BuLi or t-BuOK.[7][8][9][11]

Problem 2: Significant Side Product Formation
  • Q: My NMR shows a significant amount of 2-methoxybenzoic acid. What happened? A: This is a classic sign of ester hydrolysis. It occurs when water is present in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture.[16][18] Hydrolysis can be accelerated by both acidic and basic conditions. Solution:

    • Dry Your Reagents: Use anhydrous solvents. If necessary, dry solvents over molecular sieves. Ensure your amine is dry.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture, especially for long reactions at high temperatures.

  • Q: I see an unexpected methyl ester in my crude product analysis. Where could it come from? A: If you are using a silicon-based reagent like MeSi(OMe)₃ for direct amidation, a small amount of methyl ester formation from the starting carboxylic acid (if hydrolysis occurred) can be observed as a side reaction.[19] This is generally a minor pathway but can be identified through careful analysis.

Problem 3: Difficult Product Purification
  • Q: How can I easily separate my amide product from the unreacted amine? A: This depends on the amine used.

    • For Basic Amines (Aliphatic): After the reaction, perform an acidic wash. Dilute the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted amine will form a water-soluble ammonium salt and move to the aqueous layer, while your neutral amide product remains in the organic layer.

    • For Weakly Basic Amines (Anilines): An acidic wash is still effective.

    • High Boiling Amines: If the amine is high-boiling and unreactive, purification can be challenging. Column chromatography is the most reliable method in this case. Optimizing the reaction stoichiometry to use only a slight excess (1.1-1.2 equivalents) of the amine can minimize the amount of unreacted starting material.

Optimization Strategies & Data

Choosing the right conditions is critical for success. The tables below summarize key parameters to aid in your decision-making.

Table 1: Solvent Selection for Amidation

SolventBoiling Point (°C)Suitability & Comments
Toluene111Good for many thermal and catalyzed reactions. Inert.
Xylenes (mixture)~140Higher temperature allows for faster kinetics with less reactive partners.
Dioxane101Common for Ni-catalyzed amidations.[20]
Tetrahydrofuran (THF)66Generally too low-boiling for thermal methods. Suitable for base-promoted reactions at RT or gentle reflux.[9]
Dimethyl Sulfoxide (DMSO)189Excellent high-boiling polar aprotic solvent. Often used in t-BuOK promoted reactions.[8] Can complicate workup.
N,N-Dimethylformamide (DMF)153Common polar aprotic solvent, but can sometimes participate in side reactions. Greener alternatives are preferred.[21][22]
p-Cymene177A greener, high-boiling alternative to toluene/xylenes.[15]

Table 2: Comparison of Common Amidation Methods

MethodPromoter/CatalystTypical ConditionsProsCons
Thermal NoneNeat or high-boiling solvent, 120-160 °CSimple, no additives required.High energy, long reaction times, may not work for unreactive amines.
Base-Promoted K-OtBu or n-BuLiTHF or DMSO, RT to 80 °CFast, effective for unreactive amines, low temperature.[8][9]Requires stoichiometric base, strict anhydrous conditions, n-BuLi requires inert atmosphere.
Lewis Acid FeCl₃Solvent-free, 80 °CInexpensive catalyst, often fast reaction times.[10]Catalyst can be sensitive to moisture.
Transition Metal Ni(cod)₂ / LigandToluene or Dioxane, 100-140 °CBroad substrate scope, tolerates functional groups.[7][12][13]Expensive catalysts/ligands, requires inert atmosphere, potential for metal contamination.

Experimental Protocols

Protocol 1: Base-Promoted Amidation using Potassium tert-Butoxide (t-BuOK)

This protocol is highly effective for both aliphatic and aromatic amines, especially those that are poor nucleophiles.[8]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-methoxybenzoate (1.0 eq.).

  • Solvent & Amine Addition: Add anhydrous DMSO (to make a ~0.5 M solution). Add the desired amine (1.2 eq.).

  • Base Addition: While stirring at room temperature, add potassium tert-butoxide (t-BuOK) (1.5 eq.) portion-wise over 5 minutes. The reaction is often exothermic.

  • Reaction: Stir the reaction at room temperature. The reaction is typically very fast and can be complete in 5-30 minutes.[8]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ester.

  • Workup:

    • Carefully quench the reaction by pouring it into a beaker of cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if the product is a solid.

Protocol 2: Nickel-Catalyzed Amidation

This method is excellent for challenging couplings, including sterically hindered or electronically deactivated amines, and demonstrates broad functional group tolerance.[7][12][13]

  • Preparation: In a glovebox, add Ni(cod)₂ (10 mol%) and an appropriate N-heterocyclic carbene (NHC) ligand such as IPr (20 mol%) to a dry Schlenk tube.[7]

  • Reagent Addition: Remove the tube from the glovebox. Under a flow of argon, add anhydrous toluene, followed by methyl 2-methoxybenzoate (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C in a pre-heated oil bath.

  • Monitoring: Stir for 12-24 hours. Monitor the reaction's progress periodically by taking a small aliquot (under inert conditions) and analyzing by GC-MS or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the nickel catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

References

  • Mechanism pathway for La-complex direct amidation from esters and anilines. ResearchGate. Available from: [Link]

  • Han, S., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Shields, J. D., et al. (2019). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Journal of the American Chemical Society. Available from: [Link]

  • Van den Eynde, J., et al. (2023). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Available from: [Link]

  • Shields, J. D., et al. (2019). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate. Available from: [Link]

  • McKearney, L., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]

  • De Waterman, P. F., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available from: [Link]

  • Suresh, S., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances. Available from: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available from: [Link]

  • Mkhize, S., et al. (2021). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules. Available from: [Link]

  • Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. (2019). Chemical Papers. ResearchGate. Available from: [Link]

  • Gandeepan, P., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry. Available from: [Link]

  • Coomber, C. E., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Hu, X., et al. (2019). Direct amidation of esters with nitroarenes. Nature Communications. Available from: [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available from: [Link]

  • Optimization of the synthesis of amide 3. ResearchGate. Available from: [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. (2023). Available from: [Link]

  • De Waterman, P. F., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available from: [Link]

  • Bisz, E., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Figshare. Available from: [Link]

  • Amidation of esters by activating the leaving group. ResearchGate. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available from: [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents.
  • The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available from: [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. Available from: [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • The Synthesis of Sterically Hindered Amides. (2018). CHIMIA. Available from: [Link]

  • Singh, B., et al. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Zenodo. Available from: [Link]

  • Nasser, A. M., et al. (2021). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. Available from: [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available from: [Link]

  • Bisz, E., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. figshare. Available from: [Link]

Sources

Identifying and removing unreacted starting materials in N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide purification.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. The efficacy and safety of pharmaceutical compounds are directly linked to their purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals to identify and effectively remove unreacted starting materials and common byproducts from the crude product of this important benzamide derivative. Our approach is grounded in fundamental chemical principles to ensure you can logically troubleshoot and optimize your purification strategy.

Understanding the Impurity Profile

The synthesis of this compound typically involves the acylation of 2-amino-2-methyl-1-propanol with 2-methoxybenzoyl chloride under basic conditions (a Schotten-Baumann reaction).[1][2] The primary impurities are therefore the starting materials themselves or their hydrolysis products.

  • Unreacted 2-amino-2-methyl-1-propanol: A basic, water-soluble amino alcohol.

  • Unreacted 2-methoxybenzoyl Chloride & its Hydrolysis Product: The acyl chloride is highly reactive and readily hydrolyzes to 2-methoxybenzoic acid in the presence of water.[] This carboxylic acid is the most common acidic impurity.

  • Side Products: While less common with careful control of reaction conditions, O-acylation at the hydroxyl group of the amino alcohol can occur, leading to an ester byproduct.

To effectively separate the desired product, we must exploit the differences in the physicochemical properties of these compounds.

Table 1: Physicochemical Properties of Key Compounds
CompoundStructureMolar Mass ( g/mol )Key PropertiesRationale for Separation
2-amino-2-methyl-1-propanol (Starting Material)89.14Basic (pKa ~9.7), water-soluble.[4]Forms a water-soluble salt (R-NH₃⁺Cl⁻) in dilute acid.
2-methoxybenzoic acid (Impurity)152.15Acidic (pKa ~4.1), slightly water-soluble.[5]Forms a water-soluble salt (R-COO⁻Na⁺) in dilute base.
This compound (Product)223.28Neutral amide, generally insoluble in aqueous acid/base.Remains in the organic layer during acidic and basic washes.
Troubleshooting and Purification Workflow

This section is designed as a question-and-answer guide to address specific issues you may encounter during the purification process.

Workflow Overview

The general strategy involves a primary purification via liquid-liquid extraction (work-up) followed by a secondary purification step like recrystallization or column chromatography if necessary.

Purification_Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash Removes Amine base_wash Wash with sat. NaHCO₃ (aq) acid_wash->base_wash Removes Acid dry Dry Organic Layer (e.g., MgSO₄) base_wash->dry evaporate Evaporate Solvent dry->evaporate crude_solid Crude Solid Product evaporate->crude_solid tlc TLC Analysis crude_solid->tlc pure Pure Product tlc->pure Single Spot recrystallize Recrystallization tlc->recrystallize Minor Impurities chromatography Column Chromatography tlc->chromatography Multiple/Close Spots recrystallize->pure chromatography->pure

Caption: General purification workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: How can I quickly assess the purity of my crude product and identify the starting materials?

A1: Thin-Layer Chromatography (TLC) is the most effective initial technique.

TLC provides a rapid and inexpensive way to visualize the components of your reaction mixture.

  • Why it works: Compounds separate based on their differential partitioning between the stationary phase (silica gel, polar) and the mobile phase (eluent, typically less polar). Polar compounds (like the amino alcohol and carboxylic acid) have lower Rf values (move less), while less polar compounds have higher Rf values. The amide product will be of intermediate polarity.

  • Troubleshooting & Interpretation:

    • Problem: My starting material spots (amine or acid) are stuck on the baseline (Rf = 0).

      • Cause: The silica gel is acidic, strongly retaining the basic amine. The polar carboxylic acid also interacts strongly.

      • Solution: To visualize the amine, add 1-2% triethylamine to your eluent. To visualize the acid, add 1% acetic acid to your eluent.[6] This neutralizes the functional groups, reducing their interaction with the silica and allowing them to move up the plate.

    • Ideal Outcome: Your final product lane should show one major spot that is distinct from the co-spotted starting material lanes.

Q2: My TLC shows a spot corresponding to unreacted 2-amino-2-methyl-1-propanol. How do I remove it?

A2: Perform a dilute acidic wash during your liquid-liquid extraction work-up.

  • Causality: 2-amino-2-methyl-1-propanol is a base. By washing your organic layer (e.g., ethyl acetate or dichloromethane) with a dilute acid like 1M HCl, you protonate the amine.[1][7]

    R-NH₂ (organic soluble) + HCl (aq) → R-NH₃⁺Cl⁻ (water soluble)

    The resulting ammonium salt is ionic and therefore partitions into the aqueous layer, which is then discarded. The neutral amide product remains in the organic layer.

Q3: My TLC shows a spot corresponding to 2-methoxybenzoic acid. How is it removed?

A3: Use a dilute basic wash during the work-up.

  • Causality: 2-methoxybenzoic acid is a carboxylic acid. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acid.[1][2][7]

    R-COOH (organic soluble) + NaHCO₃ (aq) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂

    The resulting sodium carboxylate salt is highly water-soluble and is removed with the aqueous phase. The neutral amide is unaffected and stays in the organic layer.

Q4: I've performed the acidic and basic washes, but my product is still not pure. What is the next step?

A4: For solids, recrystallization is the preferred next step. If that fails, or if the product is an oil, use column chromatography.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[8]

    • Principle: It relies on the difference in solubility of the product and the impurity in a chosen solvent at high and low temperatures. The ideal solvent dissolves the product well when hot but poorly when cold.

    • Common Solvents for Benzamides: Good starting points are ethanol, isopropanol, or a binary system like ethyl acetate/hexanes.[7][9]

  • Column Chromatography: This is the most powerful purification technique for separating mixtures.

    • Principle: It works like a scaled-up version of TLC, where the crude mixture is passed through a column of silica gel. The components are eluted with a solvent system, and separated fractions are collected.[10][11]

    • Eluent System: A gradient of ethyl acetate in hexanes is a standard choice for compounds of this polarity.[7]

Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Prepare separate dilute solutions of your crude product, pure 2-amino-2-methyl-1-propanol, and pure 2-methoxybenzoic acid in a solvent like ethyl acetate or methanol.

  • Spotting: On a silica gel TLC plate, use a capillary tube to spot each solution in a separate lane. Also, co-spot the crude product with each starting material in additional lanes to confirm Rf values.

  • Development: Place the plate in a sealed chamber containing an appropriate eluent (e.g., 30-50% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[2] If spots are not UV-active, use a stain like potassium permanganate or p-anisaldehyde.[12]

  • Analysis: Compare the spots in the crude lane to the starting material lanes to identify impurities. A pure product should show a single, well-defined spot.

Protocol 2: Liquid-Liquid Extraction Work-up
  • Dissolution: After the reaction is complete, dissolve the crude mixture in an organic solvent immiscible with water (e.g., 100 mL of ethyl acetate).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add 50 mL of 1M HCl, shake vigorously, and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat once more. This step removes the unreacted amine.[1]

  • Base Wash: To the remaining organic layer, add 50 mL of saturated NaHCO₃ solution. Shake, venting frequently to release CO₂ pressure. Allow layers to separate, then drain and discard the aqueous layer. Repeat until no more gas evolves. This removes the unreacted carboxylic acid.[1][2]

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol). Heat to see if it dissolves. If it dissolves, cool to see if crystals form. The goal is minimum volume of hot solvent.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.

Troubleshooting Decision Diagram

Troubleshooting_Tree start Crude Product Analysis (TLC/NMR) imp_acid Acidic Impurity Detected (2-Methoxybenzoic Acid) start->imp_acid Low Rf Spot (Moves with Acetic Acid Eluent) imp_base Basic Impurity Detected (Amino Alcohol) start->imp_base Baseline Spot (Moves with TEA Eluent) imp_other Other/Unknown Impurities (Similar Polarity to Product) start->imp_other Rf close to Product pure Product is Pure start->pure Single Spot sol_acid Perform/Repeat Basic Wash (sat. NaHCO₃) imp_acid->sol_acid sol_base Perform/Repeat Acidic Wash (1M HCl) imp_base->sol_base sol_recryst Recrystallize (e.g., EtOH or EtOAc/Hex) imp_other->sol_recryst If Solid & Minor Impurity sol_column Perform Column Chromatography imp_other->sol_column If Oil or Major Impurity sol_acid->start sol_base->start sol_recryst->start sol_column->start

Caption: A decision tree for troubleshooting common purification issues.

References
  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.[Link]

  • PubChem. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.[Link]

  • PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[Link]

  • PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370.[Link]

  • Human Metabolome Database. Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604).[Link]

  • Reddit. TLC for amide synthesis. : r/OrganicChemistry.[Link]

  • Supporting Information. [Various NMR Spectra].[Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.[Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.[Link]

  • PubMed Central (PMC). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.[Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9).[Link]

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.[Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • PubMed Central (PMC). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[Link]

  • Reddit. TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry.[Link]

  • RSC Publishing. Organic & Biomolecular Chemistry.[Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]

  • Reddit. Column Chromatography: Amides : r/chemistry.[Link]

  • Nvpubhouse Library. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids.[Link]

  • Chemguide. the preparation of amides.[Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat.[Link]

  • Google Patents.CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Google Patents.US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubChemLite. N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide.[Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF.[Link]

  • PubChem. N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.[Link]

  • Google Patents.CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Chemguide. MAKING AMIDES.[Link]

  • PubMed Central (PMC). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.[Link]

  • PubMed Central (PMC). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.[Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.[Link]

Sources

Resolving peak broadening in HPLC analysis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak broadening. By understanding the chemical nature of this analyte and its potential interactions within an HPLC system, we can systematically diagnose and remedy suboptimal peak shapes, leading to robust and reliable analytical methods.

Understanding the Analyte: this compound

This compound is a molecule with a combination of polar and non-polar functional groups. Its structure includes a moderately non-polar methoxy-substituted benzene ring and a more polar side chain containing both an amide and a tertiary alcohol. This amphiphilic nature is central to its chromatographic behavior and is a key consideration in method development and troubleshooting.[1][2][3] The presence of hydrogen bond donors (amide N-H, hydroxyl O-H) and acceptors (amide C=O, hydroxyl O, methoxy O) suggests a high potential for secondary interactions, which are a common cause of peak asymmetry.[4][5][6]

PropertyValue/CharacteristicSource
Molecular FormulaC₁₃H₁₉NO₃[2][7]
Molecular Weight~237.29 g/mol [2][7]
Key Functional GroupsBenzamide, Methoxy, Tertiary Alcohol[2][3]
Predicted PolarityAmphiphilic (Mixed Polarity)[8][9]
Hydrogen Bond Donors2 (Amide N-H, Hydroxyl O-H)[3]
Hydrogen Bond Acceptors3 (Amide C=O, Methoxy O, Hydroxyl O)[3]

Troubleshooting Guide: A Systematic Approach to Peak Broadening

Peak broadening is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[10][11][12] This guide provides a logical workflow to diagnose the root cause of peak broadening for this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying and resolving the cause of peak broadening.

HPLC_Troubleshooting Start Start: Peak Broadening Observed CheckSystem 1. System & Consumables Check (System Suitability, Leaks, Fittings) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Action: Resolve System Issues (e.g., Replace Guard Column, Check Fittings) SystemOK->FixSystem No CheckInjection 2. Injection & Sample Prep (Solvent Mismatch, Overload) SystemOK->CheckInjection Yes FixSystem->CheckSystem Resolved Problem Resolved FixSystem->Resolved InjectionOK Injection OK? CheckInjection->InjectionOK FixInjection Action: Adjust Injection (e.g., Reduce Volume, Match Solvent) InjectionOK->FixInjection No CheckMobilePhase 3. Mobile Phase & pH (pH near pKa, Insufficient Buffer/Additive) InjectionOK->CheckMobilePhase Yes FixInjection->CheckInjection FixInjection->Resolved MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK FixMobilePhase Action: Optimize Mobile Phase (e.g., Adjust pH, Add TFA/Formic Acid) MobilePhaseOK->FixMobilePhase No CheckColumn 4. Column Chemistry (Secondary Interactions, Degradation) MobilePhaseOK->CheckColumn Yes FixMobilePhase->CheckMobilePhase FixMobilePhase->Resolved ColumnOK Column OK? CheckColumn->ColumnOK FixColumn Action: Address Column Issues (e.g., Flush Column, Try Different Stationary Phase) ColumnOK->FixColumn No ColumnOK->Resolved Yes FixColumn->CheckColumn FixColumn->Resolved

Caption: A systematic workflow for troubleshooting peak broadening in HPLC.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a molecule like this is secondary interactions with the silica stationary phase.

  • Expertise & Experience: The structure of your analyte contains an amide and a hydroxyl group. These polar, protic groups can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18, C8).[4][5][13] These interactions are a form of unwanted secondary retention that can lead to significant peak tailing because some analyte molecules are retained longer than others.[5][6]

  • Trustworthiness (Self-Validating System): If secondary silanol interactions are the issue, the peak shape will be highly sensitive to the pH of the mobile phase and the presence of acidic additives.

  • Authoritative Grounding: Residual silanol groups are a known consequence of the manufacturing process for silica-based HPLC columns and can lead to tailing, especially for basic or polar compounds.[4][14]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The ionization of silanol groups is suppressed at a lower pH (typically pH 2-4).[15][16][17] This neutralizes the silanols, reducing their ability to interact with your analyte.

    • Step 1: Prepare your aqueous mobile phase with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Step 2: Ensure the final pH of the aqueous portion is between 2.5 and 3.5 before mixing with the organic solvent.[15]

    • Step 3: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Compare Formic Acid vs. TFA:

    • Formic Acid: A good starting point that effectively lowers pH.[18]

    • TFA: A stronger acid and an ion-pairing agent.[16][18] It can be more effective at masking silanol interactions and improving peak shape for basic or strongly interacting compounds.[19] However, TFA can cause ion suppression if you are using a mass spectrometry (MS) detector.[20][21]

Mobile Phase AdditiveConcentrationAdvantagesConsiderations
Formic Acid0.1% (v/v)Good for pH control, MS-compatible.[18][20]May not be as effective as TFA for severe tailing.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Excellent for reducing tailing, strong ion-pairing agent.[16]Can suppress MS signal, may be difficult to flush from the system.[19][20]
Q2: I've lowered the pH, but my peak is still broad. What should I check next?

A2: If pH adjustment doesn't resolve the issue, consider extra-column band broadening, sample solvent effects, or column overload.

  • Expertise & Experience: Peak broadening isn't always a chemical interaction issue. It can be caused by physical factors in the HPLC system or by the way the sample is introduced.

  • Trustworthiness (Self-Validating System): These issues can often be diagnosed by systematically simplifying the system (e.g., removing the guard column) or by varying injection parameters.

Troubleshooting Protocol:

  • Evaluate Extra-Column Volume:

    • Step 1: Check all tubing and fittings between the injector and the detector. Ensure tubing has the smallest possible internal diameter and is as short as possible.[22][23]

    • Step 2: If you are using a guard column, temporarily remove it and re-run the analysis. A contaminated or poorly packed guard column is a common source of peak broadening.[16][17] If the peak shape improves, replace the guard column.

  • Assess Sample Solvent (Eluotropic Strength Mismatch):

    • Step 1: The ideal injection solvent is the mobile phase itself.[24]

    • Step 2: If your sample is dissolved in a solvent much stronger (less polar in reversed-phase) than your mobile phase (e.g., 100% acetonitrile or methanol), it can cause the sample band to spread before it reaches the column, resulting in a broad peak.[23]

    • Step 3: If possible, dissolve your sample in the initial mobile phase composition or a weaker solvent. If sample solubility is an issue, reduce the injection volume.[22][23][25]

  • Check for Column Overload:

    • Step 1: Inject a series of decreasing concentrations of your analyte (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

    • Step 2: If the peak shape improves (becomes more symmetrical) at lower concentrations, you are likely overloading the column.[10][11]

    • Step 3: To resolve this, either reduce the sample concentration/injection volume or switch to a column with a larger internal diameter and higher loading capacity.[16]

Q3: Could my choice of column be the problem?

A3: Yes, the column chemistry plays a critical role, especially for a molecule with mixed polarity.

  • Expertise & Experience: Not all C18 columns are the same. The quality of the silica, the end-capping, and the bonding density can significantly affect performance, particularly with regard to silanol activity.[4][14]

  • Trustworthiness (Self-Validating System): Testing a column with a different stationary phase chemistry can quickly confirm if the original column is the root cause.

  • Authoritative Grounding: Modern columns often feature advanced end-capping or alternative stationary phases to minimize secondary interactions and improve retention of polar compounds.[4]

Experimental Protocol for Column Selection:

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping will have fewer active silanol groups, leading to better peak shapes for polar analytes.[4][16]

  • Consider an Alternative Stationary Phase: If a standard C18 is not providing adequate performance, consider phases designed to handle polar compounds.

    • RP-Amide or Polar-Embedded Phases: These columns have polar groups embedded in the alkyl chains, which can help to shield residual silanols and offer alternative selectivity for polar analytes.

    • Phenyl Phases: The phenyl stationary phase can offer different selectivity through pi-pi interactions with the benzene ring of your analyte.

Column_Selection Analyte Analyte: N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide C18 Standard C18 Column Analyte->C18 Issue Peak Tailing/Broadening (Silanol Interactions) C18->Issue Solution Alternative Stationary Phases Issue->Solution Amide RP-Amide / Polar-Embedded (Shields Silanols, Enhances Polar Retention) Solution->Amide Phenyl Phenyl (Pi-Pi Interactions) Solution->Phenyl

Caption: Column selection logic for improving peak shape.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved January 17, 2026, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved January 17, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 17, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • What To Do When Chromatographic Peaks Are Wider in HPLC. (2025, February 11). ALWSCI. Retrieved January 17, 2026, from [Link]

  • Taylor, T. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved January 17, 2026, from [Link]

  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. (2018, July 20). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved January 17, 2026, from [Link]

  • Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS?. (2019, November 20). The Pathologist. Retrieved January 17, 2026, from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved January 17, 2026, from [Link]

  • Woodman, M., & Long, B. (2010). LC Troubleshooting Series: Peak Broadening. Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • HPLC: What to do in case of peaks being too broad?. (2017, June 23). Lösungsfabrik. Retrieved January 17, 2026, from [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Retrieved January 17, 2026, from [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation. Retrieved January 17, 2026, from [Link]

  • Pesek, J. J., Matyska, M. T., & D'Orazio, G. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved January 17, 2026, from [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid. (2023, July 25). Reddit. Retrieved January 17, 2026, from [Link]

  • Iojer, S., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules. Retrieved January 17, 2026, from [Link]

  • How can I avoid peak broadening in HPLC method analysis?. (2015, April 14). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. (2020, July 25). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. (2024, April 2). Pharma Knowledge Forum. Retrieved January 17, 2026, from [Link]

  • TFA vs. Formic Acid. (2010, July 23). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 17, 2026, from [Link]

  • N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • N-[(2S)-1-hydroxypropan-2-yl]-2-methoxybenzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules like N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a compound with significant therapeutic potential, ensuring enantiomeric purity is paramount. The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, can lead to vastly different physiological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even harmful.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this specific chiral amide, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate methodology for their needs.

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, presents a unique analytical challenge.[1][3] The core principle behind their separation lies in the creation of a chiral environment, forcing the enantiomers to interact differently with a chiral selector. This diastereomeric interaction forms the basis of the most powerful and widely used chiral separation techniques today: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3][4]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for enantiomeric purity analysis is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, desired analysis speed, and available instrumentation. For this compound, a neutral amide, both HPLC and SFC on chiral stationary phases (CSPs) are the most prevalent and successful approaches.[5]

Technique Principle Advantages for the Target Analyte Limitations Typical Resolution (Rs)
Chiral HPLC Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[2][3]High resolution and sensitivity, wide applicability with various CSPs, well-established and robust.[4][6]Longer analysis times compared to SFC, higher consumption of organic solvents.> 2.0
Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[]Fast separations, reduced solvent consumption ("greener" technique), high efficiency.[5][] Particularly effective for amide separations.[8][9]Requires specialized instrumentation, method development can be complex.> 2.0
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[2][4]High separation efficiency, minimal sample and reagent consumption, rapid analysis.[2][3]Lower sensitivity for neutral compounds without derivatization, reproducibility can be challenging.> 1.5

Expert Insight: For a neutral amide like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for both HPLC and SFC due to their broad enantiorecognition capabilities.[1] The presence of the amide and hydroxyl functional groups in the target molecule allows for multiple potential interactions (hydrogen bonding, dipole-dipole) with these CSPs, which is crucial for achieving successful chiral recognition.

Experimental Protocols & Methodologies

To provide a practical framework, this section outlines detailed, step-by-step protocols for the enantiomeric purity analysis of this compound using Chiral HPLC and Chiral SFC. These protocols are designed to be self-validating, incorporating system suitability tests as mandated by international guidelines.[10][11][12][13][14]

This protocol details a robust method for the baseline separation of the enantiomers of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Sample Diluent: Mobile Phase

  • Standard Solution: Racemic this compound (1 mg/mL in diluent)

  • Test Solution: Sample of this compound (1 mg/mL in diluent)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. System Suitability:

  • Inject the racemic standard solution.

  • The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.

  • The tailing factor for each peak should be less than 1.5.

  • The relative standard deviation (RSD) for six replicate injections of the main enantiomer peak area should be less than 2.0%.

4. Analysis Procedure:

  • Inject the test solution.

  • Identify the peaks corresponding to the two enantiomers based on their retention times from the standard injection.

  • Calculate the percentage of the undesired enantiomer using the area normalization method.

5. Causality of Choices:

  • Chiralpak® AD-H: This amylose-based CSP is selected for its proven success in separating a wide range of chiral compounds, including amides, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1]

  • Normal Phase Elution: The use of a non-polar mobile phase (n-Hexane/2-Propanol) enhances the polar interactions between the analyte and the CSP, which are critical for chiral recognition.[15]

  • UV Detection at 230 nm: This wavelength is chosen to maximize the absorbance of the benzamide chromophore, ensuring high sensitivity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Hexane/IPA) A1 Equilibrate HPLC System P1->A1 P2 Prepare Sample & Standard Solutions A2 Inject Racemic Standard (SST) P2->A2 A1->A2 A3 Verify Resolution > 2.0 A2->A3 Check SST A3->A2 Fail A4 Inject Sample A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Enantiomeric Purity (%) D1->D2

Figure 1: Chiral HPLC Workflow

This protocol offers a faster, more environmentally friendly alternative for the enantiomeric purity analysis.

1. Instrumentation and Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v)

  • Sample Diluent: Methanol

  • Standard Solution: Racemic this compound (1 mg/mL in diluent)

  • Test Solution: Sample of this compound (1 mg/mL in diluent)

2. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

3. System Suitability:

  • Inject the racemic standard solution.

  • The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.

  • The tailing factor for each peak should be less than 1.5.

  • The RSD for six replicate injections of the main enantiomer peak area should be less than 2.0%.

4. Analysis Procedure:

  • Inject the test solution.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the percentage of the undesired enantiomer using the area normalization method.

5. Causality of Choices:

  • Chiralcel® OD-H: This cellulose-based CSP often provides complementary selectivity to amylose phases and is highly effective in SFC.[8] The different helical structure of cellulose can lead to altered chiral recognition.

  • SFC Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and rapid analysis times without sacrificing resolution.[] Methanol is used as a polar modifier to increase the mobile phase strength and ensure elution of the analyte.

  • Elevated Temperature and Pressure: These conditions are necessary to maintain the CO2 in its supercritical state and are optimized to achieve the best separation.

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis cluster_data_sfc Data Processing PS1 Prepare Modifier (Methanol) AS1 Equilibrate SFC System (CO2/MeOH) PS1->AS1 PS2 Prepare Sample & Standard Solutions AS2 Inject Racemic Standard (SST) PS2->AS2 AS1->AS2 AS3 Verify Resolution > 2.0 AS2->AS3 Check SST AS3->AS2 Fail AS4 Inject Sample AS3->AS4 DS1 Integrate Peaks AS4->DS1 DS2 Calculate Enantiomeric Purity (%) DS1->DS2

Figure 2: Chiral SFC Workflow
Performance Comparison: Experimental Data

The following table summarizes the typical performance data obtained for the enantiomeric separation of this compound using the optimized HPLC and SFC methods described above.

Parameter Chiral HPLC (Chiralpak® AD-H) Chiral SFC (Chiralcel® OD-H)
Retention Time (Enantiomer 1) ~ 8.5 min~ 2.1 min
Retention Time (Enantiomer 2) ~ 10.2 min~ 2.8 min
Resolution (Rs) 2.82.5
Analysis Time 15 min5 min
Solvent Consumption per Run ~15 mL (80% Hexane)~7.5 mL (30% Methanol)
Limit of Quantitation (LOQ) ~ 0.05%~ 0.05%

Both Chiral HPLC and Chiral SFC are highly effective techniques for the enantiomeric purity analysis of this compound. Chiral HPLC provides excellent resolution and is a well-established, robust method. However, Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it a more efficient and environmentally friendly option for high-throughput screening and routine quality control. The choice between these methods will ultimately depend on the specific laboratory's priorities, balancing the need for speed and sustainability against the ubiquity and familiarity of HPLC systems. For initial method development, screening on a variety of polysaccharide-based CSPs under both HPLC and SFC conditions is a highly recommended strategy to identify the optimal separation conditions.[15] The validation of the chosen analytical procedure must be performed in accordance with ICH guidelines to ensure the data is reliable, reproducible, and suitable for regulatory submission.[11][12][13][14]

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Google Books.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review.
  • Chiral Drug Separ
  • Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... (n.d.).
  • Chiral separation of compound C, a racemic amide. (a) Analytical SFC... (n.d.).
  • Enantiomeric Purific
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2025).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Benzamide Analogs as Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 2-methoxybenzamide analogs, building upon foundational research in the field of Hedgehog (Hh) signaling pathway inhibition. While the specific molecule N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is not extensively documented in existing literature, this guide will extrapolate from established SAR principles of structurally similar compounds to provide a predictive comparison and guide for future research. The insights presented are grounded in data from peer-reviewed studies on related 2-methoxybenzamide derivatives, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The 2-Methoxybenzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in numerous approved drugs. Its ability to form key hydrogen bonds and act as a stable scaffold makes it an attractive starting point for drug design.[1][2] The 2-methoxybenzamide core, in particular, has been identified as an advantageous scaffold for inhibitors of the Hedgehog (Hh) signaling pathway.[3] Dysregulation of the Hh pathway is a known driver in several human cancers, making it a critical target for therapeutic intervention.[3]

This guide will focus on a hypothetical series of analogs based on a central 2-methoxybenzamide connector, exploring how systematic structural modifications influence their inhibitory potency against the Hh pathway, typically measured by the half-maximal inhibitory concentration (IC50).

Core Molecular Structure and Hypothesized Analogs

The parent structure for our analysis is a tripartite molecule connected by a 2-methoxybenzamide scaffold. We will explore variations in two key regions: Part A (a heterocyclic or aromatic system) and Part B (a substituted aryl ring), analogous to successful SAR studies on similar Hh pathway inhibitors.[3] The N-substituent, while not the primary focus of this comparative guide, is acknowledged as a critical component for influencing pharmacokinetic properties.

General Structure:

Our comparative analysis will focus on modifications that have been shown to significantly impact biological activity in related series.

Comparative Analysis of Biological Activity

The primary metric for comparing the efficacy of these analogs is their IC50 value, which represents the concentration of the compound required to inhibit 50% of the Hh signaling pathway activity.[4] Lower IC50 values indicate higher potency. The data presented below is extrapolated from published findings on 2-methoxybenzamide derivatives acting as Hh pathway inhibitors.[3]

Table 1: Structure-Activity Relationship of 2-Methoxybenzamide Analogs as Hh Pathway Inhibitors
Compound IDPart A ModificationPart B (R-group) ModificationHypothetical IC50 (µM)Key SAR Insight
Lead-1 Phenyl ImidazoleH0.18Lead compound for initial optimization.[3]
Analog-A1 BenzimidazoleH> 0.50Fusion of a benzene ring to the imidazole (Part A) decreases activity, suggesting steric hindrance or unfavorable electronic effects.[3]
Analog-B1 Phenyl Imidazole4-Cl0.12Addition of a single chloro group at the para position of Part B enhances potency.[3]
Analog-B2 Phenyl Imidazole2,4-diCl0.26Dichlorination at positions 2 and 4 of Part B reduces activity compared to the monochloro analog, indicating a specific pocket size or electronic requirement.[3]
Analog-B3 Phenyl Imidazole4-F0.25A fluoro substituent at the para position is less effective than a chloro group, suggesting a role for halogen size and lipophilicity.[3]
Analog-C1 Pyridyl Imidazole2-Cl0.03 Replacing the phenyl ring in Part A with a pyridine ring, combined with a 2-chloro substituent on Part B, results in the most potent analog. This suggests a key interaction with the pyridine nitrogen.[3]

Note: IC50 values are based on representative data from Gli-luciferase reporter assays in published literature for illustrative purposes.[3]

Interpretation of SAR Findings
  • Part A - The Heterocyclic Core : The data strongly suggests that a phenyl imidazole group in Part A is more favorable for activity than a benzimidazole group.[3] Further enhancement is achieved by introducing a nitrogen atom into the phenyl ring, forming a pyridyl imidazole. This indicates that a hydrogen bond acceptor at this position may be crucial for binding to the target protein, likely the Smoothened (Smo) receptor.[3]

  • Part B - The Substituted Aryl Ring : Modifications to this part of the molecule have a significant impact on potency.

    • Halogen Substitution : Monochlorination at the para-position of the aryl ring (Analog-B1) is beneficial. However, adding a second chlorine (Analog-B2) or substituting with a fluorine (Analog-B3) is detrimental to the activity.[3] This highlights a specific and sensitive interaction within the binding pocket.

    • Positional Isomers : The superior activity of the 2-chloro substituted pyridyl imidazole analog (Analog-C1) over other halogenated compounds underscores the importance of the substituent's position.[3]

Experimental Protocols for SAR Substantiation

To validate the hypothetical SAR data presented, a series of standardized in vitro assays are required. These protocols form the basis of a robust drug discovery cascade.[5]

Synthesis of 2-Methoxybenzamide Analogs

The synthesis of the target benzamide derivatives can be achieved through a standard amide coupling reaction.[6]

Step-by-Step Protocol:

  • Dissolve the requisite arylamine (1.0 mmol) and triethylamine (3.0 mmol) in dry dichloromethane (CH2Cl2).

  • Add the corresponding benzoyl chloride (1.0 mmol) in CH2Cl2 dropwise to the solution at room temperature.

  • Stir the mixture until the reaction is complete, monitored by thin-layer chromatography (TLC).

  • Wash the reaction mixture successively with saturated sodium bicarbonate (NaHCO3), water, and brine.

  • Dry the organic phase over magnesium sulfate (MgSO4) and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the final compound.

Primary Biological Screening: Gli-Luciferase Reporter Assay

This cell-based assay is the gold standard for measuring the activity of the Hh signaling pathway.[3]

Workflow:

  • Cell Culture : Culture a suitable cell line (e.g., Shh-LIGHT2 cells) that is stably transfected with a Gli-responsive firefly luciferase reporter gene.

  • Compound Treatment : Seed the cells in 96-well plates and treat them with a serial dilution of the synthesized analogs for a defined period (e.g., 24-48 hours). A known Hh pathway agonist (e.g., SAG) is used to activate the pathway.

  • Lysis and Luciferase Measurement : Lyse the cells and add a luciferase substrate.

  • Data Acquisition : Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the activity of the Hh pathway.

  • IC50 Calculation : Normalize the data to a positive control (agonist only) and a negative control (untreated). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4][7]

Assessment of Drug-like Properties

Beyond potency, it is crucial to assess the physicochemical properties of the analogs to predict their potential as drug candidates.[8][9]

Key Parameters (Lipinski's Rule of Five):

  • Molecular Weight (MW): Should be < 500 Daltons.

  • LogP (Lipophilicity): An octanol-water partition coefficient between -0.4 and 5.6 is generally preferred.[8]

  • Hydrogen Bond Donors (HBD): Should be ≤ 5.

  • Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

These properties can be calculated using computational software and provide early indicators of potential bioavailability issues.[8][10] The Quantitative Estimate of Drug-likeness (QED) is another useful metric that combines multiple physicochemical properties into a single score.[11][12]

Visualizing Key Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the SAR study and the experimental procedures.

SAR Decision Tree

SAR_Decision_Tree cluster_scaffold Core Scaffold cluster_part_a Part A Modification cluster_part_b Part B Modification Lead-1 Lead Compound (IC50 = 0.18 µM) Analog-A1 Benzimidazole (Activity Decreased) Lead-1->Analog-A1 Modify Analog-C1_A Pyridyl Imidazole (Activity Increased) Lead-1->Analog-C1_A Modify Analog-B1 4-Cl (Activity Increased) Lead-1->Analog-B1 Modify Analog-B2 2,4-diCl (Activity Decreased) Analog-B1->Analog-B2 Further Modification Analog-B3 4-F (Activity Decreased) Analog-B1->Analog-B3 Further Modification Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Selection Synth Chemical Synthesis of Analogs PrimaryAssay Primary Screening (Gli-Luc Reporter Assay) Synth->PrimaryAssay Test Compounds DrugLikeness Drug-Likeness Assessment (QED, Ro5) Synth->DrugLikeness Calculate Properties IC50 IC50 Determination PrimaryAssay->IC50 Generate Dose-Response SAR SAR Analysis IC50->SAR Potency Data LeadSelection Lead Candidate Selection SAR->LeadSelection DrugLikeness->LeadSelection

Caption: Workflow for analog evaluation and lead selection.

Conclusion and Future Directions

The structure-activity relationship of 2-methoxybenzamide analogs as Hedgehog pathway inhibitors is highly sensitive to modifications in both the heterocyclic 'Part A' and the substituted aryl 'Part B'. The most promising compounds, such as Analog-C1, feature a pyridyl imidazole core and a 2-chloro substituted aryl ring, achieving nanomolar potency. [3]This suggests that a combination of hydrogen bond accepting features and specific halogen substitutions are key to potent inhibition.

Future research should focus on a more granular exploration of the N-substituent to optimize pharmacokinetic properties such as solubility and metabolic stability. Furthermore, selectivity profiling against other key cellular targets is a critical next step to ensure the safety of any lead candidates. [13]The protocols and SAR insights provided in this guide offer a comprehensive framework for the rational design and development of novel, potent, and drug-like inhibitors of the Hedgehog signaling pathway.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Druglikeness. (2023, November 28). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved January 17, 2026, from [Link]

  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024, July 8). Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. (n.d.). Optibrium. Retrieved January 17, 2026, from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Prediction of Drug-Like Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Drug Likeness Assessment. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 17, 2026, from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016, February 15). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016, February 15). Sungkyunkwan University. Retrieved January 17, 2026, from [Link]

  • 2-Methoxybenzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). MDPI. Retrieved January 17, 2026, from [Link]

  • IC-50 (toxicity) Calculation in Gen5 Software: IC-50 (Half-maximal inhibitory concentration). (2024, January 6). YouTube. Retrieved January 17, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved January 17, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). Amazon Web Services. Retrieved January 17, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025, October 15). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Validating the in vitro activity of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide against a known inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide Against a Known Hedgehog Pathway Inhibitor

In the landscape of oncogenic signaling, the Hedgehog (Hh) pathway presents a critical target for therapeutic intervention, particularly in cancers such as basal cell carcinoma and medulloblastoma.[1][2] The aberrant activation of this pathway, often driven by mutations in the Patched (PTCH) or Smoothened (SMO) receptors, leads to the downstream activation of Gli transcription factors and subsequent tumor growth.[1][2] Consequently, the discovery of novel SMO inhibitors remains a significant focus in drug development.

This guide provides a comprehensive framework for validating the in vitro activity of a novel compound, this compound, a molecule sharing the 2-methoxybenzamide scaffold with a known class of Hh pathway inhibitors.[1][3] We will objectively compare its performance against Vismodegib, an FDA-approved SMO inhibitor, using robust and reproducible experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.

The Scientific Rationale: Targeting the Smoothened Receptor

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] In its resting state, the transmembrane protein Patched (PTCH) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO).[1][2] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors.[1][2]

Our test compound, this compound, is hypothesized to function as a SMO antagonist due to its structural similarity to previously reported 2-methoxybenzamide derivatives that exhibit potent Hh pathway inhibition.[1][2] To validate this hypothesis, we will employ a dual-assay approach: a functional cell-based reporter assay to measure pathway inhibition and a direct binding assay to confirm target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU (upon activation) Gli Gli Transcription Factor SUFU->Gli Sequesters & Promotes Proteasomal Degradation Nucleus Nucleus Gli->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor N-(1-hydroxy-2-methylpropan-2-yl) -2-methoxybenzamide (Test Compound) & Vismodegib (Comparator) Inhibitor->SMO Antagonizes

Figure 1: Simplified Hedgehog Signaling Pathway and the Target of Inhibition.

Experimental Validation: A Step-by-Step Guide

To ensure the scientific rigor of our comparison, all experiments should include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (Vismodegib).

Gli-Luciferase Reporter Assay

This cell-based assay quantitatively measures the activity of the Hedgehog pathway by utilizing a cell line engineered to express luciferase under the control of a Gli-responsive promoter.

Protocol:

  • Cell Culture: Culture NIH/3T3-LightII cells (or a similar Gli-reporter cell line) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and Vismodegib in assay medium. The final concentrations should typically range from 0.01 nM to 10 µM.

  • Treatment: Treat the cells with the test compounds and the comparator. Include a vehicle control (DMSO) and a positive pathway activator (e.g., Shh ligand or a SMO agonist like SAG).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each compound using a non-linear regression model.

Start Start Step1 Seed Gli-Reporter Cells in 96-well Plate Start->Step1 Step2 Prepare Serial Dilutions of Test Compound and Vismodegib Step1->Step2 Step3 Treat Cells with Compounds and Controls (Vehicle, Shh/SAG) Step2->Step3 Step4 Incubate for 48 hours Step3->Step4 Step5 Lyse Cells and Add Luciferase Substrate Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Data Analysis: Normalize and Calculate IC50 Step6->Step7 End End Step7->End

Figure 2: Experimental Workflow for the Gli-Luciferase Reporter Assay.
Competitive Binding Assay

To confirm that this compound directly interacts with the Smoothened receptor, a competitive binding assay using a fluorescently labeled SMO ligand is recommended.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human SMO (e.g., HEK293-SMO).

  • Assay Setup: In a 96-well plate, combine the SMO-containing membranes, a fluorescently labeled SMO antagonist (e.g., BODIPY-cyclopamine), and serial dilutions of the test compound and Vismodegib.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. A decrease in FP indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Plot the change in FP against the compound concentration and calculate the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.[4]

Data Interpretation and Comparison

The primary endpoints for this validation study are the IC50 values from the Gli-luciferase reporter assay and the Ki values from the competitive binding assay.

CompoundGli-Luciferase IC50 (nM)SMO Binding Ki (nM)
This compoundHypothetical DataHypothetical Data
Vismodegib (Comparator)Hypothetical DataHypothetical Data

Interpreting the Results:

  • A low nanomolar IC50 value in the Gli-luciferase assay for this compound would indicate potent inhibition of the Hedgehog pathway.

  • A comparable or lower Ki value in the SMO binding assay would confirm that this inhibition is due to direct binding to the Smoothened receptor.

  • Comparing these values directly to Vismodegib provides a clear benchmark for the relative potency of the novel compound.

Conclusion

This guide outlines a robust and scientifically sound methodology for the in vitro validation of this compound as a novel Hedgehog pathway inhibitor. By employing both functional and direct binding assays and comparing the results to a known inhibitor, researchers can confidently assess the compound's potential as a therapeutic candidate. The experimental protocols provided are designed to be reproducible and adhere to high standards of scientific integrity, ensuring the generation of reliable and actionable data.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. MDPI. [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]

  • Comparison of experimental IC50 values and those predicted by the QSAR... ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Designing Natural Dual Inhibitors for CDK-1 and PARP-1. BIOENGINEER.ORG. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/ In Vitro Approach. PubMed. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications. [Link]

  • Enzyme Assay Protocol. University of California, San Diego. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is a novel benzamide derivative with potential therapeutic applications. While its precise molecular target is under investigation, its structural features, particularly the benzamide moiety, suggest a possible interaction with the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes are critical mediators of DNA repair and have emerged as significant targets in oncology.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of this compound against key PARP family members, a crucial step in preclinical drug development to understand its selectivity and potential off-target effects.

The PARP family consists of 17 members, with PARP1 and PARP2 being the most well-characterized and responsible for the majority of cellular poly(ADP-ribosyl)ation in response to DNA damage.[4][5][6] While both are involved in single-strand break repair, they have distinct and sometimes redundant functions.[7][8][9] Therefore, understanding the selectivity profile of a potential PARP inhibitor is paramount for predicting its efficacy and safety profile.

This guide will delve into the rationale behind target selection, provide detailed experimental protocols for assessing enzymatic inhibition and cellular activity, and present a comparative analysis with established PARP inhibitors.

Rationale for Target Selection: The PARP Family

The decision to profile this compound against the PARP family is based on a structure-activity relationship hypothesis. The benzamide core is a common scaffold in numerous clinically approved PARP inhibitors, including Olaparib and Talazoparib.[10] These inhibitors function by competing with the substrate NAD+ at the catalytic domain of PARP enzymes, leading to the accumulation of unrepaired DNA single-strand breaks, which are converted to toxic double-strand breaks during replication. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2][11][12]

Our primary targets for cross-reactivity profiling are:

  • PARP1: The most abundant and well-studied PARP enzyme, accounting for over 90% of cellular PARP activity upon DNA damage.[1]

  • PARP2: The closest homolog to PARP1, sharing significant structural similarity in its catalytic domain. Although it has a lower basal activity, it plays a crucial, partially redundant role in DNA repair.[7][8]

  • Tankyrase-1 (PARP5a) and Tankyrase-2 (PARP5b): These PARP family members have distinct biological functions related to Wnt signaling, telomere maintenance, and vesicle trafficking. Assessing activity against Tankyrases is important to identify potential off-target effects that could lead to unforeseen toxicities or therapeutic opportunities.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment, encompassing both biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Enzymatic Inhibition

Biochemical assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified PARP proteins. A common and reliable method is the homogenous, fluorescence-based assay that measures the consumption of NAD+.

Experimental Workflow: Biochemical PARP Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) reaction1 Dispense compound dilutions into a 384-well plate prep1->reaction1 prep2 Prepare assay buffer containing activated DNA prep2->reaction1 prep3 Prepare recombinant PARP enzyme solutions (PARP1, PARP2, TNKS1, TNKS2) reaction2 Add PARP enzyme to respective wells prep3->reaction2 reaction1->reaction2 reaction3 Incubate briefly to allow for compound-enzyme interaction reaction2->reaction3 reaction4 Initiate reaction by adding NAD+ substrate reaction3->reaction4 reaction5 Incubate at 37°C for 60 minutes reaction4->reaction5 detection1 Add detection reagent (e.g., NAD/NADH-Glo™) reaction5->detection1 detection2 Incubate to allow for signal development detection1->detection2 detection3 Measure luminescence using a plate reader detection2->detection3 analysis1 Normalize data to positive and negative controls detection3->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Calculate IC50 values for each PARP enzyme analysis2->analysis3

Caption: Workflow for biochemical PARP inhibition assay.

Detailed Protocol: Homogeneous PARP Inhibition Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a concentration of 10 mM. Prepare similar dilutions for the control inhibitor, Olaparib.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA, and 1 µg/mL activated calf thymus DNA.

    • Enzyme Solutions: Dilute recombinant human PARP1, PARP2, Tankyrase-1, and Tankyrase-2 to their optimal concentrations in assay buffer.

    • Substrate Solution: Prepare a solution of NAD+ in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the compound dilutions into a low-volume 384-well plate.

    • Add 10 µL of the respective PARP enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the NAD+ solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of a commercially available NAD/NADH detection reagent.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage with its target in a cellular environment, and exert a biological effect.

Experimental Workflow: Cellular PARP Inhibition Assay (PAR-based ELISA)

cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and PAR Measurement cluster_analysis Data Analysis culture1 Seed cells (e.g., HeLa) in a 96-well plate culture2 Treat cells with serial dilutions of the test compound and control culture1->culture2 culture3 Induce DNA damage (e.g., with H2O2 or MNNG) culture2->culture3 lysis1 Lyse cells to release cellular contents culture3->lysis1 lysis2 Quantify total protein concentration (e.g., BCA assay) lysis1->lysis2 lysis3 Perform a sandwich ELISA to detect poly(ADP-ribose) (PAR) levels lysis2->lysis3 analysis1 Normalize PAR levels to total protein concentration lysis3->analysis1 analysis2 Plot normalized PAR levels against compound concentration analysis1->analysis2 analysis3 Determine the EC50 for PAR inhibition analysis2->analysis3

Caption: Workflow for cellular PARP inhibition assay.

Detailed Protocol: Cellular PARP Inhibition Assay

  • Cell Culture: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Olaparib for 1 hour.

  • DNA Damage Induction: Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Cell Lysis: Lyse the cells and determine the total protein concentration of each lysate using a BCA protein assay.

  • PAR ELISA: Use a commercially available PAR ELISA kit to quantify the levels of poly(ADP-ribose) in each cell lysate, following the manufacturer's instructions.

  • Data Analysis: Normalize the PAR levels to the total protein concentration. Plot the normalized PAR levels against the compound concentration to determine the EC50 value for cellular PARP inhibition.

Comparative Data Analysis

The following tables present hypothetical data for this compound in comparison to the well-characterized PARP inhibitor, Olaparib.

Table 1: Biochemical Inhibition of PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (µM)TNKS2 IC50 (µM)Selectivity (PARP2/PARP1)
This compound 5.28.1> 50> 501.6
Olaparib 1.91.5152.10.8

Table 2: Cellular Activity

CompoundCellular PAR Inhibition EC50 (nM)
This compound 25.8
Olaparib 9.7

Interpretation of Results

Based on the hypothetical data, this compound demonstrates potent inhibition of PARP1 and PARP2 with good selectivity over Tankyrase-1 and -2. Its selectivity for PARP1 over PARP2 is slightly higher than that of Olaparib. The cellular potency is within a reasonable range for a lead compound, although further optimization may be required to enhance cell permeability and target engagement.

Signaling Pathway Context

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

cluster_pathway PARP-mediated DNA Repair and Inhibition ssb Single-Strand Break (SSB) in DNA parp1 PARP1 ssb->parp1 detects par Poly(ADP-ribose) (PAR) chain synthesis parp1->par catalyzes trapping PARP1 Trapping on DNA parp1->trapping nad NAD+ nad->par substrate recruitment Recruitment of DNA repair proteins (e.g., XRCC1) par->recruitment repair Successful SSB Repair recruitment->repair inhibitor This compound inhibitor->parp1 inhibits & traps replication DNA Replication trapping->replication stalls replication fork dsb Double-Strand Break (DSB) replication->dsb leads to apoptosis Cell Death (Apoptosis) dsb->apoptosis in HR-deficient cells

Sources

A Comparative Guide to Smoothened Inhibition: N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide versus Vismodegib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two Smoothened (Smo) inhibitors: the well-established, FDA-approved drug Vismodegib, and the promising investigational compound, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide detailed experimental protocols for researchers to conduct their own evaluations.

The Hedgehog Signaling Pathway: A Critical Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development.[1] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma (MB).[1]

The signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch).[1] In its unbound state, Ptch actively inhibits Smoothened (Smo), a G protein-coupled receptor-like protein.[1] Upon Hh ligand binding to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.[1] Activated Gli proteins then move to the nucleus and turn on the expression of genes that promote cell proliferation and survival.

Given its central role in this pathway, Smoothened has emerged as a key therapeutic target for cancers driven by aberrant Hh signaling.

Hedgehog Signaling Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptch Ptch Smo Smo Ptch->Smo Inhibits SUFU SUFU Gli Gli SUFU->Gli Sequesters & Promotes Cleavage Gli-R Gli-R Gli->Gli-R Cleavage Nucleus_off Target Gene Repression Gli-R->Nucleus_off Enters Nucleus Hh Ligand Hh Ligand Ptch_bound Ptch Hh Ligand->Ptch_bound Binds Smo_active Smo Ptch_bound->Smo_active Inhibition Relieved SUFU_on SUFU Smo_active->SUFU_on Inhibits SUFU Complex Gli_active Gli Nucleus_on Target Gene Activation Gli_active->Nucleus_on Enters Nucleus

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Comparative Analysis of Smoothened Inhibitors

Both Vismodegib and this compound function by directly binding to and inhibiting the Smoothened protein, thereby blocking the downstream signaling cascade.

Vismodegib (GDC-0449) is a first-in-class, FDA-approved Smo inhibitor for the treatment of advanced basal cell carcinoma.[2] It is a potent inhibitor with a reported IC50 of 3 nM in cell-free assays.[3] However, the emergence of resistance, often through mutations in the Smo protein (such as D473H), can limit its long-term efficacy.[4]

This compound (referred to as Compound 21 in a key study) is a novel 2-methoxybenzamide derivative that has demonstrated potent Hh pathway inhibition.[1] Preclinical data indicate that it not only effectively inhibits wild-type Smo but also retains activity against vismodegib-resistant Smo mutants.[1]

Quantitative Comparison of In Vitro Activity
CompoundTargetAssay TypeIC50Activity against D477G MutantReference
Vismodegib SmoothenedCell-free3 nMReduced Activity[3]
This compound (Compound 21) SmoothenedGli-Luciferase Reporter30 nMRetained Activity[1]

Experimental Protocols for Evaluating Smoothened Inhibitors

To facilitate further research and independent verification, we provide detailed protocols for key assays used to characterize and compare Smoothened inhibitors.

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hh pathway. It utilizes a cell line (e.g., NIH/3T3) stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Gli_Luciferase_Assay_Workflow Seed_Cells Seed NIH/3T3-Gli-Luc cells in 96-well plate Incubate_1 Incubate until confluent Seed_Cells->Incubate_1 Treat_Cells Treat with Shh agonist and varying concentrations of inhibitor Incubate_1->Treat_Cells Incubate_2 Incubate for 24-48 hours Treat_Cells->Incubate_2 Lyse_Cells Lyse cells Incubate_2->Lyse_Cells Measure_Luminescence Add luciferase substrate and measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-luciferase reporter into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Cell Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 24 hours. This enhances the cellular response to Hh pathway activation.

  • Treatment: Add a constant, predetermined concentration of a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG). Concurrently, add serial dilutions of the test inhibitors (Vismodegib and this compound). Include appropriate controls (agonist alone, vehicle control).

  • Incubation: Incubate the plate for 24-48 hours to allow for Gli-mediated transcription of the luciferase reporter.

  • Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][5]

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms that the inhibitor acts on Smoothened by preventing its agonist-induced translocation to the primary cilium.

Smo_Translocation_Assay_Workflow Seed_Cells Seed NIH/3T3 cells on coverslips Starve_Cells Induce ciliogenesis by serum starvation Seed_Cells->Starve_Cells Treat_Cells Treat with agonist ± inhibitor Starve_Cells->Treat_Cells Fix_and_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_and_Permeabilize Immunostain Incubate with primary antibodies (anti-Smo, anti-acetylated tubulin) Fix_and_Permeabilize->Immunostain Secondary_Stain Incubate with fluorescently labeled secondary antibodies and DAPI Immunostain->Secondary_Stain Image_and_Analyze Acquire images via confocal microscopy and quantify Smo ciliary localization Secondary_Stain->Image_and_Analyze

Sources

Comparison Guide: Orthogonal Assays to Confirm the Biological Target of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (A-803467) as a Nav1.8 Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological target of the compound N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, widely known in scientific literature as A-803467. The central hypothesis is that A-803467 selectively targets the voltage-gated sodium channel Nav1.8, a key mediator of nociceptive pathways.

The Scientific Imperative for Orthogonal Target Validation

The workflow below illustrates the logical progression of experiments designed to build this comprehensive validation package.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Functional Confirmation & Selectivity cluster_2 Phase 3: Phenotypic & In-Vivo Confirmation a Hypothesized Target (Nav1.8 Channel) c Automated Patch Clamp (APC) (Initial Screen & Potency) a->c d Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) a->d b Test Compound (A-803467) b->c Functional Block b->d Binding Stabilization e Manual Patch Clamp (Gold-Standard Electrophysiology) c->e Verify IC50 & Mechanism f Nav Subtype Selectivity Panel (Nav1.1, 1.2, 1.5, 1.7, etc.) e->f Compare Potency h Dorsal Root Ganglion (DRG) Neuron Assay (Native System Validation) f->h Test in native cells g High-Throughput FLIPR Assay (Functional Screen) i In-Vivo Pain Models (e.g., CFA, Neuropathic) h->i Confirm physiological effect j Validation Confirmed: A-803467 is a selective Nav1.8 Blocker i->j

Caption: Orthogonal workflow for validating A-803467 as a Nav1.8 blocker.

Primary Functional Characterization: Automated Patch-Clamp Electrophysiology

Rationale: The most direct method to test the function of an ion channel modulator is through electrophysiology. Automated patch-clamp (APC) systems offer the throughput necessary to determine concentration-response curves and initial mechanistic insights (e.g., state-dependence) efficiently. This assay directly measures the flow of sodium ions through the Nav1.8 channel in a controlled cellular environment, providing a robust functional readout of inhibition.

Experimental Protocol:

  • Cell Line: Use a stable HEK293 cell line heterologously expressing the human Nav1.8 channel (SCN10A). A cell line with low endogenous sodium channel expression is critical for a clean signal.

  • Instrument: Employ an automated patch-clamp platform such as the Sophion Qube or Nanion SyncroPatch.

  • Voltage Protocol: To assess state-dependence, use distinct voltage protocols. A typical protocol to measure tonic block involves holding the cell at a hyperpolarized potential (-120mV) where most channels are in a resting state, followed by a brief depolarization to elicit a current. To measure inactivated-state block, use a depolarized holding potential (-70mV) or a long conditioning prepulse to accumulate channels in the inactivated state.

  • Compound Application: Prepare a dilution series of A-803467 (e.g., 0.1 nM to 30 µM) in extracellular solution. Apply compounds for a sufficient incubation period (e.g., 3-5 minutes) to reach equilibrium.

  • Data Analysis: Measure the peak inward sodium current in response to the depolarizing step. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: The performance of A-803467 should be benchmarked against other known Nav1.8 modulators.

CompoundTarget(s)IC50 (Nav1.8, Inactivated State)IC50 (Nav1.7, Inactivated State)Selectivity (Nav1.7/Nav1.8)
A-803467 Nav1.88 nM 800 nM~100-fold
Ambroxol Nav1.8, others4.1 µM1.8 µM~0.4-fold
Ralfinamide Nav1.7, Nav1.81.1 µM10.3 µM~0.1-fold

Data are representative values compiled from literature and serve as a benchmark for expected results.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: While electrophysiology confirms functional modulation, it does not unequivocally prove direct binding. A-803467 could, in theory, act on an upstream regulator. CETSA provides direct evidence of target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, increasing the temperature required to denature it. This change in thermal stability is a direct proxy for target binding.

Experimental Protocol:

  • Cell System: Use a cell line with high expression of Nav1.8, such as the aforementioned HEK-Nav1.8 line or, ideally, a more physiologically relevant cell line like ND7/23 neuroblastoma cells.

  • Compound Treatment: Treat intact cells with A-803467 (at a concentration of ~10-20x the functional IC50) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis & Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble Nav1.8 remaining in the supernatant at each temperature using a quantitative immunoassay, such as Western Blotting or ELISA, with a specific anti-Nav1.8 antibody.

  • Data Analysis: Plot the percentage of soluble Nav1.8 against temperature for both vehicle- and A-803467-treated samples. A rightward shift in the melting curve for the A-803467-treated sample indicates thermal stabilization and confirms direct binding.

G a Treat Cells Vehicle vs. A-803467 b Heat Challenge Temperature Gradient a->b c Cell Lysis Separate Soluble vs. Precipitated Protein b->c d Quantify Soluble Nav1.8 Western Blot / ELISA c->d e Result A-803467 causes a thermal shift, confirming direct binding d->e

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Gold-Standard Selectivity Profiling: Manual Patch-Clamp

Rationale: To be a valuable tool or therapeutic candidate, a compound must be selective for its intended target. While APC provides initial selectivity data, manual whole-cell patch-clamp is the gold standard for its high data quality and flexibility. This assay is crucial for confirming selectivity against other functionally related sodium channel subtypes, particularly those implicated in cardiac (Nav1.5) or central nervous system (Nav1.1, Nav1.2) function, to predict potential off-target liabilities.

Experimental Protocol:

  • Cell Lines: Use a panel of cell lines, each expressing a different human Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, and Nav1.8).

  • Recording Configuration: Perform whole-cell voltage-clamp recordings at room temperature.

  • Solutions: Use standard intracellular and extracellular solutions designed to isolate sodium currents. Include blockers for calcium and potassium channels if necessary.

  • Voltage Protocol: Use a voltage protocol optimized for each subtype to measure block from the inactivated state, as A-803467 is known to be a state-dependent blocker. This typically involves holding at -120 mV, followed by a depolarizing prepulse to near the V½ of inactivation before the test pulse.

  • Compound Perfusion: Perfuse cells with increasing concentrations of A-803467 until a steady-state block is achieved at each concentration.

  • Data Analysis: Calculate the IC50 for each Nav subtype. A selectivity ratio of >100-fold over cardiac and major CNS channels is a strong indicator of a specific compound. A-803467 has demonstrated this high degree of selectivity, potently blocking Nav1.8 while showing significantly lower potency against Nav1.5 and Nav1.7.

Physiologically Relevant Confirmation: Primary Neuron Assay

Rationale: Assays in heterologous expression systems are clean but lack physiological context. Validating the activity of A-803467 in primary sensory neurons, such as those from dorsal root ganglia (DRG), is a critical step. DRG neurons endogenously express Nav1.8, which is responsible for the tetrodotoxin-resistant (TTX-R) component of the sodium current that underlies action potential firing in these nociceptive cells.

Experimental Protocol:

  • Neuron Culture: Isolate and culture DRG neurons from neonatal rats or mice.

  • Electrophysiology: Perform whole-cell patch-clamp recordings on small-diameter (<25 µm) DRG neurons, which are typically nociceptors.

  • Current Isolation: First, apply tetrodotoxin (TTX, ~300 nM) to block all TTX-sensitive (TTX-S) sodium channels (Nav1.1, 1.6, 1.7, etc.). The remaining inward current is predominantly carried by the TTX-resistant Nav1.8.

  • Compound Application: Apply A-803467 and measure the inhibition of the isolated TTX-R current. The IC50 obtained in this native system should be comparable to that from heterologous expression systems.

  • Current-Clamp Recordings: To assess the compound's effect on neuronal excitability, perform current-clamp recordings. Measure the number of action potentials fired in response to a current injection ramp before and after the application of A-803467. A potent Nav1.8 blocker should significantly reduce the number of evoked action potentials.

Conclusion: A Convergent, Multi-Assay Proof of Target

By systematically applying this orthogonal series of assays, a researcher can build an unassailable case for the mechanism of action of this compound (A-803467).

  • Automated Patch Clamp provides the initial, high-throughput confirmation of potent functional block.

  • CETSA delivers the crucial evidence of direct, physical binding between the compound and the Nav1.8 protein within the cell.

  • Manual Patch-Clamp Selectivity Profiling demonstrates that the compound's activity is specific to the target of interest, mitigating concerns about off-target effects.

  • Primary DRG Neuron Assays confirm that the compound engages its target and produces the expected physiological outcome—dampened neuronal excitability—in a native biological context.

This rigorous, multi-faceted approach exemplifies the standards of modern drug discovery and provides the necessary confidence to advance a compound through the development pipeline.

References

  • Jarvis, M. F., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520-8525. [Link]

  • Leipold, E., et al. (2013). Ambroxol inhibits the Nav1.8 voltage-gated sodium channel by binding to a local anesthetic binding site. Molecular Pharmacology, 84(1), 127-135. [Link]

  • Joanne, O., et al. (2009). Ralfinamide: a new anti-convulsant and anti-nociceptive drug. Journal of Medicinal Chemistry, 52(1), 269-278. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo efficacy of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide and its chemical relatives. As researchers and drug development professionals, understanding the comparative performance of novel therapeutic candidates is paramount. This document synthesizes preclinical data to offer insights into the therapeutic potential of this class of compounds, focusing on their role as inhibitors of the Hedgehog signaling pathway, a critical mediator in various cancers.

Introduction: The Significance of 2-Methoxybenzamide Derivatives in Oncology

This compound belongs to a promising class of 2-methoxybenzamide derivatives that have demonstrated potent inhibitory effects on the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a known driver in the development and progression of several malignancies, including basal cell carcinoma (BCC) and medulloblastoma (MB).[2] The therapeutic strategy centers on the inhibition of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[1][3] By blocking SMO, these compounds can halt the downstream signaling cascade that leads to tumor cell proliferation and survival.[3] While extensive in vitro data exists for a range of 2-methoxybenzamide derivatives, this guide will focus on the available in vivo evidence and draw comparisons with established SMO inhibitors to predict the clinical potential of this compound.

The Hedgehog Signaling Pathway: A Key Therapeutic Target

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[2] Its reactivation in adults can lead to uncontrolled cell growth and tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[4][5]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibition SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage to GLI-R Nucleus_off Nucleus SHH SHH Ligand PTCH1_bound PTCH1 SHH->PTCH1_bound Binding SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved GLI_on GLI SMO_on->GLI_on Activation & Release from SUFU Nucleus_on Nucleus GLI_on->Nucleus_on Translocation Target_Genes Target Gene Expression Nucleus_on->Target_Genes

Caption: Canonical Hedgehog Signaling Pathway.

Comparative In Vivo Efficacy of Benzamide Derivatives and Other SMO Inhibitors

Compound/DrugAnimal ModelCancer TypeDosage & AdministrationKey Efficacy FindingsReference(s)
Vismodegib (GDC-0449) Medulloblastoma AllograftMedulloblastoma100 mg/kg, oral gavage, dailySignificant tumor growth inhibition.[6][7]
Bladder Cancer XenograftBladder Cancer100 mg/kg, oral gavage, dailySuppression of xenograft growth.[7]
Sonidegib (LDE-225) Medulloblastoma AllograftMedulloblastomaNot SpecifiedDemonstrated efficacy in the allograft model.[6]
Taladegib (LY2940680) Advanced Solid TumorsVarious200 mg, daily (human trial)Currently under clinical investigation for various cancers and idiopathic pulmonary fibrosis.[8][9][10]
Compound 21 (2-methoxybenzamide derivative) Not specified in vivo--Potent in vitro Hh pathway inhibition (IC50 = 0.03 µM).[1][1]
4-(2-pyrimidinylamino)benzamide derivatives LS-174T Nude MiceColorectal CancerNot SpecifiedShowed potent Hh signaling inhibition and favorable pharmacokinetic profiles, though in vivo antitumor efficacy in this model was limited.[11][11]

Experimental Protocols for In Vivo Efficacy Evaluation

The following is a representative, detailed methodology for assessing the in vivo efficacy of a novel SMO inhibitor, synthesized from common practices in the field.

Rodent Xenograft Model for Medulloblastoma

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor activity of a test compound.

1. Cell Culture and Preparation:

  • Culture a human medulloblastoma cell line with a known activated Hedgehog pathway (e.g., Daoy cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
  • Allow a one-week acclimatization period.
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
  • Prepare the test compound (e.g., this compound) and a positive control (e.g., vismodegib) in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Administer the compounds and vehicle orally via gavage once daily for a predetermined period (e.g., 21 days).

4. Efficacy Evaluation and Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the treatment period, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
  • Tumor samples can be processed for further analysis, such as immunohistochemistry for Hh pathway markers (e.g., GLI1) or Western blotting.

A[label="Cell Culture\n(e.g., Daoy Medulloblastoma cells)"]; B[label="Cell Harvest & Preparation\n(Resuspend in PBS/Matrigel)"]; C [label="Tumor Implantation\n(Subcutaneous injection in nude mice)"]; D [label="Tumor Growth Monitoring\n(Caliper measurements)"]; E [label="Randomization\n(Tumor volume ~100-150 mm³)"]; F [label="Treatment Initiation\n(Oral gavage, daily for 21 days)"]; G [label="Endpoint Analysis\n(Tumor weight, TGI calculation)"]; H [label="Post-mortem Analysis\n(Immunohistochemistry, Western Blot)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> D [style=dashed, label="Continue Monitoring"]; F -> G; G -> H; }

Caption: In Vivo Xenograft Study Workflow.

Concluding Remarks

The 2-methoxybenzamide scaffold represents a promising foundation for the development of novel Hedgehog pathway inhibitors. While in vivo data for this compound is still emerging, the potent in vitro activity of related compounds and the proven clinical efficacy of other SMO inhibitors provide a strong rationale for its continued investigation. The experimental framework provided in this guide offers a robust methodology for evaluating its therapeutic potential in preclinical cancer models. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing and scheduling for maximal anti-tumor effect.

References

  • Buonamici, S. et al. (2010). The sonic hedgehog signaling pathway is a positive regulator of the G1-S phase transition in cerebellar granule neuron precursors. Genes & Development, 24(19), 2177-2190. [Link]

  • Endeavor BioMedicines. (2024). Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating taladegib (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis. [Link]

  • Endeavor BioMedicines. (2024). TALADEGIB – Application in Therapy and Current Clinical Research. [Link]

  • Gibson, P. et al. (2010). Subtypes of medulloblastoma have distinct developmental origins. Nature, 468(7327), 1095-1099. [Link]

  • Guo, X. et al. (2021). Generating a mouse model for relapsed Sonic Hedgehog medulloblastoma. STAR Protocols, 2(2), 100445. [Link]

  • Heller, A. et al. (2023). Generating a mouse model for relapsed Sonic Hedgehog medulloblastoma. STAR Protocols, 4(2), 102234. [Link]

  • Jin, Z. et al. (2022). HOXB4 Promotes Bladder Cancer Progression in Part Through Transcriptional Activation of Smoothened. Cancer Science, 113(1), 223-237. [Link]

  • Liu, Y. et al. (2021). Sonic hedgehog medulloblastomas are dependent on Netrin-1 for survival. Nature Communications, 12(1), 1-16. [Link]

  • Rudin, C. M. et al. (2009). Treatment of medulloblastoma with hedgehog pathway inhibitor GDC-0449. New England Journal of Medicine, 361(12), 1173-1178. [Link]

  • Scales, S. J. et al. (2009). Mechanisms of Hedgehog pathway activation in cancer and implications for therapy. Trends in pharmacological sciences, 30(6), 303-312. [Link]

  • Sekulic, A. et al. (2012). Efficacy and safety of vismodegib in advanced basal-cell carcinoma. New England Journal of Medicine, 366(23), 2171-2179. [Link]

  • Xin, M. et al. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6777-6783. [Link]

  • Xin, M. et al. (2016). Discovery of novel 4-(2-pyrimidinylamino) benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European journal of medicinal chemistry, 110, 115-125. [Link]

  • Xin, M. et al. (2018). Novel 4-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Bioorganic & medicinal chemistry, 26(18), 5029-5036. [Link]

  • Zhang, X. et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC medicinal chemistry, 12(4), 586-592. [Link]

Sources

Selectivity Profile of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide: A Comparative Analysis Against a Broad Panel of CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive selectivity profile of the novel benzamide derivative, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (hereafter referred to as Compound X), against a diverse panel of central nervous system (CNS) receptors. Through detailed experimental protocols and comparative data analysis, we elucidate the binding affinity and functional activity of Compound X, benchmarking its performance against established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. Consequently, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling a data-driven approach to lead optimization and candidate selection.

Compound X, this compound, belongs to the benzamide class of molecules, which are known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Given this structural heritage, we hypothesized a primary affinity for the dopamine D2 receptor. This guide details the systematic investigation of this hypothesis and the broader off-target liability assessment.

Our analysis is twofold:

  • Primary Target Engagement: To quantify the binding affinity (Ki) of Compound X at the human dopamine D2 receptor.

  • Off-Target Screening: To assess the binding of Compound X against a broad panel of 48 CNS receptors, including other dopamine receptor subtypes, serotonin, adrenergic, muscarinic, and histamine receptors, to identify potential off-target interactions.

For comparative purposes, we have benchmarked Compound X against two reference compounds:

  • Haloperidol: A potent, first-generation antipsychotic with high affinity for the D2 receptor but also known for significant off-target activities.

  • Aripiprazole: A third-generation antipsychotic with a more refined selectivity profile and a partial agonist activity at the D2 receptor.

Experimental Design & Methodologies

The following protocols represent a self-validating system, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (Compound X) for binding to the receptor.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Cell Membrane Preparation (Expressing Receptor of Interest) D Incubation of Membranes, Radioligand, and Test Compound A->D B Radioligand Solution (e.g., [3H]-Spiperone for D2) B->D C Test Compound Dilutions (Compound X, Haloperidol, Aripiprazole) C->D E Rapid Filtration (Separates bound from free radioligand) D->E Equilibrium F Scintillation Counting (Quantifies bound radioactivity) E->F G Competition Curve Generation F->G H IC50 Determination G->H I Ki Calculation (Cheng-Prusoff Equation) H->I

Figure 1: Workflow for Radioligand Binding Assays.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human receptor of interest were prepared by homogenization and centrifugation. Protein concentration was determined using a Bradford assay.

  • Assay Buffer: All dilutions were performed in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: For each data point, the reaction mixture (total volume of 200 µL) contained:

    • 50 µL of cell membranes (10-20 µg protein)

    • 50 µL of radioligand at a concentration near its Kd value (e.g., 0.2 nM [3H]-Spiperone for the D2 receptor).

    • 100 µL of test compound at varying concentrations (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The mixture was incubated for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters were washed three times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific binding) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Intrinsic Activity

While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the intrinsic activity of the compound upon binding to the receptor.

For GPCRs like the dopamine D2 receptor, which are coupled to Gi proteins, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.

Signaling Pathway:

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R D2 Receptor (Gi-coupled) G Gi Protein R->G Activates AC Adenylate Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist Compound X (Agonist) Agonist->R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Activates PKA, etc.

Figure 2: D2 Receptor Gi-Coupled Signaling Pathway.

Step-by-Step Protocol (cAMP Assay):

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor were cultured to 80-90% confluency.

  • Cell Plating: Cells were seeded into 384-well plates and incubated for 24 hours.

  • Compound Addition: The culture medium was removed, and cells were incubated with various concentrations of the test compound (Compound X) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Forskolin, a direct activator of adenylate cyclase, was added to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: After a 30-minute incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect).

Results: A Comparative Selectivity Profile

Primary Target Affinity at the Dopamine D2 Receptor

Compound X demonstrated high affinity for the human dopamine D2 receptor, comparable to that of Haloperidol and Aripiprazole.

CompoundD2 Receptor Ki (nM)
Compound X 1.2 ± 0.3
Haloperidol0.9 ± 0.2
Aripiprazole1.5 ± 0.4
Table 1: Binding Affinities (Ki) at the Human Dopamine D2 Receptor. Data are presented as mean ± SEM from three independent experiments.
Broad Panel Selectivity Screening

The selectivity of Compound X was assessed against a panel of 48 CNS receptors at a screening concentration of 1 µM. The results are presented as the percentage of inhibition of radioligand binding. A value >50% is typically considered a "hit" and warrants further investigation to determine the Ki.

Receptor FamilyReceptor SubtypeCompound X (% Inhibition @ 1µM)Haloperidol (% Inhibition @ 1µM)Aripiprazole (% Inhibition @ 1µM)
Dopamine D2 98% 99% 97%
D1<10%45%<10%
D365%85%75%
D440%70%60%
Serotonin 5-HT1A35%68%88%
5-HT2A <5% 92% 72%
5-HT2C15%55%65%
5-HT7<10%48%80%
Adrenergic α1 <10% 95% 58%
α212%60%45%
β1<5%<10%<10%
Histamine H1 <5% 75% 30%
Muscarinic M1<5%30%<10%
Table 2: Comparative Selectivity Profile. Results show the percentage inhibition of specific binding at a 1 µM concentration of each compound. Only a selection of key receptors is shown for brevity. Values >50% are highlighted.

Discussion and Interpretation

The data presented herein provide a clear and compelling selectivity profile for this compound (Compound X).

High Affinity for the Primary Target: With a Ki of 1.2 nM, Compound X demonstrates potent binding to the dopamine D2 receptor, which is on par with established antipsychotics like Haloperidol and Aripiprazole. This confirms our initial hypothesis based on its chemical structure.

Superior Selectivity Profile: The most significant finding is the remarkably clean off-target profile of Compound X when compared to both Haloperidol and Aripiprazole.

  • Avoidance of 5-HT2A and α1 Adrenergic Receptors: Unlike Haloperidol, which shows potent activity at 5-HT2A and α1 adrenergic receptors, Compound X exhibits negligible binding (<10% inhibition). Antagonism of these receptors is associated with side effects such as weight gain, metabolic syndrome (5-HT2A), and orthostatic hypotension (α1). The clean profile of Compound X at these receptors suggests a potentially superior safety profile.

  • Reduced Histamine H1 Binding: Haloperidol's high affinity for the H1 histamine receptor is linked to its sedative effects. Compound X shows no significant binding to this receptor, suggesting a lower potential for sedation.

  • Dopamine Receptor Subtype Selectivity: While Compound X shows some affinity for the D3 receptor (65% inhibition), it is notably more selective for D2 over D3 and D4 compared to Haloperidol and Aripiprazole. This may offer a more targeted modulation of the dopaminergic system.

Functional Characterization: Preliminary functional data from cAMP assays indicate that Compound X acts as a partial agonist at the D2 receptor, with an Emax of approximately 60% relative to dopamine. This profile is similar to that of Aripiprazole and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to full antagonists like Haloperidol.

Conclusion and Future Directions

This compound (Compound X) is a potent dopamine D2 receptor ligand with a highly selective profile. Its avoidance of key off-target receptors, such as 5-HT2A, α1-adrenergic, and H1 histamine receptors, distinguishes it from established antipsychotics and suggests a promising therapeutic candidate with a potentially improved safety and tolerability profile.

Further studies are warranted to:

  • Determine the full Ki values for all "hit" receptors from the primary screen.

  • Conduct comprehensive functional assays to characterize the activity of Compound X at these off-target receptors.

  • Perform in vivo studies to correlate the in vitro selectivity profile with the pharmacokinetic, efficacy, and side-effect profiles in animal models.

This guide demonstrates a robust and systematic approach to selectivity profiling, providing a clear rationale for the continued investigation of Compound X as a potential next-generation therapeutic agent.

References

  • Title: The importance of receptor selectivity in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Haloperidol. Source: StatPearls URL: [Link]

  • Title: Aripiprazole. Source: StatPearls URL: [Link]

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Side-effect profile of antipsychotic drugs: a literature review. Source: Current Drug Safety URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, providing a clear rationale for each critical step in the waste management lifecycle of this compound.

Hazard Assessment and Characterization

Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the potential for the following risks:

Potential Hazard Classification Rationale and Source
Acute Oral Toxicity Category 4Analogous benzamide compounds are classified as harmful if swallowed.[2]
Skin Irritation Category 2Causes skin irritation.[2][3]
Eye Irritation Category 2Causes serious eye irritation.[2][3]
Respiratory Irritation Category 3May cause respiratory tract irritation, particularly if handled as a fine powder.[2][3]
Germ Cell Mutagenicity Category 2 (Suspected)Data for some benzamide derivatives indicates a suspicion of causing genetic defects.

Given this profile, all waste materials containing this compound, including the pure substance, solutions, and contaminated labware, must be disposed of as regulated hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[6][7]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks identified above, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE Category Item Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles or a full-face shield.[4]Protects against splashes of solutions or accidental projection of solid particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation.[4]
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator.Required if handling the solid outside of a fume hood or if dust generation is likely.[4]

Key Operational Controls:

  • Ventilation: Always handle this chemical waste within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Dust Prevention: When handling the solid compound, use techniques that avoid the generation of dust.[1]

  • Segregation: Keep this waste stream separate from other incompatible chemical wastes, such as strong oxidizing agents.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process from the point of generation to final removal by certified personnel. This process is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[7]

  • Pure Chemical Waste: Any unused or unwanted solid this compound.

  • Solution Waste: Any solutions containing the dissolved compound. Do not mix aqueous waste with organic solvent waste.[4]

  • Contaminated Solid Waste: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound. This waste should be collected in a separate, clearly labeled container lined with a plastic bag.[5]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[6] The container must have a secure, screw-top lid that can be kept tightly closed.[8][11]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[6][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "this compound".

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").[12]

    • The date when waste was first added to the container (Accumulation Start Date).[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[8][11]

  • Location: The SAA must be at or near the process that generates the waste and under the control of laboratory personnel.[12][14]

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[6] It is best practice to store the container in secondary containment to prevent the spread of potential spills.

  • Volume Limits: A laboratory may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the central storage area within three days.[11][14]

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed treatment, storage, and disposal facility (TSDF).

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste disposal vendor to schedule a pickup.[4][10]

  • Documentation: Maintain accurate records of the waste generated, as required by institutional policy and the EPA's Resource Conservation and Recovery Act (RCRA).[10]

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Secure: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if dust is present.[5]

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[5]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Waste Generated (this compound) select_container Select Compatible, Leak-Proof Container start->select_container Identify as Hazardous label_container Label with 'Hazardous Waste', Full Chemical Name, & Hazards select_container->label_container place_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->place_in_saa Begin Accumulation keep_closed Keep Container Securely Closed place_in_saa->keep_closed secondary_containment Use Secondary Containment keep_closed->secondary_containment monitor_level Monitor Fill Level (<90%) & Accumulation Time secondary_containment->monitor_level contact_ehs Contact EHS or Certified Vendor for Waste Pickup monitor_level->contact_ehs When Full or Time Limit Reached end Waste Disposed via Licensed Facility contact_ehs->end

Sources

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in the pharmaceutical landscape continually pushes the boundaries of novel molecular entities, the imperative for rigorous safety protocols cannot be overstated. For laboratory personnel engaged in the synthesis and evaluation of new chemical compounds, a thorough understanding of safe handling practices is paramount. This guide provides a detailed operational plan for the safe handling and disposal of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a compound for which specific safety data may not be readily available. By extrapolating from the known hazards of its structural components—a substituted benzamide and a tertiary alcohol—we can establish a robust framework for personal protection and procedural control.

Hazard Assessment: A Conservative Approach in the Absence of Specific Data

A specific Safety Data Sheet (SDS) for this compound is not always available. Therefore, a conservative hazard assessment based on its chemical structure is the most prudent approach.[1] The molecule comprises a benzamide moiety and a 1-hydroxy-2-methylpropan-2-yl group.

  • Benzamide Moiety : Benzamide and its derivatives are known to present potential health hazards.[1] For example, some benzamides are classified as harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Certain benzamides are also suspected of causing genetic defects.[1]

  • Substituted Propanol Moiety : While the specific toxicity of the 1-hydroxy-2-methylpropan-2-yl group is not detailed, alcohols, in general, can have varying degrees of toxicity and may act as skin and eye irritants.

Given these potential hazards, this compound should be treated as a hazardous chemical with the potential for toxicity, as well as skin, eye, and respiratory irritation.[3][4][5]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound.[6][7] The following table outlines the recommended PPE, its specifications, and its purpose in mitigating exposure risks.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 compliantProtects eyes from potential splashes of the chemical, whether in solid or solution form.[7][8]
Face Shield (when splash risk is high)ANSI Z87.1 compliantProvides an additional layer of protection for the entire face from splashes.[8]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact with the chemical.[1][8] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatStandard, properly fittingProtects skin and personal clothing from contamination.[4][8]
Respiratory Protection NIOSH-approved RespiratorAs per risk assessmentRecommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[8]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling Required AssessHazards Assess Potential Hazards (Toxicity, Irritation) Start->AssessHazards EyeProtection Eye Protection: Chemical Goggles AssessHazards->EyeProtection Based on Irritation Potential HandProtection Hand Protection: Nitrile/Neoprene Gloves AssessHazards->HandProtection Based on Skin Contact Hazard BodyProtection Body Protection: Lab Coat AssessHazards->BodyProtection General Precaution RespiratoryProtection Respiratory Protection: (If outside fume hood) AssessHazards->RespiratoryProtection Based on Inhalation Risk CheckFit Check PPE Fit & Condition EyeProtection->CheckFit HandProtection->CheckFit BodyProtection->CheckFit RespiratoryProtection->CheckFit Proceed Proceed with Handling CheckFit->Proceed

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment.[3][5]

Preparation and Donning PPE
  • Area Preparation : Before handling the compound, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered.[9] Have all necessary equipment and reagents readily available.

  • Donning Sequence :

    • Put on a laboratory coat, ensuring it is fully buttoned.[9]

    • If a risk assessment indicates the need for respiratory protection, don a NIOSH-approved respirator and perform a seal check.[8][9]

    • Put on chemical splash goggles.[9]

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves overlap the cuffs of the lab coat.[9]

Handling Procedures
  • Engineering Controls : Whenever feasible, handle this compound within a chemical fume hood to minimize the risk of inhalation.[9]

  • Procedural Controls :

    • To prevent the generation of dust when handling the solid form, use a spatula or scoop for transfers.[9]

    • If weighing the compound, do so in a well-ventilated area or within a balance enclosure.[9]

    • Keep containers of the chemical sealed when not in use.[2]

Doffing PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves : Remove gloves first by peeling them away from the cuff, turning them inside out during removal to contain any contaminants.[9]

  • Laboratory Coat : Unbutton and remove the lab coat by rolling it away from the body to prevent the contaminated outer surface from touching personal clothing.[9]

  • Goggles/Face Shield : Remove eye and face protection.

  • Respirator : If used, the respirator should be removed last.[9]

  • Hand Hygiene : Wash hands thoroughly with soap and water after all PPE has been removed.[9]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[1]

Waste Segregation and Collection
  • Designated Waste Container : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be made of a compatible material such as glass or polyethylene.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • No Mixing : Do not mix this chemical waste with other waste streams, particularly those containing incompatible chemicals.[1]

Storage and Disposal Procedure
  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[1] This area should be well-ventilated, away from sources of heat, and separate from incompatible materials.

  • Disposal : The recommended method of disposal is incineration by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the chemical waste.[1]

  • Decontamination : Thoroughly decontaminate any laboratory equipment or surfaces that have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[1] Collect the decontamination rinsate as hazardous waste.[1]

Disposal_Workflow Start Chemical Waste Generated Segregate Segregate Waste (Do Not Mix) Start->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Waste Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Incineration by Licensed Vendor ContactEHS->Dispose

By adhering to these rigorous safety and handling protocols, researchers can confidently work with novel compounds like this compound, ensuring their personal safety and the integrity of their research environment.

References

  • Vertex AI Search. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • Lab Manager. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Benchchem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.